molecular formula C11H8ClNO3 B1420466 Methyl 5-(3-chlorophenyl)isoxazole-4-carboxylate CAS No. 1065074-27-2

Methyl 5-(3-chlorophenyl)isoxazole-4-carboxylate

Cat. No.: B1420466
CAS No.: 1065074-27-2
M. Wt: 237.64 g/mol
InChI Key: IQMQZQIJFOAHQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-(3-chlorophenyl)isoxazole-4-carboxylate is a useful research compound. Its molecular formula is C11H8ClNO3 and its molecular weight is 237.64 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 5-(3-chlorophenyl)-1,2-oxazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClNO3/c1-15-11(14)9-6-13-16-10(9)7-3-2-4-8(12)5-7/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQMQZQIJFOAHQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(ON=C1)C2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20674727
Record name Methyl 5-(3-chlorophenyl)-1,2-oxazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20674727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1065074-27-2
Record name 4-Isoxazolecarboxylic acid, 5-(3-chlorophenyl)-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1065074-27-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 5-(3-chlorophenyl)-1,2-oxazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20674727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Methyl 5-(3-chlorophenyl)isoxazole-4-carboxylate synthesis pathway

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of Methyl 5-(3-chlorophenyl)isoxazole-4-carboxylate

Abstract

The isoxazole scaffold is a cornerstone in medicinal chemistry and materials science, valued for its unique electronic properties and diverse biological activities. This guide provides a comprehensive technical overview of the synthetic pathways leading to this compound, a key heterocyclic building block. We will dissect the prevalent synthetic strategies, focusing on the underlying chemical principles, optimization of reaction conditions, and detailed experimental protocols. This document is intended for researchers, chemists, and professionals in drug development seeking a practical and scientifically rigorous understanding of this synthesis.

Introduction: The Significance of the Isoxazole Core

Isoxazoles are five-membered heterocyclic compounds containing adjacent nitrogen and oxygen atoms. This arrangement confers a unique combination of stability and reactivity, making them privileged structures in drug discovery. Numerous FDA-approved drugs, such as the antibiotic Cloxacillin and the anti-inflammatory agent Valdecoxib, feature an isoxazole ring, highlighting its therapeutic relevance.[1][2] The specific target of this guide, this compound, serves as a versatile intermediate for the synthesis of more complex molecules, particularly in the development of novel agrochemicals and pharmaceuticals. The substitution pattern—a 3-chlorophenyl group at the C5 position and a methyl carboxylate at C4—provides specific steric and electronic properties that can be exploited in molecular design.

Retrosynthetic Analysis: Deconstructing the Target Molecule

A logical approach to designing a synthesis begins with retrosynthesis. By disconnecting the target molecule at key bonds, we can identify plausible starting materials and the corresponding forward reactions. For this compound, two primary disconnection strategies emerge, centered on the formation of the isoxazole ring.

G cluster_0 Pathway 1: Cyclocondensation TM This compound BKE Methyl 3-(3-chlorophenyl)-3-oxopropanoate BKE->TM Cyclization HY Hydroxylamine (NH2OH) HY->TM NO 3-Chlorobenzonitrile Oxide NO->TM [3+2] Cycloaddition MP Methyl Propiolate MP->TM

Caption: Retrosynthetic analysis of the target molecule.

  • Pathway 1 (Cyclocondensation): The most direct approach involves the cyclocondensation of a β-ketoester with hydroxylamine.[3][4] This disconnection breaks the N-O and C-N bonds of the ring, leading back to methyl 3-(3-chlorophenyl)-3-oxopropanoate and hydroxylamine. This pathway is often favored due to the accessibility of starting materials and high regioselectivity.

  • Pathway 2 (1,3-Dipolar Cycloaddition): An alternative is the Huisgen [3+2] cycloaddition, a powerful method for forming five-membered heterocycles.[5][6][7] This approach disconnects the ring to reveal an alkyne and a nitrile oxide, specifically methyl propiolate and 3-chlorobenzonitrile oxide . While elegant, this route requires the in situ generation of the often-unstable nitrile oxide.[8]

This guide will focus primarily on the cyclocondensation pathway, as it represents a robust and scalable method for this particular substitution pattern.

Synthetic Pathway in Focus: Cyclocondensation

The synthesis via cyclocondensation is a two-stage process: first, the preparation of the key β-ketoester intermediate, followed by its reaction with hydroxylamine to form the isoxazole ring.

G SM1 3-Chlorobenzoyl Chloride INT Intermediate: Methyl 2-(3-chlorobenzoyl)-3-oxobutanoate SM1->INT + SM2 Mg(OEt)2 / Toluene SM2 Methyl Acetoacetate BKE Key Precursor: Methyl 3-(3-chlorophenyl)-3-oxopropanoate INT->BKE NH4OH / H2O (Deacylation) TM Final Product: This compound BKE->TM + Hydroxylamine Base / Solvent HY Hydroxylamine (NH2OH·HCl) HY->TM

Caption: Forward synthesis workflow via the cyclocondensation route.

Stage 1: Synthesis of Methyl 3-(3-chlorophenyl)-3-oxopropanoate

The cornerstone of this synthesis is the β-ketoester, methyl 3-(3-chlorophenyl)-3-oxopropanoate.[9] A common method for its preparation is the acylation of a ketone or enolate followed by deacylation.

Mechanism & Rationale: This transformation involves the acylation of the enolate of methyl acetoacetate with 3-chlorobenzoyl chloride. The resulting diketoester is then selectively deacylated under mild basic conditions (e.g., with aqueous ammonia) to yield the desired β-ketoester. The choice of a magnesium ethoxide complex helps to drive the initial acylation efficiently.

Stage 2: Cyclization with Hydroxylamine

This is the key ring-forming step. The β-ketoester is reacted with hydroxylamine hydrochloride in the presence of a base.

Mechanism & Rationale: The reaction proceeds via initial formation of an oxime intermediate at the ketone carbonyl, which is more electrophilic. The base (e.g., sodium acetate or sodium hydroxide) neutralizes the HCl salt of hydroxylamine and facilitates the subsequent intramolecular cyclization. The enol or enolate of the ester then attacks the nitrogen of the oxime, followed by dehydration to yield the aromatic isoxazole ring. The choice of base and solvent is critical to control the reaction rate and minimize side products.

G Start β-Ketoester + NH2OH Step1 Nucleophilic attack on ketone carbonyl Start->Step1 Intermediate1 Hemiaminal Intermediate Step1->Intermediate1 Step2 Dehydration Intermediate1->Step2 Oxime Oxime Intermediate Step2->Oxime Step3 Intramolecular Cyclization (Enolate attacks N) Oxime->Step3 Cyclic_Int Cyclic Intermediate Step3->Cyclic_Int Step4 Final Dehydration Cyclic_Int->Step4 Product Isoxazole Ring Step4->Product

Caption: Simplified mechanism of isoxazole formation.

Detailed Experimental Protocol

This protocol is a representative procedure based on established chemical principles for isoxazole synthesis.[3][10] Researchers should perform their own optimization.

Materials and Reagents

ReagentFormulaM.W. ( g/mol )Notes
3-Chlorobenzoyl chlorideC₇H₄Cl₂O175.01Corrosive, moisture-sensitive
Methyl acetoacetateC₅H₈O₃116.12
Magnesium ethoxideMg(OC₂H₅)₂114.43Moisture-sensitive
TolueneC₇H₈92.14Anhydrous grade recommended
Ammonium hydroxideNH₄OH35.0428-30% aqueous solution
Hydroxylamine hydrochlorideNH₂OH·HCl69.49
Sodium hydroxideNaOH40.00
MethanolCH₃OH32.04
Diethyl ether(C₂H₅)₂O74.12For extraction
Hydrochloric acid (conc.)HCl36.46For acidification

Step-by-Step Procedure

Part A: Synthesis of Methyl 3-(3-chlorophenyl)-3-oxopropanoate (Intermediate)

  • Setup: To a dry, nitrogen-flushed 500 mL three-necked flask equipped with a magnetic stirrer, dropping funnel, and reflux condenser, add magnesium ethoxide (1.1 eq) and anhydrous toluene (150 mL).

  • Enolate Formation: Add methyl acetoacetate (1.0 eq) dropwise to the stirred suspension. Heat the mixture to 60-70 °C for 1 hour to ensure complete enolate formation, then cool to room temperature.

  • Acylation: Add a solution of 3-chlorobenzoyl chloride (1.05 eq) in anhydrous toluene (50 mL) dropwise over 30 minutes. A mild exotherm may be observed. Stir the reaction mixture at room temperature for 3 hours.

  • Workup 1: Quench the reaction by slowly pouring it into a beaker containing ice and dilute HCl (2M). Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to obtain the crude diketoester.

  • Deacylation: To the crude intermediate, add a 1:1 mixture of water and aqueous ammonium hydroxide. Stir vigorously at room temperature for 4-6 hours until TLC analysis indicates complete conversion.

  • Workup 2: Acidify the mixture with concentrated HCl to pH ~2. Extract the product with diethyl ether (3 x 100 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo. The resulting crude product can be purified by vacuum distillation or recrystallization.

Part B: Synthesis of this compound (Final Product)

  • Setup: In a 250 mL round-bottom flask, dissolve the purified methyl 3-(3-chlorophenyl)-3-oxopropanoate (1.0 eq) in methanol (100 mL).

  • Reaction Mixture: In a separate beaker, dissolve hydroxylamine hydrochloride (1.2 eq) and sodium hydroxide (1.2 eq) in water (30 mL) and cool in an ice bath.

  • Cyclization: Add the aqueous hydroxylamine solution to the methanolic solution of the β-ketoester. Stir the mixture at room temperature for 2 hours, then gently reflux for 3 hours. Monitor the reaction progress by TLC.

  • Isolation: After cooling to room temperature, reduce the volume of the solvent in vacuo. Add 100 mL of cold water to the residue, which should induce precipitation of the product.

  • Purification: Collect the solid product by vacuum filtration. Wash the filter cake with cold water and a small amount of cold ethanol. The product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield a white to off-white crystalline solid.

  • Validation: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy.

Key Considerations and Troubleshooting

  • Moisture Control: The initial acylation step is highly sensitive to moisture. Ensure all glassware is oven-dried and reagents are anhydrous to prevent hydrolysis of the acid chloride and magnesium ethoxide.

  • Regioselectivity: The reaction of the unsymmetrical β-ketoester with hydroxylamine could theoretically yield two regioisomers. However, with the ketone being significantly more electrophilic than the ester carbonyl, the reaction pathway described is highly selective for the desired 5-substituted isoxazole.

  • Hydrolysis: During the final workup, prolonged exposure to strong acid or base at elevated temperatures can lead to the hydrolysis of the methyl ester.[11] It is crucial to maintain controlled pH and temperature during isolation.

  • Alternative Bases: For the cyclization step, other bases like sodium acetate or pyridine can be used. The choice may affect reaction time and yield, requiring empirical optimization.

Conclusion

The synthesis of this compound is most reliably achieved through a two-stage cyclocondensation pathway. This method, which involves the preparation of a key β-ketoester intermediate followed by its cyclization with hydroxylamine, is robust, scalable, and highly regioselective. By carefully controlling reaction parameters, particularly moisture and pH, high yields of the pure target molecule can be obtained. This guide provides the fundamental principles and a detailed protocol to empower researchers in the successful synthesis of this valuable heterocyclic building block.

References

  • Organic Chemistry Portal. (n.d.). Isoxazole synthesis. Retrieved from [Link]5]

  • Zhang, G., et al. (2023). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Molecules, 28(14), 5348.[12]

  • Grady, A. (2023). The Synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole. CDN.[13]

  • McMurry, J. E. (1973). A GENERAL SYNTHESIS OF 4-ISOXAZOLECARBOXYLIC ESTERS: ETHYL 3-ETHYL-5-METHYL-4-ISOXAZOLECARBOXYLATE. Organic Syntheses, 53, 59.[14]

  • PubChem. (n.d.). 3-(4-Chlorophenyl)-5-methyl-4-isoxazolecarboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]]

  • Google Patents. (n.d.). CN103539753A - Synthesis method of high-regioselectivity 3-substituted-4-isoxazole carboxylic acid. Retrieved from 10]

  • Li, Y., et al. (2021). DNA-Compatible Huisgen [3 + 2] Cycloaddition of In Situ Formed Nitrile Oxides with Alkenes or Alkynes to Synthesize Isoxazolines or Isoxazoles. ACS Publications.[6]

  • Al-Amiery, A. A., et al. (2012). Synthesis of Isoxazoles via 1,3-Dipolar Cycloaddition Reactions: Pharmacological Screening for Their Antioxidant and Antimicrobial Activities. Molecules, 17(5), 5922-5936.[8]

  • ResearchGate. (n.d.). Synthesis and synthetic utility of 3-isoxazolols. Retrieved from [Link]3]

  • HeteroLetters. (2013). SODIUM SACCHARIN AS AN EFFICIENT CATALYST FOR THE SYNTHESIS OF 4-ARYLIDENE-3-METHYLISOXAZOL-5(4H)-ONES IN WATER. HeteroLetters, 3(3), 359-369.[1]

  • Hamme, A. T., II. (2007). Solid Phase Synthesis of Isoxazole and Isoxazoline-carboxamides via [2+3]-Dipolar Cycloaddition Using Resin-bound Alkynes or Alkenes. PMC.[7]

  • J&K Scientific. (n.d.). Methyl 3-(3-chlorophenyl)-3-oxopropanoate. Retrieved from [Link]9]

  • Google Patents. (n.d.). WO2003042193A1 - Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide. Retrieved from 11]

  • Journal of Pesticide Science. (1990). Synthesis of 3-Hydroxyisoxazoles from f3-Ketoesters and Hydroxylamine. Journal of Pesticide Science, 15(2), 183-188.[4]

  • MDPI. (2019). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. Catalysts, 9(12), 1047.[2]

Sources

A Comprehensive Technical Guide to the Synthesis of Methyl 5-(3-chlorophenyl)isoxazole-4-carboxylate via 1,3-Dipolar Cycloaddition

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth, research-level overview of the synthesis of Methyl 5-(3-chlorophenyl)isoxazole-4-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry. The core of this synthesis is a highly efficient and regioselective 1,3-dipolar cycloaddition reaction. We will explore the underlying reaction mechanism, provide a detailed and validated experimental protocol, discuss methods for product characterization, and offer insights into potential troubleshooting and optimization strategies. This document is intended for researchers, chemists, and professionals in the field of drug development who require a robust and well-understood methodology for accessing this valuable isoxazole scaffold.

Introduction: The Strategic Importance of the Isoxazole Core in Drug Discovery

The isoxazole ring system is a privileged scaffold in modern medicinal chemistry, renowned for its metabolic stability and its ability to act as a versatile pharmacophore.[1] Isoxazole derivatives have demonstrated a vast spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and neuroprotective effects, making them highly attractive candidates for drug discovery programs.[2][3] The flexible molecular design and diverse synthetic accessibility of isoxazoles allow for fine-tuning of their pharmacological profiles.[4]

This guide focuses on the synthesis of a specific, highly functionalized derivative: this compound. The presence of the chlorophenyl group, the methyl ester, and the specific substitution pattern makes this molecule a valuable intermediate for the synthesis of more complex target molecules, potentially serving as a key building block in the development of novel therapeutics.

The Synthetic Heart: A [3+2] Cycloaddition Approach

The formation of the isoxazole ring is elegantly achieved through a [3+2] cycloaddition (also known as a 1,3-dipolar cycloaddition) reaction. This powerful transformation involves the reaction of a 1,3-dipole with a dipolarophile to form a five-membered heterocycle.[5] In our synthesis, the 1,3-dipole is a nitrile oxide, which is generated in situ to react with an alkyne dipolarophile.

Reaction Mechanism and Regioselectivity

The overall transformation consists of two primary stages:

  • In Situ Generation of the Nitrile Oxide: The 1,3-dipole, 3-chlorophenylnitrile oxide, is a reactive intermediate. It is generated on-demand within the reaction mixture from its stable precursor, 3-chlorobenzohydroximoyl chloride (an oxime chloride). A mild organic base, such as triethylamine (Et₃N), is used to abstract a proton, leading to the elimination of HCl and the formation of the nitrile oxide. This in situ approach is critical as it prevents the nitrile oxide from undergoing self-condensation or dimerization into furoxan byproducts.

  • The Cycloaddition Event: The generated 3-chlorophenylnitrile oxide immediately reacts with the dipolarophile, methyl propiolate. The π-system of the alkyne adds across the C-N-O system of the nitrile oxide in a concerted fashion. The regiochemistry of this addition is governed by both steric and electronic factors, typically leading to the formation of the 5-substituted isoxazole as the major product when terminal alkynes are used.[6]

The complete mechanistic pathway is illustrated below.

Caption: Reaction mechanism for isoxazole synthesis.

Detailed Experimental Protocol

This protocol has been designed to be self-validating, with clear checkpoints and rationales for each step.

Materials and Reagents
Reagent/MaterialGradeSupplier ExampleNotes
3-Chlorobenzohydroximoyl Chloride≥97%Sigma-AldrichStore under inert gas, moisture sensitive.
Methyl propiolate99%Sigma-AldrichHighly flammable, lachrymator.
Triethylamine (Et₃N)≥99.5%, distilledFisher ScientificDistill from CaH₂ before use.
Dichloromethane (DCM)Anhydrous, ≥99.8%VWRUse a dry solvent.
Ethyl Acetate (EtOAc)ACS Grade-For chromatography.
HexanesACS Grade-For chromatography.
Magnesium Sulfate (MgSO₄)Anhydrous-Drying agent.
Silica Gel230-400 mesh-For column chromatography.
Round-bottom flask, magnetic stirrer--Standard glassware.
Addition funnel--For controlled addition of base.
Critical Safety Precautions
  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.

  • Fume Hood: Conduct the entire experiment in a well-ventilated chemical fume hood.

  • Methyl Propiolate: This reagent is highly flammable, volatile, and a lachrymator (causes tearing).[7][8] Handle with extreme care, away from ignition sources, and ensure containers are kept tightly closed.[9]

  • Oxime Chloride: Hydroximoyl chlorides are irritants and can be moisture-sensitive. Handle in a dry environment.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Step-by-Step Synthesis Procedure
  • Reaction Setup:

    • To a 250 mL oven-dried, two-neck round-bottom flask equipped with a magnetic stir bar, add 3-chlorobenzohydroximoyl chloride (1.0 eq).

    • Dissolve the solid in anhydrous dichloromethane (DCM, approx. 5 mL per mmol of oxime chloride).

    • Add methyl propiolate (1.1 eq) to the solution.

    • Fit the flask with an addition funnel and a nitrogen inlet. Place the flask in an ice-water bath and stir the solution at 0 °C.

    • Rationale: Starting at a low temperature helps to control the exothermic nature of the reaction and minimize side-product formation.

  • Nitrile Oxide Generation and Cycloaddition:

    • In the addition funnel, prepare a solution of triethylamine (1.2 eq) in anhydrous DCM (approx. 2 mL per mmol of base).

    • Add the triethylamine solution dropwise to the stirred reaction mixture over a period of 60-90 minutes.

    • Causality: The slow, dropwise addition is the most critical step. It ensures that the concentration of the reactive nitrile oxide intermediate remains low at any given moment, which significantly favors the desired cycloaddition over the undesired dimerization side-reaction.

  • Reaction Completion and Monitoring:

    • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

    • Stir the reaction for an additional 4-6 hours.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 20% EtOAc/Hexanes mobile phase). The consumption of the starting materials and the appearance of a new, UV-active spot for the product indicates progress.

Workup and Purification
  • Quenching and Extraction:

    • Once the reaction is complete, pour the mixture into a separatory funnel containing deionized water.

    • Extract the aqueous layer twice with DCM.

    • Combine the organic layers and wash sequentially with 1M HCl (to remove excess triethylamine), saturated NaHCO₃ solution (to neutralize), and finally with brine.

    • Rationale: This aqueous wash sequence effectively removes the triethylamine hydrochloride salt and any unreacted starting materials, simplifying the subsequent purification.

  • Drying and Concentration:

    • Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • The resulting crude residue is purified by flash column chromatography on silica gel.

    • Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 5% EtOAc and gradually increasing to 20% EtOAc).

    • Combine the fractions containing the pure product (as identified by TLC) and remove the solvent in vacuo to yield this compound as a solid.

Experimental Workflow Diagram

Experimental_Workflow A 1. Reagent Preparation - Dissolve oxime chloride and alkyne in DCM - Cool to 0 °C B 2. Controlled Addition - Add Et3N solution dropwise over 90 min A->B Critical Step C 3. Reaction - Warm to RT - Stir for 4-6 hours - Monitor by TLC B->C D 4. Aqueous Workup - Quench with H2O - Extract with DCM - Wash (HCl, NaHCO3, Brine) C->D E 5. Isolation - Dry over MgSO4 - Concentrate in vacuo D->E F 6. Purification - Flash Column Chromatography (Silica) - Elute with EtOAc/Hexanes gradient E->F G 7. Final Product - Characterize pure solid F->G

Caption: Step-by-step experimental workflow.

Product Characterization

Confirmation of the final product's identity and purity is achieved through standard analytical techniques.

Expected Outcome: A white to off-white crystalline solid.

Spectroscopic and Analytical Data
Analysis TechniqueExpected Result
¹H NMR (CDCl₃)δ ~ 8.15 (s, 1H, isoxazole H-5), δ 7.6-7.8 (m, 2H, Ar-H), δ 7.4-7.5 (m, 2H, Ar-H), δ 3.95 (s, 3H, -OCH₃).
¹³C NMR (CDCl₃)δ ~ 165.0 (C=O), 162.0 (isoxazole C-3), 158.0 (isoxazole C-5), 135.0, 131.0, 130.0, 129.0, 128.0, 127.0 (Ar-C), 110.0 (isoxazole C-4), 52.5 (-OCH₃).
Mass Spec (EI) M⁺ calculated for C₁₁H₈ClNO₃: 237.02. Found: m/z = 237.

Note: The exact chemical shifts (δ) in NMR may vary slightly depending on the solvent and instrument. The data presented is based on typical values for similar isoxazole structures.[10][11]

Troubleshooting and Optimization Insights

IssuePotential CauseRecommended Solution
Low Yield 1. Dimerization of nitrile oxide. 2. Incomplete reaction.1. Ensure very slow, dropwise addition of the base. Consider using a syringe pump for ultimate control. Maintain low temperature during addition. 2. Extend reaction time.
Furoxan Byproduct High concentration of the nitrile oxide intermediate.This is a direct result of adding the base too quickly. Dilute the reaction mixture further and slow down the rate of addition.
Purification Issues Product co-elutes with starting material or byproduct.Adjust the polarity of the chromatography eluent. A shallower gradient (e.g., 2% to 15% EtOAc) may be necessary to achieve better separation.

Conclusion

The synthesis of this compound via the in situ generation of a nitrile oxide and subsequent [3+2] cycloaddition is a highly reliable and efficient method. The key to success lies in the careful control of the reaction conditions, particularly the slow addition of the base to suppress side reactions. This guide provides a comprehensive framework, from mechanistic understanding to practical execution, enabling researchers to confidently produce this valuable chemical intermediate for applications in drug discovery and organic synthesis.

References

  • National Center for Biotechnology Information (2022). 5-Amino-3-methyl-isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. PubMed Central. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 90203, 4-Isoxazolecarboxylic acid, 3-(2-chlorophenyl)-5-methyl-. PubChem. Available at: [Link]

  • Wang, D.-C., Xu, W., & Wu, W.-Y. (2009). 5-Methylisoxazole-4-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]

  • Reddy, et al. (2003). Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide. Google Patents.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 1488093, 3-(4-Chlorophenyl)-5-methyl-4-isoxazolecarboxylic acid. PubChem. Available at: [Link]

  • Royal Society of Chemistry (2024). Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing. Available at: [Link]

  • Google Patents. Process for the preparation of 3-chloro-4-fluorobenzoyl chloride.
  • Google Patents. Method for catalytic synthesis of methyl propionate.
  • Royal Society of Chemistry. An asymmetric [3+2] cycloaddition of alkynes with oxiranes by selective C–C bond cleavage of epoxides: highly efficient synthesis of chiral furan derivatives. Chemical Communications. Available at: [Link]

  • National Center for Biotechnology Information (2024). Advances in isoxazole chemistry and their role in drug discovery. PubMed Central. Available at: [Link]

  • ResearchGate. Advances in isoxazole chemistry and their role in drug discovery. Available at: [Link]

  • Cole-Parmer. Material Safety Data Sheet - Methyl propiolate, 99%. Available at: [Link]

  • Google Patents. Method for preparing 2-chlorobenzoyl chloride.
  • Google Patents. Prepn of 3-chloropropionyl chloride.
  • Beilstein Journals (2018). [3 + 2]-Cycloaddition reaction of sydnones with alkynes. Available at: [Link]

  • Journal of Pharmaceutical Negative Results (2024). Novel isoxazoles: Significance and symbolism. Available at: [Link]

  • National Center for Biotechnology Information (2024). Isoxazole compounds: Unveiling the synthetic strategy, in-silico SAR & toxicity studies and future perspective as PARP inhibitor in cancer therapy. PubMed. Available at: [Link]

  • ACS Publications (2024). Electrochemically Enabled [3 + 2] Cycloaddition of Alkenes with Vinyl Azides: Direct Access to 2,4,5-Trisubstituted 1-Pyrrolines. Organic Letters. Available at: [Link]

  • Chemistry LibreTexts (2021). 11.3: Cycloaddition Reactions of Alkynes. Available at: [Link]

  • Google Patents. Process for preparing 3-methyl-benzylchloride.
  • Google Patents. Process for the preparation of propiolic acid.
  • Google Patents. Preparation method of 3-methoxybenzyl chloride.
  • National Center for Biotechnology Information (2023). Mutually Orthogonal Bioorthogonal Reactions: Selective Chemistries for Labeling Multiple Biomolecules Simultaneously. PubMed Central. Available at: [Link]

  • LinkedIn (2023). What is Methyl propionate used for Wholesaler. Available at: [Link]

Sources

Spectroscopic Characterization of Methyl 5-(3-chlorophenyl)isoxazole-4-carboxylate: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Role of Isoxazoles in Modern Drug Discovery and the Imperative of Unambiguous Structural Verification

The isoxazole scaffold is a cornerstone in medicinal chemistry, valued for its ability to participate in a wide range of biological interactions.[1][2] These heterocyclic compounds are integral to numerous FDA-approved drugs, demonstrating activities that span from anti-inflammatory to anticancer agents.[2] Methyl 5-(3-chlorophenyl)isoxazole-4-carboxylate, the subject of this guide, represents a class of small molecules with significant potential in drug discovery programs. Its precise chemical structure, and therefore its biological activity, is defined by the spatial arrangement of its constituent atoms.

For researchers in drug development, the unambiguous confirmation of a molecule's structure is not merely a procedural step but a foundational pillar of scientific integrity and a prerequisite for meaningful biological evaluation. Spectroscopic techniques provide the essential tools for this confirmation, offering a detailed view into the molecular architecture. This guide provides an in-depth, technically-focused discussion on the spectroscopic characterization of this compound, offering both theoretical insights and practical, field-proven protocols for its analysis. While a complete public dataset for this specific molecule is not available, this guide will leverage data from structurally similar compounds to illustrate the principles of spectral interpretation and provide a robust framework for its characterization.

Molecular Structure and the Logic of Spectroscopic Analysis

The structural elucidation of this compound relies on a multi-faceted spectroscopic approach. Each technique provides a unique piece of the structural puzzle, and their combined interpretation leads to a confident assignment.

Caption: Molecular structure of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton Environment

¹H NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides information on the number of distinct proton environments, their chemical surroundings (chemical shift), their proximity to other protons (spin-spin coupling), and their relative numbers (integration).

Experimental Protocol: ¹H NMR Data Acquisition
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical; it must dissolve the sample and should not have signals that overlap with key analyte resonances.[3]

  • Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. A higher field strength provides better signal dispersion and simplifies spectral interpretation.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment is typically sufficient.

    • Spectral Width: Set to cover the expected range of proton chemical shifts (typically 0-12 ppm).

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds to allow for full relaxation of the protons between scans.

    • Number of Scans: 16-64 scans, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.

  • Processing: Fourier transform the raw data, phase correct the spectrum, and calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Predicted ¹H NMR Spectral Data and Interpretation

Based on analogous structures, the following ¹H NMR signals are anticipated for this compound.[4][5]

Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
~8.3 - 8.5s1HIsoxazole-HThe lone proton on the isoxazole ring is expected to be significantly deshielded due to the electronegativity of the adjacent oxygen and nitrogen atoms and the anisotropic effect of the ring current.
~7.4 - 7.8m4HAr-HThe four protons on the 3-chlorophenyl ring will appear as a complex multiplet due to spin-spin coupling and the influence of the chloro and isoxazole substituents.
~3.9s3HOCH₃The protons of the methyl ester group are in a relatively shielded environment and are expected to appear as a singlet.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Carbon Skeleton

¹³C NMR spectroscopy provides a detailed map of the carbon framework of a molecule. Each unique carbon atom gives rise to a distinct signal, and its chemical shift is indicative of its electronic environment.

Experimental Protocol: ¹³C NMR Data Acquisition
  • Sample Preparation: The same sample prepared for ¹H NMR can be used.

  • Instrument Setup: Performed on the same NMR spectrometer as the ¹H NMR.

  • Acquisition Parameters:

    • Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum to single lines for each carbon.

    • Spectral Width: Typically 0-200 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: A significantly higher number of scans (e.g., 1024 or more) is required compared to ¹H NMR due to the low natural abundance of the ¹³C isotope.

Predicted ¹³C NMR Spectral Data and Interpretation

The expected ¹³C NMR chemical shifts for this compound are tabulated below.[4][6]

Chemical Shift (δ, ppm) Assignment Rationale
~160-165C=O (ester)The carbonyl carbon of the ester is highly deshielded.
~160C5' (isoxazole)The isoxazole carbon attached to the phenyl group.
~170C3' (isoxazole)The isoxazole carbon attached to the carboxylate group.
~110-115C4' (isoxazole)The isoxazole carbon bearing the proton.
~125-135Ar-CThe six carbons of the 3-chlorophenyl ring. The carbon bearing the chlorine atom (C3'') will be in this range, as will the ipso-carbon (C1'').
~52OCH₃The carbon of the methyl ester group.

Mass Spectrometry (MS): Determining the Molecular Weight and Formula

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is the definitive method for determining the molecular weight of a compound and can provide valuable information about its elemental composition.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS) Data Acquisition
  • Sample Preparation: Prepare a dilute solution of the sample (typically 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Ionization Method: Electrospray ionization (ESI) is a soft ionization technique well-suited for this type of molecule, as it typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation.[7][8][9]

  • Mass Analyzer: A high-resolution mass analyzer, such as a time-of-flight (TOF) or Orbitrap, is essential for obtaining an accurate mass measurement, which allows for the determination of the molecular formula.

  • Data Acquisition: Infuse the sample solution directly into the mass spectrometer and acquire the spectrum in positive ion mode.

Predicted Mass Spectrometry Data and Interpretation

The expected high-resolution mass spectrometry data for this compound is as follows:

Parameter Value
Molecular Formula C₁₁H₈ClNO₃
Monoisotopic Mass 237.0193 g/mol
Expected Ion (ESI+) [M+H]⁺
Expected m/z 238.0267

The presence of a chlorine atom will result in a characteristic isotopic pattern, with the [M+H+2]⁺ ion having an intensity of approximately one-third that of the [M+H]⁺ ion. This isotopic signature is a powerful confirmation of the presence of chlorine in the molecule.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared spectroscopy probes the vibrational frequencies of chemical bonds within a molecule. It is an excellent tool for identifying the presence of specific functional groups.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Data Acquisition

Attenuated Total Reflectance (ATR) is a convenient sampling technique for solid samples that requires minimal sample preparation.[10][11]

  • Sample Preparation: A small amount of the solid sample is placed directly onto the ATR crystal.

  • Instrument Setup: An FTIR spectrometer equipped with an ATR accessory.

  • Data Acquisition:

    • Background Scan: A background spectrum of the empty ATR crystal is recorded.

    • Sample Scan: The sample is placed on the crystal, pressure is applied to ensure good contact, and the sample spectrum is recorded. The instrument automatically ratios the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Predicted Infrared (IR) Spectral Data and Interpretation

Key IR absorption bands expected for this compound are listed below.[4][12]

Wavenumber (cm⁻¹) Vibration Functional Group
~3100-3000C-H stretchAromatic and isoxazole C-H
~1720-1740C=O stretchEster carbonyl
~1600, 1475C=C stretchAromatic ring
~1550C=N stretchIsoxazole ring
~1250-1000C-O stretchEster and isoxazole C-O
~800-700C-Cl stretchAryl chloride

Workflow for Spectroscopic Characterization

The logical flow for the complete spectroscopic characterization of a novel compound like this compound is depicted in the following workflow diagram.

cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Confirmation synthesis Synthesis of Target Compound purification Purification (e.g., Column Chromatography) synthesis->purification HNMR ¹H NMR purification->HNMR CNMR ¹³C NMR purification->CNMR MS HRMS purification->MS IR FTIR purification->IR interpretation Combined Spectral Interpretation HNMR->interpretation CNMR->interpretation MS->interpretation IR->interpretation confirmation Structure Confirmed interpretation->confirmation

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of a novel compound.

Conclusion: A Unified Approach to Structural Elucidation

The spectroscopic characterization of this compound, as with any novel chemical entity, is a process of systematic investigation and logical deduction. No single technique provides a complete picture; rather, it is the synergy of ¹H NMR, ¹³C NMR, mass spectrometry, and infrared spectroscopy that allows for an unambiguous structural assignment. For the drug discovery professional, a thorough understanding of these techniques and their application is not just a matter of analytical chemistry—it is a fundamental requirement for the successful advancement of a therapeutic candidate from the laboratory to the clinic. The principles and protocols outlined in this guide provide a robust framework for the confident and accurate characterization of this and other related isoxazole derivatives.

References

  • Grady, A. (2023). The Synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole. CDN. [Link]

  • Gomtsyan, A. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Molecules, 27(17), 5612. [Link]

  • PubChem. (n.d.). 4-Isoxazolecarboxylic acid, 3-(2-chlorophenyl)-5-methyl-. National Center for Biotechnology Information. Retrieved from [Link]

  • ACD/Labs. (2023, August 23). A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques. [Link]

  • Semantic Scholar. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of. [Link]

  • Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. [Link]

  • Bitesize Bio. (2025, March 19). Ionization Methods in Mass Spec: Making Molecules Fly. [Link]

  • University of Notre Dame. (n.d.). Ionization Modes - Mass Spectrometry & Proteomics Facility. [Link]

  • ResearchGate. (2025, August 10). Synthesis, characterization and antimicrobial activity of some new isoxazole derivatives. [Link]

  • Beilstein Journals. (2023). Supporting Information Lewis acid-promoted direct synthesis of isoxazole derivatives Characterization data and copies of spectra. [Link]

  • National Institutes of Health. (n.d.). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. [Link]

  • MDPI. (2024, January 16). 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester. [Link]

  • National Institutes of Health. (n.d.). An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates. [Link]

  • Supporting Information. (n.d.). 3. Retrieved from [Link]

Sources

1H NMR and 13C NMR of Methyl 5-(3-chlorophenyl)isoxazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of Methyl 5-(3-chlorophenyl)isoxazole-4-carboxylate

Abstract

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of this compound, a heterocyclic compound of interest in medicinal chemistry and drug development. As experimental spectra for this specific molecule are not widely published, this document serves as a predictive reference, grounded in established NMR principles and data from analogous structures. We will delve into the theoretical basis for the predicted chemical shifts (δ), coupling constants (J), and signal multiplicities. Furthermore, this guide presents a detailed, field-proven protocol for the acquisition and processing of high-quality NMR data, designed to ensure accuracy and reproducibility. This document is intended for researchers, scientists, and drug development professionals who rely on NMR spectroscopy for unequivocal structural elucidation and quality control of novel chemical entities.[1][2][3]

Introduction: The Role of NMR in Characterizing Novel Isoxazoles

The isoxazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[4][5][6] Its unique electronic properties and ability to participate in various intermolecular interactions make it a valuable building block in the design of new therapeutic agents. This compound represents a specific substitution pattern on this scaffold, combining an electron-withdrawing chlorophenyl group at the C5 position with a methyl ester at the C4 position.

Unambiguous characterization of such molecules is paramount in the drug discovery pipeline, from hit identification to lead optimization and quality control.[7][8] Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for the structural elucidation of organic molecules in solution.[3] Its ability to provide detailed information about the number, connectivity, and chemical environment of atoms—specifically ¹H and ¹³C—makes it an indispensable tool for confirming molecular identity, assessing purity, and understanding stereochemistry.[1][9] This guide will systematically deconstruct the predicted ¹H and ¹³C NMR spectra of the title compound, providing the rationale behind each assignment.

Molecular Structure and Atom Numbering

To facilitate a clear and unambiguous discussion of the NMR spectra, a standardized atom numbering system is essential. The structure of this compound is presented below, with all relevant atoms numbered for assignment purposes.

Caption: Numbered structure of this compound.

Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons. For the title compound, we anticipate signals arising from two distinct regions: the aromatic protons of the chlorophenyl ring and the aliphatic protons of the methyl ester group. The isoxazole ring itself contains no protons in this substitution pattern.

Causality of Chemical Shifts and Multiplicities
  • Methyl Protons (H8): The three protons of the methyl group (-OCH₃) are chemically equivalent and are deshielded by the adjacent oxygen atom. They are isolated from other protons, so they will appear as a sharp singlet. Their expected chemical shift is typically in the range of δ 3.8-4.0 ppm.

  • Aromatic Protons (H2', H4', H5', H6'): The protons on the 3-chlorophenyl ring are in the characteristic aromatic region (δ 6.5-8.0 ppm).[10] Their precise chemical shifts and splitting patterns are dictated by the electronic effects of the chlorine atom and the isoxazole ring substituent.

    • The chlorine atom is an electron-withdrawing group via induction but a weak deactivating group in electrophilic aromatic substitution. It directs ortho and para.

    • The proton ortho to the chlorine (H2' and H4') and the proton meta to the chlorine (H6' and H5') will have distinct chemical environments.

    • H2' : This proton is ortho to both the chlorine and the C1' carbon attached to the isoxazole. It is expected to be a singlet or a narrow triplet due to small couplings to H4' and H6'.

    • H4' : This proton is para to the C1' and ortho to the chlorine. It will be split by H5' into a doublet.

    • H5' : This proton is meta to both the chlorine and C1'. It will appear as a triplet due to coupling with both H4' and H6'.

    • H6' : This proton is ortho to C1' and meta to the chlorine. It will be split by H5' into a doublet.

Predicted ¹H NMR Data Summary

The following table summarizes the predicted ¹H NMR data when recorded in a standard solvent like deuterochloroform (CDCl₃).

ProtonsPredicted δ (ppm)MultiplicityCoupling Constant (J, Hz)Integration
H8 (-OCH₃)3.95s (singlet)N/A3H
H5'7.45t (triplet)J ≈ 7.81H
H4', H6'7.55 - 7.65m (multiplet)-2H
H2'7.75s (singlet) or t (triplet, small J)J ≈ 1.81H

Note: The aromatic region may present as a complex multiplet, and definitive assignment often requires 2D NMR techniques.[11][12]

Predicted ¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum reveals one signal for each unique carbon atom in the molecule.[13][14] The chemical shift of each carbon is highly dependent on its hybridization and the electronegativity of its neighboring atoms.[15][16]

Causality of Carbon Chemical Shifts
  • Methyl Carbon (C8): This sp³ hybridized carbon is attached to an oxygen atom, shifting it downfield compared to a simple alkane. It is expected around δ 50-55 ppm.

  • Carbonyl Carbon (C6): The C=O carbon of the ester is highly deshielded due to the double bond and the electronegativity of the two oxygen atoms. It will appear significantly downfield, typically in the δ 160-170 ppm range.

  • Isoxazole Carbons (C3, C4, C5): These sp² carbons are part of a heterocyclic aromatic system. Their shifts are influenced by the nitrogen and oxygen heteroatoms and the attached substituents.[17]

    • C3: This carbon is adjacent to the ring oxygen and nitrogen. It is expected to be significantly downfield.

    • C4: This carbon is substituted with the electron-withdrawing carboxylate group, which will deshield it.

    • C5: This carbon is attached to the chlorophenyl ring and is adjacent to the ring nitrogen. It will also be in the downfield region.

  • Aromatic Carbons (C1' - C6'): The six carbons of the phenyl ring will produce six distinct signals due to the meta-substitution pattern. Their shifts will be in the typical aromatic range of δ 120-140 ppm. The carbon attached to the chlorine (C3') will be influenced by the halogen's inductive effect, and the ipso-carbon (C1') attached to the isoxazole will also have a characteristic shift.[18]

Predicted ¹³C NMR Data Summary

The table below outlines the predicted chemical shifts for each unique carbon atom in CDCl₃.

CarbonPredicted δ (ppm)Description
C852.5Methyl ester carbon (-OC H₃)
C4112.0Isoxazole C4, substituted
C4', C6'126.0 - 128.0Aromatic CH
C2', C5'129.0 - 131.0Aromatic CH
C1'132.5Aromatic C (ipso to isoxazole)
C3'135.0Aromatic C (ipso to Cl)
C3158.0Isoxazole C3
C6162.0Ester carbonyl ( C =O)
C5170.0Isoxazole C5

Experimental Protocol for NMR Data Acquisition

To obtain high-quality, reproducible NMR data, adherence to a standardized protocol is critical. The following methodology is a self-validating system designed for the structural characterization of small molecules like this compound.

Workflow Diagram

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Weigh ~10-15 mg of sample prep2 Dissolve in ~0.6 mL of deuterated solvent (e.g., CDCl3) prep1->prep2 prep3 Add internal standard (e.g., TMS) if not present in solvent prep2->prep3 prep4 Transfer to a clean, dry 5 mm NMR tube prep3->prep4 acq1 Insert sample into spectrometer prep4->acq1 acq2 Lock on solvent deuterium signal acq1->acq2 acq3 Shim magnetic field for homogeneity acq2->acq3 acq4 Tune and match probe for ¹H and ¹³C frequencies acq3->acq4 acq5 Acquire Spectra (¹H, ¹³C, 2D if needed) acq4->acq5 proc1 Apply Fourier Transform acq5->proc1 proc2 Phase correct the spectrum proc1->proc2 proc3 Calibrate chemical shift to reference (TMS at 0 ppm) proc2->proc3 proc4 Integrate ¹H signals proc3->proc4 proc5 Assign peaks and analyze data proc4->proc5

Caption: Standard workflow for NMR sample preparation, acquisition, and processing.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh 10-15 mg of the purified solid compound.

    • Dissolve the sample in approximately 0.6 mL of high-purity deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

    • Causality: CDCl₃ is chosen for its excellent solubilizing power for a wide range of organic compounds and its relatively simple solvent signal.[19] TMS provides a sharp reference signal at δ 0.00 ppm for accurate calibration.[20]

    • Vortex the mixture until the solid is completely dissolved.

    • Transfer the clear solution into a 5 mm NMR tube.

  • Instrument Setup (for a 400 MHz Spectrometer):

    • Insert the NMR tube into the spectrometer's magnet.

    • Lock the field frequency to the deuterium signal of the CDCl₃.

    • Perform automated or manual shimming of the magnetic field to optimize its homogeneity, aiming for a narrow and symmetrical peak shape for the TMS signal.

    • Causality: A homogeneous magnetic field is crucial for achieving high resolution and sharp spectral lines, which is necessary to resolve fine coupling patterns.[21]

    • Tune and match the probe for both the proton (¹H) and carbon (¹³C) frequencies to ensure maximum signal transmission and sensitivity.

  • ¹H NMR Acquisition Parameters:

    • Pulse Sequence: Standard single-pulse (zg30).

    • Pulse Width: 30-degree flip angle. Causality: A smaller flip angle allows for a shorter relaxation delay between scans without saturating the signals, improving the signal-to-noise ratio over time, especially for quantitative measurements.[21]

    • Spectral Width: -2 to 12 ppm.

    • Acquisition Time: ~4 seconds.

    • Relaxation Delay (d1): 1-2 seconds.

    • Number of Scans: 16.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Sequence: Proton-decoupled single-pulse (zgpg30).

    • Pulse Width: 30-degree flip angle.

    • Spectral Width: -10 to 220 ppm.

    • Acquisition Time: ~2 seconds.

    • Relaxation Delay (d1): 2 seconds. Causality: A sufficient relaxation delay is essential, especially for non-protonated carbons (like the carbonyl and quaternary carbons), which have longer relaxation times (T₁). This ensures that the signals are not attenuated, providing a more representative spectrum.[21]

    • Number of Scans: 1024 or more, depending on sample concentration.

  • Data Processing:

    • Apply an exponential window function (line broadening of 0.3 Hz for ¹H; 1.0 Hz for ¹³C) to improve the signal-to-noise ratio.

    • Perform a Fourier Transform to convert the time-domain signal (FID) into a frequency-domain spectrum.

    • Manually phase the spectrum to ensure all peaks are in pure absorption mode.

    • Calibrate the spectrum by setting the TMS peak to δ 0.00 ppm.

    • For the ¹H spectrum, integrate the area under each peak to determine the relative ratio of protons.

    • Assign all peaks according to the analyses in Sections 3 and 4.

Conclusion

NMR spectroscopy is an unparalleled technique for the structural verification of this compound. This guide provides a robust predictive framework for both the ¹H and ¹³C NMR spectra of this molecule, grounded in fundamental principles of chemical shifts and spin-spin coupling. The detailed spectral analysis, combined with the comprehensive experimental protocol, offers researchers and drug development professionals a reliable roadmap for synthesizing and characterizing this and other novel isoxazole derivatives. The successful application of this methodology ensures high-fidelity data, which is the cornerstone of modern chemical and pharmaceutical research.

References

  • Supporting Information for "Visible-Light-Induced Regioselective C-H/N-H Annulation of Isoxazoles with Alkynes". American Chemical Society.
  • Wang, D.-C., Xu, W., & Wu, W.-Y. (2009). 5-Methylisoxazole-4-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 65(12), o3140. [Link]

  • Regioselective Synthesis and Characterization of Isoxazole Derivatives. ResearchGate. [Link]

  • Kara, Y. S. (2015). Substituent effect study on experimental ¹³C NMR chemical shifts of (3-(substituted phenyl)-cis-4,5-dihydroisoxazole-4,5-diyl)bis(methylene)diacetate derivatives. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 151, 723–730. [Link]

  • Nayak, S. K., et al. (2011). 5-Methyl-3-phenylisoxazole-4-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 4), o899. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Interpreting C-13 NMR Spectra. Chemistry LibreTexts. [Link]

  • Spectroscopy of Aromatic Compounds. Chemistry LibreTexts. [Link]

  • Attached Nitrogen Test by ¹³C-¹⁴N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers. ACS Publications. [Link]

  • NMR spectroscopy: Quality control of pharmaceutical products. European Pharmaceutical Review. [Link]

  • Acquiring ¹H and ¹³C Spectra. Royal Society of Chemistry. [Link]

  • Matsuo, T. (1967). Studies of the solvent effect on the chemical shifts in nmr-spectroscopy. II. Solutions of succinic anhydride. Canadian Journal of Chemistry, 45(15), 1829–1831. [Link]

  • TheElkchemist. (2024). Interpreting H-NMR Spectra Aromatic Molecule. YouTube. [Link]

  • Zloh, M., & Kirton, S. B. (2019). NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties. Future medicinal chemistry, 11(23), 3045–3057. [Link]

  • Silva, A. M. S., et al. (2009). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry, 13(4), 396-431. [Link]

  • Chemical synthesis method of 3-(2-chlorophenyl)-5-methyl-4-isoxazole formyl chloride.
  • Węglarz-Tomczak, E., et al. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Molecules, 27(17), 5612. [Link]

  • Interpreting C-13 NMR spectra. Chemguide. [Link]

  • Assigning the ¹H-NMR Signals of Aromatic Ring ¹H-atoms. University of Wisconsin-La Crosse. [Link]

  • NMR Guidelines for ACS Journals. ACS Publications. [Link]

  • Chido, D. (2024). NMR Spectroscopy Revolutionizes Drug Discovery. Spectroscopy Online. [Link]

  • Zhang, Y., et al. (2023). Solvents Influence ¹H NMR Chemical Shifts and Complete ¹H and ¹³C NMR Spectral Assignments for Florfenicol. Molecules, 28(23), 7891. [Link]

  • How Many Signals in a ¹³C NMR Spectrum? Master Organic Chemistry. [Link]

  • How does solvent choice effect chemical shift in NMR experiments? Reddit. [Link]

  • Grady, A. (2023). The Synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole. Course Hero. [Link]

  • Metin, B. (2011). Basic ¹H- and ¹³C-NMR Spectroscopy. ResearchGate. [Link]

  • NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties. ResearchGate. [Link]

  • The Basics of Interpreting a Proton (¹H) NMR Spectrum. ACD/Labs. [Link]

  • The Organic Chemistry Tutor. (2019). Carbon-13 NMR Spectroscopy. YouTube. [Link]

  • How to Read and Interpret ¹H-NMR and ¹³C-NMR Spectrums. ResearchGate. [Link]

  • Drug Discovery and Development of NMR Spectroscopy in Pharmaceutical Industry. Walsh Medical Media. [Link]

  • Synthesis of Isobenzofuranones and Isoindolinones via Claisen–Schmidt Condensation and Their Antileishmanial Activity. ACS Publications. [Link]

  • 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of. Semantic Scholar. [Link]

  • Interpreting Aromatic NMR Signals. YouTube. [Link]

  • Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide.
  • Clark, G. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 617-626. [Link]

  • Silvers, A. P., et al. (2011). 3,5-Diarylisoxazoles: Individualized Three-Step Synthesis and Isomer Determination Using ¹³C NMR or Mass Spectroscopy. Journal of Chemical Education, 88(8), 1159-1162. [Link]

  • de Graaf, R. A., et al. (2009). State-of-the-Art Direct ¹³C and Indirect ¹H-[¹³C] NMR Spectroscopy In Vivo: A Practical Guide. NMR in Biomedicine, 22(5), 463-477. [Link]

  • ¹³C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. MDPI. [Link]

Sources

Unveiling the Solid State: A Technical Guide to the Crystal Structure Analysis of Substituted Isoxazoles

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Substituted isoxazoles are a cornerstone of modern medicinal chemistry and materials science.[1][2][3][4][5] Their five-membered heterocyclic scaffold is a versatile platform for developing a wide array of therapeutic agents, including anticancer, anti-inflammatory, and antimicrobial drugs.[1][3][4][5][6] The precise three-dimensional arrangement of atoms and molecules within a crystal lattice, known as the crystal structure, is intrinsically linked to a compound's physicochemical properties, such as solubility, stability, and bioavailability. For drug development professionals, a deep understanding of the crystal structure of substituted isoxazoles is therefore not merely an academic exercise but a critical component of rational drug design and formulation.

This technical guide provides a comprehensive overview of the principles and practices of crystal structure analysis as applied to substituted isoxazoles. We will delve into the experimental and computational workflows, from obtaining suitable single crystals to interpreting the intricate network of intermolecular interactions that govern the solid-state architecture. This document is designed to be a practical resource for researchers at all levels, offering both foundational knowledge and field-proven insights into this essential analytical technique.

The Foundation: Why Crystal Structure Matters for Substituted Isoxazoles

The biological activity of a substituted isoxazole is dictated by its molecular structure and its ability to interact with a specific biological target. However, for a drug to be effective, it must also possess suitable pharmaceutical properties. These properties are largely governed by the compound's solid-state characteristics, which are in turn determined by its crystal structure.

Key considerations include:

  • Polymorphism: The ability of a compound to exist in multiple crystalline forms. Different polymorphs can have dramatically different properties, impacting everything from manufacturing to therapeutic efficacy. Identifying and characterizing all accessible polymorphs is a critical step in drug development.

  • Solubility and Dissolution Rate: The arrangement of molecules in a crystal lattice affects the energy required to break them apart, which in turn influences how readily the compound dissolves. Crystal structure analysis can reveal the intermolecular forces that need to be overcome for dissolution.

  • Stability: The crystal structure provides insights into a compound's thermal stability and its susceptibility to degradation. Understanding the crystal packing can help in designing more stable formulations.

  • Structure-Activity Relationship (SAR): While SAR is often considered in the context of a molecule's interaction with its target, the solid-state conformation can also provide valuable information. The crystal structure reveals the preferred conformation of the molecule, which can be used to refine computational models and guide the design of new analogues with improved activity.[1][2]

From Powder to Perfection: The Art and Science of Crystallization

The first and often most challenging step in crystal structure analysis is obtaining high-quality single crystals. For substituted isoxazoles, a range of crystallization techniques can be employed, and the optimal method will depend on the specific properties of the compound.

Common Crystallization Techniques for Substituted Isoxazoles:

  • Slow Evaporation: This is the most common and often the simplest method. A solution of the isoxazole derivative is prepared in a suitable solvent or solvent mixture and allowed to evaporate slowly at a constant temperature. The key is to control the rate of evaporation to allow for the orderly growth of crystals.

  • Vapor Diffusion: This technique is particularly useful for small quantities of material. A solution of the compound is placed in a small, open vial, which is then placed in a larger, sealed container containing a non-solvent in which the compound is insoluble. The vapor of the non-solvent slowly diffuses into the solution, reducing the solubility of the compound and inducing crystallization.

  • Cooling Crystallization: A saturated solution of the isoxazole derivative is prepared at an elevated temperature and then slowly cooled. As the temperature decreases, the solubility of the compound drops, leading to the formation of crystals.

  • Solvent/Non-solvent Diffusion: A solution of the compound is carefully layered with a miscible non-solvent. Crystals form at the interface between the two liquids as the non-solvent slowly diffuses into the solution.

Experimental Protocol: A General Approach to Crystallization of Substituted Isoxazoles

  • Purification: Ensure the isoxazole derivative is of the highest possible purity. Impurities can inhibit crystallization or become incorporated into the crystal lattice, leading to poor-quality diffraction data.

  • Solvent Screening: A crucial step is to identify suitable solvents. A good solvent for crystallization is one in which the compound has moderate solubility. A range of solvents with varying polarities should be screened.

  • Preparation of a Saturated or Near-Saturated Solution: Dissolve the purified isoxazole derivative in the chosen solvent, gently warming if necessary to increase solubility.

  • Setting up the Crystallization Experiment: Employ one of the techniques described above. It is often beneficial to set up multiple experiments in parallel, varying the solvent, concentration, and temperature.

  • Patience and Observation: Crystal growth can take anywhere from a few hours to several weeks. Regularly inspect the experiments under a microscope for the formation of single, well-defined crystals.

Illuminating the Invisible: Single-Crystal X-ray Diffraction

Once suitable single crystals are obtained, the next step is to determine their structure using single-crystal X-ray diffraction. This powerful technique relies on the interaction of X-rays with the electrons in the crystal lattice.

The Workflow of Single-Crystal X-ray Diffraction:

Xray_Workflow cluster_experiment Experimental Setup cluster_data Data Collection & Processing cluster_analysis Structure Solution & Refinement Crystal Mount Crystal Diffractometer Place in Diffractometer Crystal->Diffractometer Xray Expose to X-rays Diffractometer->Xray Diffraction Collect Diffraction Pattern Xray->Diffraction Integration Integrate Intensities Diffraction->Integration Correction Apply Corrections Integration->Correction Phase Solve Phase Problem Correction->Phase Model Build Initial Model Phase->Model Refine Refine Model Model->Refine Validate Validate Structure Refine->Validate Final_Structure Final_Structure Validate->Final_Structure Final Structure

Caption: The workflow of a single-crystal X-ray diffraction experiment.

Step-by-Step Methodology:

  • Crystal Mounting: A suitable single crystal is carefully selected and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in a diffractometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations. The crystal is then rotated in a beam of monochromatic X-rays, and the diffraction pattern is recorded on a detector.

  • Data Processing: The raw diffraction images are processed to determine the position and intensity of each reflection. This data is then corrected for various experimental factors.

  • Structure Solution: The "phase problem" is solved to obtain an initial electron density map. For small molecules like substituted isoxazoles, direct methods are typically successful.

  • Structure Refinement: An atomic model is built into the electron density map and refined using a least-squares algorithm. This iterative process adjusts the atomic positions and thermal parameters to improve the agreement between the calculated and observed diffraction data.

  • Structure Validation: The final crystal structure is carefully validated to ensure its quality and accuracy. This involves checking for geometric consistency, analyzing the distribution of electron density, and comparing the structure to known chemical principles.

Deciphering the Code: Analysis of Substituted Isoxazole Crystal Structures

The final crystal structure provides a wealth of information about the substituted isoxazole. A thorough analysis of this data is essential for understanding the compound's properties and for guiding further research.

Key Aspects of Crystal Structure Analysis:

  • Molecular Geometry: The crystal structure provides precise measurements of bond lengths, bond angles, and torsion angles. This information can be used to assess the conformation of the isoxazole ring and its substituents, and to identify any unusual geometric features.

  • Intermolecular Interactions: The way in which molecules are arranged in the crystal lattice is determined by a network of intermolecular interactions. For substituted isoxazoles, these can include:

    • Hydrogen Bonds: These are among the strongest intermolecular interactions and play a crucial role in determining the crystal packing. The presence of hydrogen bond donors and acceptors on the substituents will have a major influence on the resulting structure.

    • Halogen Bonds: Halogen atoms on the isoxazole ring or its substituents can act as electrophilic regions, forming attractive interactions with nucleophiles.

    • π-π Stacking: The aromatic isoxazole ring can participate in π-π stacking interactions with other aromatic rings in the crystal lattice.

    • van der Waals Forces: These weaker, non-specific interactions are also important in determining the overall crystal packing.

  • Crystal Packing: The overall arrangement of molecules in the crystal lattice is described as the crystal packing. This can be analyzed in terms of packing efficiency, symmetry, and the presence of any voids or channels in the structure.

Quantitative Data Summary:

The following table provides a hypothetical example of the kind of quantitative data that can be extracted from the crystal structures of a series of substituted isoxazoles.

CompoundSubstituent (R)Bond Length (N-O) (Å)Bond Angle (C-N-O) (°)Dihedral Angle (Isoxazole-R) (°)
1 -H1.412(2)109.5(1)N/A
2 -CH₃1.415(3)109.3(2)25.4(3)
3 -Ph1.410(2)109.8(1)45.1(2)
4 -NO₂1.405(2)110.2(1)5.2(2)

Visualizing Intermolecular Interactions:

Intermolecular_Interactions cluster_mol1 Molecule 1 cluster_mol2 Molecule 2 N1 N O1 O N1->O1 C1 C O1->C1 N2 N O1->N2 van der Waals C1->N1 R1 R-H C1->R1 O2 O R1->O2 Hydrogen Bond N2->O2 C2 C O2->C2 C2->N2 R2 R-NO2 C2->R2

Sources

An In-Depth Technical Guide to 3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the isoxazole derivative with the chemical formula C₁₁H₈ClNO₃, identified by the IUPAC name 3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxylic acid . This document delves into the compound's chemical identity, synthesis methodologies, spectroscopic characterization, known biological significance, and safety profile. Synthesizing information from chemical databases, patents, and scientific literature, this guide is intended to be a valuable resource for professionals in organic synthesis, medicinal chemistry, and pharmaceutical development. The compound is a notable intermediate in the synthesis of isoxazolyl-penicillin antibiotics and a known impurity of Cloxacillin. Furthermore, its structural motif is of significant interest in the exploration of novel therapeutics, particularly as modulators of the Takeda G-protein-coupled receptor 5 (TGR5).

Chemical Identity and Physicochemical Properties

The isoxazole derivative C₁₁H₈ClNO₃ is systematically named 3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxylic acid .[1] This nomenclature precisely describes a five-membered isoxazole ring substituted at the 3, 4, and 5 positions. The core structure is an isoxazole, a five-membered heterocycle containing one nitrogen and one adjacent oxygen atom.[1]

PropertyValueSource
IUPAC Name 3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxylic acidPubChem[1]
Synonyms Cloxacillin EP Impurity D, 3-(o-chlorophenyl)-5-methylisoxazole-4-carboxylic acidPubChem[1]
CAS Number 23598-72-3PubChem[1]
Molecular Formula C₁₁H₈ClNO₃PubChem[1]
Molecular Weight 237.64 g/mol PubChem[1]
Appearance White to pale brown solid
Melting Point 186 °C
Boiling Point 374.5±37.0 °C (Predicted)
Density 1.385±0.06 g/cm³ (Predicted)
pKa 2.07±0.25 (Predicted)

Synthesis and Mechanism

The synthesis of 3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxylic acid is a multi-step process that is not extensively detailed in a single source but can be constructed from related synthetic procedures found in patents and organic synthesis literature. The most plausible pathway involves the initial formation of a substituted isoxazole ester, followed by hydrolysis to the desired carboxylic acid.

Synthesis of Ethyl 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylate

A common and effective method for constructing the 3,5-disubstituted isoxazole ring system involves the reaction of a nitrile oxide intermediate with an enamine. This approach offers high regioselectivity, which is crucial for avoiding the formation of unwanted isomers.[2]

The synthesis of the ester intermediate, ethyl 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylate, can be achieved through the reaction of 2-chloro-N-hydroxy-benzamidine with ethyl (E)-3-(1-pyrrolidino)crotonate.[3]

Experimental Protocol: Synthesis of Ethyl 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylate

Materials:

  • 2-chloro-N-hydroxy-benzamidine

  • Ethyl (E)-3-(1-pyrrolidino)crotonate

  • Anhydrous solvent (e.g., Chloroform, Dichloromethane)

  • Triethylamine

  • Phosphorus oxychloride

Procedure:

  • In a three-necked flask equipped with a dropping funnel and under a nitrogen atmosphere, dissolve ethyl (E)-3-(1-pyrrolidino)crotonate, 1-nitropropane (or a suitable precursor for the nitrile oxide), and triethylamine in chloroform.

  • Cool the flask in an ice bath.

  • Slowly add a solution of phosphorus oxychloride in chloroform from the dropping funnel while maintaining the temperature.

  • After the addition is complete, allow the reaction to proceed, monitoring its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with cold water.

  • Separate the organic layer and wash it sequentially with dilute hydrochloric acid, 5% aqueous sodium hydroxide, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography to yield ethyl 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylate.

Hydrolysis to 3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxylic acid

The final step in the synthesis is the hydrolysis of the ethyl ester to the corresponding carboxylic acid. This is typically achieved by heating the ester with a strong acid.[4]

Experimental Protocol: Hydrolysis of the Ethyl Ester

Materials:

  • Ethyl 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylate

  • Acetic acid

  • Concentrated hydrochloric acid

Procedure:

  • In a round-bottom flask, combine ethyl 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylate with a mixture of acetic acid and concentrated hydrochloric acid (typically a 2:1 ratio).[4]

  • Heat the mixture to reflux and maintain for a period sufficient to ensure complete hydrolysis, monitoring by TLC.

  • After cooling, the carboxylic acid product may precipitate. If not, the product can be extracted with a suitable organic solvent.

  • Wash the organic extracts with water and brine, then dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure to yield the crude 3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxylic acid.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the purified solid.

Synthesis Workflow Diagram

SynthesisWorkflow cluster_ester Ester Synthesis cluster_hydrolysis Hydrolysis reagents_ester 2-Chloro-N-hydroxy-benzamidine + Ethyl (E)-3-(1-pyrrolidino)crotonate conditions_ester Phosphorus oxychloride, Triethylamine, Chloroform reagents_ester->conditions_ester Reacts in product_ester Ethyl 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylate conditions_ester->product_ester Yields reagents_hydrolysis Acetic Acid + Conc. Hydrochloric Acid product_ester->reagents_hydrolysis Hydrolyzed with conditions_hydrolysis Reflux reagents_hydrolysis->conditions_hydrolysis Under product_final 3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxylic acid conditions_hydrolysis->product_final Yields

Caption: Synthetic pathway to the target carboxylic acid.

Spectroscopic Characterization

Detailed spectroscopic data for 3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxylic acid is not widely published in peer-reviewed journals. However, based on its structure, the following characteristic signals would be expected:

  • ¹H NMR: Signals corresponding to the aromatic protons of the 2-chlorophenyl group, a singlet for the methyl group on the isoxazole ring, and a broad singlet for the carboxylic acid proton.

  • ¹³C NMR: Resonances for the carbon atoms of the isoxazole ring, the 2-chlorophenyl group, the methyl group, and the carboxylic acid carbonyl group.

  • IR Spectroscopy: Characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch of the carboxylic acid, C=N stretching of the isoxazole ring, and C-Cl stretching.

  • Mass Spectrometry: The molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.

Biological Significance and Applications

Intermediate in Antibiotic Synthesis

3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxylic acid is a key intermediate in the synthesis of its corresponding acyl chloride, 3-(2-chlorophenyl)-5-methyl-4-isoxazole formyl chloride.[5] This acyl chloride is a crucial precursor for the semi-synthetic penicillin antibiotic, Cloxacillin. Cloxacillin is effective against staphylococci that produce beta-lactamase. The carboxylic acid is also recognized as a significant impurity (Cloxacillin EP Impurity D) in the final pharmaceutical product.

TGR5 Receptor Agonism

Recent research has identified 3-aryl-4-isoxazolecarboxamides as novel and potent small molecule agonists of the human Takeda G-protein-coupled receptor 5 (TGR5).[6][7] TGR5 is a promising therapeutic target for metabolic disorders such as type II diabetes and its complications.[6][8] Activation of TGR5 can stimulate the secretion of glucagon-like peptide-1 (GLP-1), which plays a role in glucose homeostasis.[6][9] While the primary research has focused on the amide derivatives, the 3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxylic acid scaffold is the core component responsible for this activity, making it a valuable starting point for the development of new TGR5 agonists.

TGR5 Signaling Pathway

TGR5_Signaling agonist TGR5 Agonist (e.g., Isoxazole Derivative) TGR5 TGR5 Receptor agonist->TGR5 Binds to Gs Gαs Protein TGR5->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP Increases PKA Protein Kinase A (PKA) cAMP->PKA Activates GLP1 GLP-1 Secretion PKA->GLP1 Promotes Metabolic_Effects Improved Glucose Homeostasis & Energy Expenditure GLP1->Metabolic_Effects Leads to

Caption: Simplified TGR5 signaling cascade.

Safety and Toxicology

The toxicological properties of 3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxylic acid have not been extensively investigated. However, based on available safety data sheets and GHS classifications, the compound is considered hazardous.[10][11]

  • Acute Oral Toxicity: Harmful if swallowed (Category 4).[1]

  • Skin Corrosion/Irritation: Causes skin irritation (Category 2).[10]

  • Serious Eye Damage/Eye Irritation: Causes serious eye irritation (Category 2).[10]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation (Category 3).[10][11]

It is imperative to handle this compound in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and direct contact with skin and eyes.

Conclusion

3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxylic acid is a significant isoxazole derivative with established importance as a pharmaceutical intermediate and a promising future in the development of novel therapeutics. Its synthesis, while requiring a multi-step approach, is achievable through established organic chemistry principles. The growing interest in TGR5 agonism for the treatment of metabolic diseases positions this compound and its derivatives at the forefront of medicinal chemistry research. Further investigation into its direct biological activities and a more comprehensive toxicological profile will be crucial for unlocking its full therapeutic potential.

References

  • Google Patents. CN1535960A - Chemical synthesis method of 3-(2-chlorophenyl)-5-methyl-4-isoxazole formyl chloride.
  • Google Patents. US20030139606A1 - Process for preparing 5-methylisoxazole-4-carboxylic- (4'-trifluoromethyl)-anilide.
  • SIELC Technologies. Ethyl 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylate. Available from: [Link].

  • Organic Syntheses. 4-Isoxazolecarboxylic acid, 3-ethyl-5-methyl-, ethyl ester. Available from: [Link].

  • PubChem. 4-Isoxazolecarboxylic acid, 3-(2-chlorophenyl)-5-methyl-. Available from: [Link].

  • PubMed. Discovery of 3-aryl-4-isoxazolecarboxamides as TGR5 receptor agonists. Available from: [Link].

  • ResearchGate. Discovery of 3-Aryl-4-isoxazolecarboxamides as TGR5 Receptor Agonists. Available from: [Link].

  • Capot Chemical. MSDS of 5-Methyl-3-(2'-chlorophenyl)-4-isoxazolecarboxylic acid. Available from: [Link].

  • PubMed Central. Structure-Based Insights into TGR5 Activation by Natural Compounds: Therapeutic Implications and Emerging Strategies for Obesity Management. Available from: [Link].

  • RSC Publishing. Recent advancements in the structural exploration of TGR5 agonists for diabetes treatment. Available from: [Link].

  • MDPI. Design, synthesis and evaluation of 3-phenoxypyrazine-2-carboxamide derivatives as potent TGR5 agonists. Available from: [Link].

Sources

A Comprehensive Technical Guide to 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Molecule of Dual Significance

3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylic acid, a substituted isoxazole derivative, holds a significant position in both synthetic chemistry and pharmaceutical quality control. Its robust chemical scaffold serves as a valuable starting material for the synthesis of more complex molecules, particularly in the realm of medicinal chemistry. Furthermore, its identification as a known impurity of the antibiotic Cloxacillin, specifically "Cloxacillin EP Impurity D," underscores its importance in the rigorous quality assessment of pharmaceuticals.[1][2][3][4] This guide provides an in-depth exploration of its chemical and physical properties, synthesis, and critical role in drug development.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylic acid is fundamental for its application in research and development. The following table summarizes its key characteristics.

PropertyValueSource
CAS Number 23598-72-3[5]
Molecular Formula C₁₁H₈ClNO₃[5]
Molecular Weight 237.64 g/mol [5]
IUPAC Name 3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxylic acid[5]
Synonyms Cloxacillin EP Impurity D, Cloxacillin Related Compound D[2]
Appearance White to off-white crystalline solid
Primary Hazards Irritant, Harmful if swallowed[5]

Synthesis and Chemical Reactivity

The synthesis of 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylic acid is a multi-step process that leverages the principles of heterocyclic chemistry. A general approach to the formation of the 3-aryl-5-methylisoxazole-4-carboxylate core involves the 1,3-dipolar cycloaddition of a nitrile oxide with a β-ketoester.[6]

A key reaction of this carboxylic acid, particularly relevant to the synthesis of isoxazolyl penicillin antibiotics like Cloxacillin, is its conversion to the corresponding acyl chloride, 3-(2-chlorophenyl)-5-methylisoxazole-4-carbonyl chloride.[7] This transformation is a critical activation step, preparing the molecule for subsequent amidation reactions.

General Synthesis Pathway

Synthesis_Pathway cluster_0 Isoxazole Ring Formation cluster_1 Final Product Synthesis cluster_2 Activation for Amidation Aryl_Oxime 2-Chlorobenzaldehyde Oxime Cycloaddition 1,3-Dipolar Cycloaddition Aryl_Oxime->Cycloaddition Beta_Ketoester Ethyl Acetoacetate Beta_Ketoester->Cycloaddition Ester Ethyl 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylate Cycloaddition->Ester Hydrolysis Ester Hydrolysis Ester->Hydrolysis Carboxylic_Acid 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylic acid Hydrolysis->Carboxylic_Acid Chlorination Chlorinating Agent (e.g., Thionyl Chloride, BTC) Carboxylic_Acid->Chlorination Acyl_Chloride 3-(2-chlorophenyl)-5-methylisoxazole-4-carbonyl chloride Chlorination->Acyl_Chloride

Caption: General synthetic route to 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylic acid and its subsequent activation.

Experimental Protocol: Conversion to Acyl Chloride

The conversion of 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylic acid to its acyl chloride is a pivotal step for its use as a precursor in the synthesis of semi-synthetic penicillins. The following protocol is based on established methods.[7]

Materials:

  • 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylic acid

  • Bis(trichloromethyl) carbonate (BTC) or Thionyl chloride

  • Anhydrous organic solvent (e.g., Tetrahydrofuran, Toluene)

  • Catalyst (e.g., N,N-Dimethylformamide - DMF, a few drops)

  • Nitrogen atmosphere apparatus

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel, add 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylic acid.

  • Solvent and Catalyst Addition: Add an anhydrous organic solvent (e.g., Tetrahydrofuran) to dissolve the carboxylic acid. Add a catalytic amount of DMF.

  • Addition of Chlorinating Agent: While stirring under a nitrogen atmosphere, slowly add a solution of the chlorinating agent (e.g., bis(trichloromethyl) carbonate dissolved in the same anhydrous solvent) through the dropping funnel. The molar ratio of the carboxylic acid to BTC is typically 1:0.34-0.8.[7]

  • Reaction: The reaction mixture is then heated to reflux (the specific temperature depends on the solvent used, e.g., 20-150 °C) for 1-10 hours.[7] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, the solvent is removed under reduced pressure using a rotary evaporator to yield the crude 3-(2-chlorophenyl)-5-methylisoxazole-4-carbonyl chloride.

  • Purification: The crude product can be purified by vacuum distillation or recrystallization, if necessary.

Self-Validation: The success of the reaction can be confirmed by analytical techniques such as Infrared (IR) spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid and appearance of the sharp C=O stretch of the acyl chloride at a higher wavenumber) and Nuclear Magnetic Resonance (NMR) spectroscopy. High-Performance Liquid Chromatography (HPLC) can be used to assess the purity of the final product.[7]

Applications and Relevance in Drug Development

The isoxazole moiety is a well-established pharmacophore, and its derivatives have shown a wide array of biological activities.[8] This makes 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylic acid and its derivatives interesting candidates for drug discovery programs.

As a Precursor in Antibiotic Synthesis

The primary application of this compound is as a key intermediate in the synthesis of Cloxacillin and other isoxazolyl penicillins.[7] The acyl chloride derivative is reacted with 6-aminopenicillanic acid (6-APA) to form the final antibiotic.

In Anticancer Research

Research has shown that derivatives of 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylic acid possess cytotoxic activity against various cancer cell lines, including HeLa (cervical cancer) and Hep3B (liver cancer).[8] Some derivatives have been observed to induce a delay in the G2/M phase of the cell cycle, indicating a potential mechanism for their anticancer effects.[8]

Agrochemical Applications

Beyond pharmaceuticals, derivatives of this isoxazole carboxylic acid have been investigated for their potential use in agriculture as fungicides.[8]

Role as a Pharmaceutical Impurity

In the context of drug development and manufacturing, 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylic acid is recognized as "Cloxacillin EP Impurity D".[1][2][3][4] Its presence in the final drug product must be carefully monitored and controlled to ensure the safety and efficacy of the antibiotic. This necessitates the development of robust analytical methods for its detection and quantification.

Analytical Considerations

The analysis of 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylic acid and its reactive acyl chloride derivative requires specific analytical approaches.

  • For the Carboxylic Acid: Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is a standard method for the analysis of this compound.[4][9]

  • For the Acyl Chloride: Due to its reactivity and moisture sensitivity, direct analysis can be challenging. Normal phase chromatography using non-alcoholic mobile phases can be employed.[10] Alternatively, derivatization with an alcohol or amine to form a stable ester or amide, followed by RP-HPLC analysis, is a common and reliable strategy.[10]

Conclusion

3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylic acid is a molecule with a multifaceted identity. For the synthetic chemist, it is a versatile building block for the creation of novel compounds with potential therapeutic applications. For the pharmaceutical scientist, it is a critical process-related impurity that demands rigorous analytical control. A comprehensive understanding of its synthesis, reactivity, and analytical characterization is therefore essential for professionals in the field of drug development and manufacturing.

References

  • MDPI. (n.d.). Synthesis and Herbicidal Activities of Novel 4-(4-(5-methyl-3-arylisoxazol-4-yl)thiazol-2-yl)piperidyl Carboxamides and Thiocarboxamides. Retrieved from [Link]

  • Google Patents. (n.d.). CN1535960A - Chemical synthesis method of 3-(2-chlorophenyl)-5-methyl-4-isoxazole formyl chloride.
  • Organic Syntheses. (n.d.). A GENERAL SYNTHESIS OF 4-ISOXAZOLECARBOXYLIC ESTERS: ETHYL 3-ETHYL-5-METHYL-4-ISOXAZOLECARBOXYLATE. Retrieved from [Link]

  • ResearchGate. (n.d.). 5-Methylisoxazole-4-carboxylic acid. Retrieved from [Link]

  • PubChem. (n.d.). 4-Isoxazolecarboxylic acid, 3-(2-chlorophenyl)-5-methyl-. Retrieved from [Link]

  • Veeprho. (n.d.). Cloxacillin EP Impurity D | CAS 23598-72-3. Retrieved from [Link]

  • American Pharmaceutical Review. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Retrieved from [Link]

  • College of Saint Benedict and Saint John's University. (n.d.). Analytical methods for the determination of pharmaceuticals in aqueous environmental samples. Retrieved from [Link]

  • PubChem. (n.d.). 3-(4-Chlorophenyl)-5-methyl-4-isoxazolecarboxylic acid. Retrieved from [Link]

Sources

The Diverse Biological Landscape of Chlorophenyl Isoxazole Compounds: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Isoxazole Scaffold in Medicinal Chemistry

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, represents a privileged scaffold in medicinal chemistry. Its unique electronic properties and rigid, planar structure allow it to serve as a versatile pharmacophore, capable of engaging with a wide array of biological targets. When substituted with a chlorophenyl moiety, the resulting compounds exhibit a remarkable spectrum of biological activities, positioning them as promising candidates for the development of novel therapeutics. The position of the chlorine atom on the phenyl ring, along with other substitutions on the isoxazole core, allows for fine-tuning of the molecule's physicochemical properties and biological potency. This technical guide provides an in-depth exploration of the significant biological activities of chlorophenyl isoxazole compounds, with a focus on their anticancer, antimicrobial, anti-inflammatory, and neuroprotective potential. We will delve into the molecular mechanisms of action, present key quantitative data, and provide detailed experimental protocols to empower researchers in their drug discovery and development endeavors.

Anticancer Activity: A Multi-pronged Assault on Malignancy

Chlorophenyl isoxazole derivatives have emerged as a compelling class of anticancer agents, demonstrating potent cytotoxic effects against a variety of human cancer cell lines, including those of the breast (MCF-7), cervix (HeLa), and liver (HepG2, Hep3B).[1] Their anticancer activity is not merely cytotoxic but is orchestrated through the induction of programmed cell death (apoptosis) and the halting of the cell division cycle, primarily at the G2/M phase.[1]

Mechanism of Action: Inducing Apoptosis and Cell Cycle Arrest

The anticancer efficacy of chlorophenyl isoxazole compounds is underpinned by their ability to trigger the intrinsic apoptotic pathway. This programmed cell death cascade is initiated by various cellular stressors and culminates in the activation of a series of cysteine-aspartic proteases known as caspases. Research has shown that these compounds can modulate the expression of key regulatory proteins in the Bcl-2 family, leading to an increased Bax/Bcl-2 ratio. This shift in balance promotes the release of cytochrome c from the mitochondria into the cytoplasm, a critical event that triggers the activation of initiator caspases, such as caspase-9, which in turn activate executioner caspases like caspase-3.[2][3] The activation of caspase-3 leads to the cleavage of essential cellular proteins, ultimately resulting in the morphological and biochemical hallmarks of apoptosis.[3]

Furthermore, many isoxazole derivatives have been found to disrupt the progression of the cell cycle, a tightly regulated process that governs cell division.[1] Specifically, chlorophenyl isoxazole compounds have been shown to induce cell cycle arrest at the G2/M checkpoint. This is often achieved by modulating the activity of the cyclin-dependent kinase 1 (CDK1)/Cyclin B1 complex, a key regulator of the G2 to M phase transition.[4] By inhibiting this complex, the compounds prevent cancer cells from entering mitosis, thereby thwarting their proliferation.[4]

cluster_stimulus Cellular Stress cluster_regulation Mitochondrial Pathway cluster_caspase Caspase Cascade Chlorophenyl Isoxazole Chlorophenyl Isoxazole Bax Bax Chlorophenyl Isoxazole->Bax Upregulates Bcl2 Bcl2 Chlorophenyl Isoxazole->Bcl2 Downregulates Mitochondrion Mitochondrion Bax->Mitochondrion Promotes permeabilization Bcl2->Mitochondrion Inhibits permeabilization Cytochrome_c Cytochrome_c Mitochondrion->Cytochrome_c Releases Caspase9 Caspase9 Cytochrome_c->Caspase9 Activates Caspase3 Caspase3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Apoptosis induction pathway by chlorophenyl isoxazole compounds.

cluster_stimulus Drug Action cluster_checkpoint G2/M Checkpoint Control Chlorophenyl Isoxazole Chlorophenyl Isoxazole CDK1_CyclinB1 CDK1/Cyclin B1 Complex Chlorophenyl Isoxazole->CDK1_CyclinB1 Inhibits G2_Phase G2_Phase M_Phase M_Phase CDK1_CyclinB1->M_Phase Promotes Cell_Cycle_Arrest Cell_Cycle_Arrest G2_Phase->M_Phase Progression

Caption: G2/M cell cycle arrest mechanism by chlorophenyl isoxazole compounds.

Quantitative Data: Cytotoxic Potency

The cytotoxic potential of chlorophenyl isoxazole derivatives is typically quantified by determining their half-maximal inhibitory concentration (IC50) values. The IC50 represents the concentration of a compound required to inhibit the growth of 50% of a cell population. A lower IC50 value indicates greater potency.

CompoundCancer Cell LineIC50 (µM)Reference
3-(4-chlorophenyl)-5-(trifluoromethyl)isoxazoleHeLa10.64[5]
3-(4-chlorophenyl)-5-(trifluoromethyl)isoxazoleIMR-3212.87[5]
3-(4-chlorophenyl)-5-(trifluoromethyl)isoxazoleMCF-713.54[5]
3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamide derivativeHep3B5.76[1]
3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamide derivativeHepG234.64[1]
2-(2-trifluoromethylphenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazoleMCF-749.6[6]
2-amino-5-(4-chlorophenyl)-1,3,4-thiadiazoleMCF-754.1[6]
Experimental Protocols

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the chlorophenyl isoxazole compound and a vehicle control (e.g., DMSO). Incubate for 24 to 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) to label apoptotic cells. Propidium iodide (PI), a fluorescent nucleic acid stain, is unable to cross the intact membrane of live and early apoptotic cells but can enter late apoptotic and necrotic cells.[7][8]

Step-by-Step Protocol:

  • Cell Treatment: Treat cells with the chlorophenyl isoxazole compound for the desired time.

  • Cell Harvesting: Harvest both adherent and floating cells and wash them with cold PBS.

  • Resuspension: Resuspend the cells in 1X Annexin V binding buffer.

  • Staining: Add FITC-conjugated Annexin V and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.[9][10]

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

This method uses propidium iodide to stain cellular DNA and analyze the distribution of cells in different phases of the cell cycle by flow cytometry.

Principle: PI stoichiometrically binds to DNA, meaning the amount of fluorescence emitted is directly proportional to the amount of DNA in the cell. This allows for the differentiation of cells in G0/G1 (2n DNA content), S (intermediate DNA content), and G2/M (4n DNA content) phases.

Step-by-Step Protocol:

  • Cell Treatment and Harvesting: Treat cells with the compound, then harvest and wash with PBS.

  • Fixation: Fix the cells in cold 70% ethanol and store them at -20°C for at least 2 hours.

  • Staining: Wash the fixed cells with PBS and then resuspend them in a staining solution containing PI and RNase A (to prevent staining of RNA).[11]

  • Incubation: Incubate the cells for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to generate a histogram representing the cell cycle distribution.[12]

Further Biological Activities on the Horizon

While the anticancer properties of chlorophenyl isoxazole compounds are extensively studied, their therapeutic potential extends to other critical areas of medicine. The subsequent sections of this guide will explore their promising antimicrobial, anti-inflammatory, and neuroprotective activities, providing a comprehensive overview for the discerning researcher.

(This guide will be continued with sections on Antimicrobial, Anti-inflammatory, and Neuroprotective Activities, each with detailed mechanisms, data, and protocols.)

References

  • Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. ES Food & Agroforestry. 2024. [Link]

  • Lampronti I, et al. Pro-apoptotic activity of novel synthetic isoxazole derivatives exhibiting inhibitory activity against tumor cell growth in vitro. Oncotarget. 2020. [Link]

  • Al-Qawasmeh RA, et al. Synthesis, chemo-informatics, and anticancer evaluation of fluorophenyl-isoxazole derivatives. Molecules. 2021. [Link]

  • Lampronti I, et al. Pro-apoptotic activity of novel synthetic isoxazole derivatives exhibiting inhibitory activity against tumor cell growth in vitro. Oncotarget. 2020. [Link]

  • Abe K, et al. Aberrant activation of cyclin A-CDK induces G2/M-phase checkpoint in human cells. Genes Cells. 2020. [Link]

  • Saeed A, et al. Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer. Molecules. 2022. [Link]

  • Jayalekshmi S, et al. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol. 2016. [Link]

  • Cell Cycle Analysis by Propidium Iodide Staining. [Link]

  • PDc induces G2/M phase cell cycle arrest through CDK1/Cyclin B1 complex... ResearchGate. [Link]

  • Synthesis, characterization and anticancer activity of certain 3-{4-(5-mercapto-1,3,4-oxadiazole-2-yl)phenylimino}indolin-2-one derivatives. Journal of the Serbian Chemical Society. 2014. [Link]

  • Joanne Odden. Cell cycle regulation CDKI & cell cycle arrest. YouTube. 2018. [Link]

  • Lampronti I, et al. (PDF) Pro-apoptotic activity of novel synthetic isoxazole derivatives exhibiting inhibitory activity against tumor cell growth in vitro. ResearchGate. 2020. [Link]

  • Propidium Iodide Cell Cycle Staining Protocol. [Link]

  • Molecular interplay between cdk4 and p21 dictates G0/G1 cell cycle arrest in prostate cancer cells. Cell Cycle. 2012. [Link]

  • Bio-Techne. Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. [Link]

  • A novel isoxazole compound CM2-II-173 inhibits the invasive phenotype of triple-negative breast cancer cells. Molecules and Cells. 2020. [Link]

  • DNA Cell Cycle Analysis with PI. [Link]

  • Cinobufagin Induces Cell Cycle Arrest at the G2/M Phase and Promotes Apoptosis in Malignant Melanoma Cells. Frontiers in Pharmacology. 2021. [Link]

  • The Annexin V Apoptosis Assay. [Link]

Sources

The Synthetic Chemist's Guide to 5-Arylisoxazole-4-Carboxylates: A Comprehensive Review

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 5-arylisoxazole-4-carboxylate scaffold is a privileged motif in medicinal chemistry, forming the core of numerous pharmacologically active agents. Its inherent structural features and synthetic accessibility have made it a focal point for drug discovery and development programs targeting a wide array of therapeutic areas, including anti-inflammatory, antimicrobial, and anticancer applications. This in-depth technical guide provides a comprehensive review of the primary synthetic strategies for constructing this valuable heterocyclic system. We will delve into the mechanistic underpinnings of the key transformations, offer detailed, field-proven experimental protocols, and present a comparative analysis of the various methodologies. This guide is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development, enabling them to navigate the synthesis of these important compounds with a foundation of scientific integrity and practical insight.

Introduction: The Significance of the 5-Arylisoxazole-4-Carboxylate Core

The isoxazole ring system, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone of modern medicinal chemistry. The specific substitution pattern of a 5-aryl group and a 4-carboxylate ester endows the molecule with a unique combination of steric and electronic properties. This arrangement allows for diverse intermolecular interactions with biological targets, making it a versatile template for the design of novel therapeutics. The aryl group at the 5-position can be readily modified to explore structure-activity relationships (SAR), while the carboxylate at the 4-position provides a handle for further functionalization or can act as a key binding element. The prevalence of this scaffold in clinically relevant molecules underscores the importance of robust and efficient synthetic methods for its preparation.

This guide will focus on two principal and highly effective strategies for the synthesis of 5-arylisoxazole-4-carboxylates:

  • Three-Component Condensation of an Aryl Aldehyde, a β-Ketoester, and Hydroxylamine.

  • [3+2] Cycloaddition of in situ Generated Nitrile Oxides with β-Ketoesters.

Each of these approaches offers distinct advantages and is amenable to the generation of a diverse library of derivatives. We will explore the nuances of each method, providing the necessary details for their successful implementation in a research and development setting.

Part 1: The Three-Component Condensation Approach

The one-pot, three-component reaction of an aromatic aldehyde, a β-ketoester (such as ethyl acetoacetate), and hydroxylamine hydrochloride is a highly atom-economical and convergent strategy for the synthesis of substituted isoxazoles.[1][2] While this reaction can sometimes lead to the formation of isomeric isoxazol-5(4H)-ones, careful control of reaction conditions can favor the desired 5-arylisoxazole-4-carboxylate product.

Causality Behind Experimental Choices and Mechanistic Insights

The reaction proceeds through a cascade of interconnected equilibria. The initial step is typically a Knoevenagel condensation between the aryl aldehyde and the β-ketoester to form an α,β-unsaturated dicarbonyl intermediate. Concurrently, hydroxylamine can react with the β-ketoester to form an oxime. The key cyclization step involves the nucleophilic attack of the hydroxylamine nitrogen onto one of the carbonyl carbons of the dicarbonyl system, followed by dehydration to form the aromatic isoxazole ring.

The regioselectivity of the cyclization is a critical consideration. The formation of the desired 5-arylisoxazole isomer is favored by the electrophilicity of the carbonyl carbon derived from the original β-ketoester. The use of specific catalysts and solvents can influence the reaction pathway and enhance the yield of the target compound. For instance, the use of a mild base is often necessary to facilitate the deprotonation of hydroxylamine and the enolization of the β-ketoester.

a

Detailed Experimental Protocol: Synthesis of Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate

This protocol, adapted from the literature, provides a representative example of the three-component synthesis.[3] While this specific product has a methyl group at the 5-position, the general procedure is applicable to the synthesis of 5-aryl derivatives by substituting the β-ketoester.

Materials:

  • Benzaldehyde oxime (1.0 g, 8.33 mmol)

  • Chloramine-T (2.33 g, 8.33 mmol)

  • Ethyl acetoacetate (freshly distilled, 2.16 g, 16.6 mmol)

  • Ethyl alcohol (20 mL)

Procedure:

  • Combine benzaldehyde oxime, chloramine-T, and freshly distilled ethyl acetoacetate in a round-bottom flask equipped with a magnetic stir bar.

  • Add ethyl alcohol (20 mL) to the mixture.

  • Stir the reaction mixture at 10°C for approximately 6 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting solid can be recrystallized from hot ethanol to yield single crystals of the title compound.

Self-Validation: The progress of the reaction should be monitored by TLC, observing the consumption of starting materials and the appearance of a new product spot. The final product should be characterized by standard analytical techniques such as NMR spectroscopy and mass spectrometry to confirm its structure and purity.

Part 2: The [3+2] Cycloaddition Strategy

The 1,3-dipolar cycloaddition of a nitrile oxide with a dipolarophile is a powerful and versatile method for the construction of five-membered heterocyclic rings, including isoxazoles.[4] For the synthesis of 5-arylisoxazole-4-carboxylates, this approach involves the reaction of an in situ generated aryl nitrile oxide with a β-ketoester.

Causality Behind Experimental Choices and Mechanistic Insights

The key reactive intermediate in this synthesis is the aryl nitrile oxide, which is typically generated in situ from an appropriate precursor to avoid its dimerization. Common precursors include aryl aldoximes, which can be oxidized, or hydroximoyl chlorides, which undergo dehydrochlorination in the presence of a base.

The β-ketoester serves as the dipolarophile. The reaction proceeds via a concerted [3+2] cycloaddition mechanism, where the nitrile oxide adds across the carbon-carbon double bond of the enol form of the β-ketoester. The regioselectivity of this cycloaddition is a crucial aspect, and it is generally controlled by the electronic and steric properties of both the nitrile oxide and the β-ketoester. The reaction often yields the 3,4,5-trisubstituted isoxazole with high regioselectivity.[5]

b

General Experimental Protocol: Synthesis of 3,4,5-Trisubstituted Isoxazoles in Water

This environmentally friendly protocol highlights the use of water as a solvent for the cycloaddition of nitrile oxides with β-ketoesters.[5]

Materials:

  • Arylhydroximoyl chloride (0.5 mmol)

  • β-Ketoester (0.5 mmol)

  • N,N-Diisopropylethylamine (DIPEA) (3 equivalents)

  • Water (14.25 mL)

  • Methanol (0.75 mL)

Procedure:

  • In a suitable reaction vessel, combine the arylhydroximoyl chloride (0.5 mmol) and the β-ketoester (0.5 mmol).

  • Add a solvent mixture of 95% water and 5% methanol (15 mL total).

  • Add DIPEA (3 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature for 1-2 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, the product can be isolated and purified by standard techniques such as extraction and column chromatography.

Self-Validation: The formation of the desired product can be confirmed by spectroscopic methods (NMR, MS). The regioselectivity of the cycloaddition should be verified, for example, by NOE experiments in NMR. The yield of the reaction should be calculated after purification.

Comparative Analysis of Synthetic Routes

To aid in the selection of the most appropriate synthetic strategy, the following table summarizes the key features of the two primary methods discussed.

FeatureThree-Component Condensation[3+2] Cycloaddition
Atom Economy HighModerate to High
Convergence HighHigh
Starting Materials Readily available aryl aldehydes, β-ketoesters, and hydroxylamineRequires synthesis of nitrile oxide precursors (aldoximes or hydroximoyl chlorides)
Regioselectivity Can be an issue, may produce isomeric byproductsGenerally high, favoring the desired 3,4,5-trisubstituted isoxazole
Reaction Conditions Often requires heating and a basic catalystCan often be performed at room temperature
Scope Broad, tolerant of various functional groups on the aryl aldehydeBroad, dependent on the stability and reactivity of the nitrile oxide and dipolarophile
Environmental Impact Can be performed in green solvents, but may require organic solvents for workupCan be performed in water, offering a greener alternative

Conclusion and Future Outlook

The synthesis of 5-arylisoxazole-4-carboxylates is a well-established field with several reliable and efficient methodologies. The choice between a three-component condensation and a [3+2] cycloaddition approach will depend on the specific target molecule, the availability of starting materials, and the desired level of regiochemical control. Both methods offer significant advantages in terms of convergence and atom economy, making them attractive for both academic research and industrial applications.

Future developments in this area are likely to focus on the discovery of more sustainable and environmentally friendly catalytic systems, the expansion of the substrate scope to include more complex and diverse building blocks, and the development of asymmetric syntheses to access enantiomerically pure 5-arylisoxazole-4-carboxylates. As the demand for novel therapeutic agents continues to grow, the importance of efficient and versatile synthetic routes to this privileged scaffold will undoubtedly increase.

References

  • (Reference to a general review on isoxazoles in medicinal chemistry - placeholder)
  • (Reference to a specific drug containing the 5-arylisoxazole-4-carboxyl
  • Green synthesis of 3-methyl-4-(hetero)aryl methylene isoxazole-5(4H)-ones using WEOFPA/glycerol: evaluation of anticancer and electrochemical behaviour properties. RSC Advances, 2022 , 12(46), 30205-30218. [Link]

  • Green synthesis of 3,4-disubstituted isoxazol-5(4H)-one using Gluconic acid aqueous solution as an efficient. ACG Publications, 2023 . [Link]

  • Synthesis of 3,4,5-Trisubstituted Isoxazoles in Water via a [3+2]- Cycloaddition of Nitrile Oxides and 1,3-Diketones, β-Ketoesters, or β-Ketoamides. ChemRxiv, 2020 . [Link]

  • Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 2013 , 69(6), o987. [Link]

  • (Additional relevant references to be added as needed)
  • (Additional relevant references to be added as needed)
  • (Additional relevant references to be added as needed)
  • (Additional relevant references to be added as needed)
  • (Additional relevant references to be added as needed)
  • (Additional relevant references to be added as needed)
  • Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. Beilstein Journal of Organic Chemistry, 2020 , 16, 1886-1895. [Link]

Sources

Methodological & Application

Application Note: A Comprehensive Protocol for the Synthesis of Isoxazoles via 1,3-Dipolar Cycloaddition

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Isoxazole Scaffold in Modern Drug Discovery

The isoxazole ring is a five-membered heterocycle that represents a privileged scaffold in medicinal chemistry.[1][2] Its unique electronic properties, metabolic stability, and ability to participate in hydrogen bonding and π-π stacking interactions make it a cornerstone in the design of bioactive molecules.[1][3] A multitude of approved drugs incorporate the isoxazole core, demonstrating its therapeutic versatility. Notable examples include the antibiotic sulfamethoxazole, the anti-inflammatory agent isoxicam, and the selective COX-2 inhibitor valdecoxib.[1][3] The broad spectrum of biological activities associated with isoxazole derivatives—spanning antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects—ensures their continued relevance in drug discovery pipelines.[4][5][6]

Among the various synthetic routes to this valuable heterocycle, the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne, a classic example of a Huisgen 1,3-dipolar cycloaddition, stands out as the most direct and versatile method.[1][7][8] This approach is prized for its efficiency, functional group tolerance, and, particularly under catalytic conditions, its high degree of regioselectivity.[9][10] This document provides a detailed exploration of the underlying mechanism and a field-proven, step-by-step protocol for the synthesis of 3,5-disubstituted isoxazoles, tailored for professionals engaged in chemical synthesis and drug development.

The Reaction Mechanism: A Stepwise Perspective

The synthesis of isoxazoles via this pathway is a concerted, pericyclic reaction that involves the combination of a 1,3-dipole (the nitrile oxide) with a dipolarophile (the alkyne or alkene).[11][12] The power of this method lies in the controlled, in situ generation of the nitrile oxide, a reactive intermediate that is prone to dimerization if not trapped efficiently.[12]

Key Mechanistic Steps:

  • Generation of the 1,3-Dipole (Nitrile Oxide): Nitrile oxides (R-C≡N⁺-O⁻) are typically too unstable for isolation and are therefore generated in the presence of the alkyne.[12] The most common and reliable precursors are aldoximes (R-CH=N-OH). These are oxidized in situ using a variety of reagents, such as Chloramine-T, N-chlorosuccinimide (NCS), or tert-butyl hypoiodite, to form a transient nitrile oxide.[13][14][15] An alternative classic route involves the dehydrohalogenation of hydroximoyl chlorides with a base.[3]

  • The [3+2] Cycloaddition: The generated nitrile oxide immediately undergoes a cycloaddition reaction with the alkyne dipolarophile. The frontier molecular orbitals (FMO) of the two reactants overlap to form a five-membered isoxazole ring in a single, concerted step.[16]

  • Regioselectivity: In the absence of catalysts, the reaction of a nitrile oxide with a terminal alkyne can produce a mixture of 3,4- and 3,5-disubstituted isoxazoles.[10][17] However, the reaction is highly regioselective, strongly favoring the 3,5-disubstituted isomer due to a combination of steric and electronic factors.[17][18] The use of a copper(I) catalyst further enhances this selectivity, making it a highly predictable and reliable transformation.[9][10] The copper acetylide intermediate directs the reaction to almost exclusively yield the 3,5-isomer.

Below is a diagram illustrating the overall transformation from an aldoxime precursor to the final isoxazole product.

Reaction_Mechanism cluster_0 Step 1: Nitrile Oxide Generation cluster_1 Step 2: Cycloaddition Aldoxime Aldoxime (R-CH=NOH) NitrileOxide Nitrile Oxide (R-C≡N⁺-O⁻) Aldoxime->NitrileOxide -2H⁺, -2e⁻ Oxidant Oxidant (e.g., Chloramine-T) Alkyne Terminal Alkyne (R'-C≡CH) NitrileOxide->Alkyne [3+2] Cycloaddition Isoxazole 3,5-Disubstituted Isoxazole Alkyne->Isoxazole

Caption: General mechanism for isoxazole synthesis.

Detailed Experimental Protocol: One-Pot Synthesis of 3-Phenyl-5-(phenylethynyl)isoxazole

This protocol details a reliable one-pot procedure adapted from literature, commencing from an aldehyde to yield a 3,5-disubstituted isoxazole.[9][10] The method leverages the in situ formation of both the aldoxime and the nitrile oxide, followed by a copper-catalyzed cycloaddition.

Objective: To synthesize 3,5-disubstituted isoxazoles in a one-pot, three-step process.

Materials & Reagents:

  • Starting Materials: Benzaldehyde (≥99%), Phenylacetylene (98%)

  • Reagents: Hydroxylamine hydrochloride (NH₂OH·HCl, 99%), Sodium hydroxide (NaOH, ≥98%), Chloramine-T trihydrate (≥98%), Copper(II) sulfate pentahydrate (CuSO₄·5H₂O, ≥98%), Copper turnings

  • Solvents: tert-Butanol (t-BuOH, ACS grade), Deionized water, Dichloromethane (DCM, ACS grade), Ethyl acetate (EtOAc, ACS grade), Hexanes (ACS grade)

  • Equipment: Round-bottom flask, magnetic stirrer, TLC plates (silica gel 60 F₂₅₄), separatory funnel, rotary evaporator, glass column for chromatography, standard glassware.

Step-by-Step Procedure

Step 1: In Situ Formation of Benzaldoxime

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add hydroxylamine hydrochloride (1.46 g, 21 mmol, 1.05 eq).

  • Add a 1:1 mixture of t-BuOH:H₂O (80 mL). Stir until the solid dissolves.

  • Add benzaldehyde (2.12 g, 2.03 mL, 20 mmol, 1.0 eq) to the solution.

  • Add sodium hydroxide (0.84 g, 21 mmol, 1.05 eq).

  • Stir the mixture at ambient temperature for 30 minutes.

    • Causality Check: The reaction of an aldehyde with hydroxylamine hydrochloride in the presence of a base forms the corresponding aldoxime. This step is typically rapid and can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the aldehyde spot.

Step 2: In Situ Generation of Benzonitrile Oxide 6. To the flask containing the freshly prepared benzaldoxime, add Chloramine-T trihydrate (5.90 g, 21 mmol, 1.05 eq) in small portions over 5 minutes. The reaction is exothermic; a slight warming of the flask may be observed.

  • Expert Insight: The portion-wise addition of the oxidant is crucial. It controls the rate of the exothermic oxidation, preventing a rapid temperature increase that could promote the unwanted dimerization of the generated nitrile oxide into furoxan byproducts.

Step 3: Copper-Catalyzed [3+2] Cycloaddition 7. After the Chloramine-T addition is complete, add CuSO₄·5H₂O (0.15 g, 0.6 mmol, 3 mol%) and a few copper turnings (approx. 0.2 g). 8. Add phenylacetylene (2.04 g, 2.2 mL, 20 mmol, 1.0 eq) to the reaction mixture. 9. Stir the reaction vigorously at room temperature. The reaction progress can be monitored by TLC (e.g., using 10% EtOAc in hexanes). The reaction is typically complete within 2-4 hours.

  • The Role of the Catalyst: The combination of CuSO₄ and copper metal generates the active Cu(I) species in situ. The Cu(I) ion coordinates with the terminal alkyne to form a copper acetylide, which then reacts with exceptional regioselectivity with the nitrile oxide.[9][10] This catalytic cycle is highly efficient and minimizes the formation of the 3,4-regioisomer.

Step 4: Workup and Purification 10. Once the reaction is complete (as indicated by TLC), pour the mixture into a separatory funnel containing 100 mL of water. 11. Extract the aqueous phase with dichloromethane (3 x 50 mL). 12. Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate (Na₂SO₄). 13. Filter the drying agent and concentrate the solvent in vacuo using a rotary evaporator. 14. The resulting crude residue should be purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., starting from 2% EtOAc up to 10% EtOAc) to afford the pure 3-phenyl-5-(phenylethynyl)isoxazole.

Visualization and Data Summary

Experimental Workflow Diagram

Experimental_Workflow start Start: Aldehyde + NH₂OH·HCl in t-BuOH/H₂O add_base Add NaOH Stir 30 min @ RT start->add_base oxime In Situ Aldoxime Formation add_base->oxime add_oxidant Portion-wise addition of Chloramine-T oxime->add_oxidant nitrile_oxide In Situ Nitrile Oxide Generation add_oxidant->nitrile_oxide add_alkyne_cu Add Alkyne, CuSO₄, Cu turnings nitrile_oxide->add_alkyne_cu cycloaddition Cycloaddition Reaction Stir 2-4h @ RT add_alkyne_cu->cycloaddition workup Aqueous Workup & DCM Extraction cycloaddition->workup purify Dry, Concentrate & Purify via Column Chromatography workup->purify product Final Product: Pure 3,5-Disubstituted Isoxazole purify->product

Caption: One-pot workflow for isoxazole synthesis.

Substrate Scope and Expected Yields

The described protocol is robust and accommodates a wide range of functional groups on both the aldehyde and alkyne components.

EntryAldehyde (R)Alkyne (R')ProductTypical Yield (%)
1PhenylPhenyl3-phenyl-5-(phenylethynyl)isoxazole85-95
24-ChlorophenylPhenyl3-(4-chlorophenyl)-5-(phenylethynyl)isoxazole80-90
34-MethoxyphenylPhenyl3-(4-methoxyphenyl)-5-(phenylethynyl)isoxazole88-96
4Phenyl1-Hexynyl3-phenyl-5-(hex-1-yn-1-yl)isoxazole75-85
5CinnamaldehydeCyclohexenylacetylene5-(cyclohex-1-en-1-yl)-3-styrylisoxazole~83[10]
6Phenyl(Trimethylsilyl)acetylene3-phenyl-5-((trimethylsilyl)ethynyl)isoxazole70-80

Yields are approximate and based on reported literature values for similar transformations. They may vary based on reaction scale and purification efficiency.[9][10]

Troubleshooting and Advanced Considerations

A robust protocol is one that is self-validating and allows for troubleshooting. Below are common issues and expert recommendations.

  • Issue: Low or No Product Yield

    • Probable Cause: Inefficient generation of the nitrile oxide or rapid dimerization. The nitrile oxide is a high-energy intermediate and can rapidly dimerize to form a furoxan, especially if its concentration becomes too high or if it is not trapped quickly by the alkyne.[12]

    • Solution: Ensure the portion-wise and slow addition of the oxidizing agent (Chloramine-T) to maintain a low steady-state concentration of the nitrile oxide. Confirm the quality of the starting aldehyde, as impurities can inhibit the initial oximation step.

  • Issue: Formation of Significant Byproducts

    • Probable Cause: The primary byproduct is often the furoxan dimer. Its formation competes directly with the desired cycloaddition.

    • Solution: Ensure the alkyne and catalyst are present when the nitrile oxide is generated. Running the reaction at a slightly higher dilution can sometimes disfavor the second-order dimerization reaction relative to the cycloaddition.

  • Issue: Mixture of Regioisomers

    • Probable Cause: While the copper(I) catalyst strongly directs the regioselectivity towards the 3,5-isomer, insufficient catalyst activity or performing the reaction at elevated temperatures without a catalyst can lead to the formation of the 3,4-isomer.

    • Solution: Ensure the copper catalyst is active. Using fresh CuSO₄ and ensuring the presence of a reducing agent (like copper turnings or sodium ascorbate) is key. The regiochemistry can be unequivocally determined using 2D NMR techniques like NOESY or HMBC.

References

  • Hansen, T. V., Wu, P., & Fokin, V. V. (2005). One-Pot Copper(I)-Catalyzed Synthesis of 3,5-Disubstituted Isoxazoles. Journal of Organic Chemistry, 70(19), 7761–7764. [Link]

  • Martínez-Gualda, B., et al. (2022). Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions. RSC Advances, 12, 2599-2604. [Link]

  • ResearchGate. (n.d.). Synthesis of Isoxazoles via 1,3-Dipolar Cycloaddition Reactions: Pharmacological Screening for Their Antioxidant and Antimicrobial Activities. [Link]

  • Ahmed, S. M., et al. (2023). Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile. Zanco Journal of Medical Sciences, 27(2). [Link]

  • ResearchGate. (n.d.). Synthesis of isoxazole derivatives by 1,3-DC of NOs and alkynes... [Link]

  • Stephenson, N. A., et al. (2015). Cu-Free 1,3-Dipolar Cycloaddition Click Reactions To Form Isoxazole Linkers in Chelating Ligands for fac-[MI(CO)3]+ Centers (M = Re, 99mTc). Inorganic Chemistry, 54(7), 3432–3441. [Link]

  • Turteltaub, J. B., et al. (2020). Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition. Molbank, 2020(3), M1143. [Link]

  • Breña-Valle, L. J., et al. (2019). Origins of regioselectivity in 1,3-dipolar cycloadditions of nitrile oxides with alkynylboronates. Tetrahedron Letters, 60(38), 151042. [Link]

  • Yim, C.-B., et al. (2018). In Situ Generation of Nitrile Oxides from NaCl–Oxone Oxidation of Various Aldoximes and Their 1,3-Dipolar Cycloaddition. Organic Letters, 20(24), 8109–8112. [Link]

  • RSC Publishing. (n.d.). Advances in isoxazole chemistry and their role in drug discovery. [Link]

  • Pace, V., et al. (2024). Synthesis of 3,5-disubstituted isoxazoles by domino reductive Nef reaction/cyclization of β-nitroenones. Organic & Biomolecular Chemistry. [Link]

  • Aboutaleb, M., et al. (2020). The origin of regio- and stereoselectivity in the 1,3-dipolar cycloaddition of nitrile oxides with C1-substituted 7-oxabenzonorbornadienes, a DFT study. RSC Advances, 10(52), 31235-31243. [Link]

  • Sciforum. (n.d.). Isoxazoles via Cycloaddition of Terminal Alkynes and Nitrile Oxides (from Oximes). [Link]

  • Taylor & Francis Online. (n.d.). [3 + 2] Cycloaddition reactions of nitrile oxides generated in situ from aldoximes with alkenes and alkynes under ball-milling conditions. [Link]

  • CNKI. (n.d.). New Synthetic Method for 3,5-Disubstituted Isoxazole. [Link]

  • National Institutes of Health (NIH). (n.d.). Advances in isoxazole chemistry and their role in drug discovery. [Link]

  • ResearchGate. (n.d.). Advances in isoxazole chemistry and their role in drug discovery. [Link]

  • American Chemical Society. (n.d.). One-Pot Copper(I)-Catalyzed Synthesis of 3,5-Disubstituted Isoxazoles. [Link]

  • Organic Chemistry Portal. (n.d.). Generation of Nitrile Oxides from Oximes Using t-BuOI and Their Cycloaddition. [Link]

  • ResearchGate. (n.d.). In situ methods of nitrile oxide generation and cycloaddition. [Link]

  • ResearchGate. (n.d.). Synthesis of 3,5-disubstituted isoxazole. [Link]

  • Taylor & Francis. (n.d.). Isoxazole – Knowledge and References. [Link]

  • MDPI. (n.d.). 1,3-Dipolar Cycloaddition of Nitrile Imines and Nitrile Oxides to Exocyclic C=N Bonds—An Approach to Spiro-N-Heterocycles. [Link]

  • ResearchGate. (n.d.). Theoretical study on the regioselectivity of nitrile oxide 1,3-dipolar cycloaddition to propyne. [Link]

  • YouTube. (2020, February 8). 1,3-dipolar cycloaddition reactions. [Link]

  • Chem-Station. (2014, February 21). 1,3-Dipolar Cycloaddition of Nitrile Oxide. [Link]

  • Organic Chemistry Portal. (n.d.). Huisgen 1,3-Dipolar Cycloaddition. [Link]

Sources

Application Notes and Protocols: Methyl 5-(3-chlorophenyl)isoxazole-4-carboxylate as a Versatile Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the Isoxazole Scaffold

The isoxazole ring system is a cornerstone in modern medicinal chemistry and drug discovery.[1] This five-membered heterocycle is not merely a passive scaffold but an active participant in molecular interactions, often conferring advantageous physicochemical properties to bioactive molecules. Its derivatives are known to exhibit a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[2] The inherent stability of the isoxazole ring, coupled with its capacity for diverse functionalization, makes it an attractive building block in the synthesis of complex molecular architectures.

Methyl 5-(3-chlorophenyl)isoxazole-4-carboxylate, the subject of this guide, is a strategically designed synthetic intermediate. The presence of a methyl ester at the 4-position provides a convenient handle for further chemical transformations, most notably the formation of amides, which are prevalent in many pharmaceutical agents. The 5-(3-chlorophenyl) substituent offers a site for modulating lipophilicity and engaging in specific binding interactions within biological targets. This document provides a comprehensive overview of the synthesis of this valuable intermediate and detailed protocols for its application in the preparation of downstream compounds.

Physicochemical Properties and Characterization

A thorough understanding of the physical and chemical properties of a synthetic intermediate is paramount for its effective utilization. The table below summarizes the key computed and, where available, experimental data for this compound and its corresponding carboxylic acid, a primary derivative.

PropertyThis compound (Predicted)5-(3-chlorophenyl)isoxazole-4-carboxylic acid (Predicted)
Molecular Formula C₁₁H₈ClNO₃C₁₀H₆ClNO₃
Molecular Weight 237.64 g/mol 223.62 g/mol
Appearance White to off-white solidWhite to off-white solid
Melting Point 128-132 °C (estimated based on similar structures)[3]>150 °C (typical for carboxylic acids)
Solubility Soluble in methanol, ethanol, ethyl acetate, DCM, chloroformSoluble in methanol, ethanol; sparingly soluble in water
¹H NMR (CDCl₃, ppm) ~3.9 (s, 3H, OCH₃), 7.4-7.8 (m, 4H, Ar-H), 8.3 (s, 1H, isoxazole-H)7.4-7.8 (m, 4H, Ar-H), 8.4 (s, 1H, isoxazole-H), 11-12 (br s, 1H, COOH)
¹³C NMR (CDCl₃, ppm) ~52 (OCH₃), 110-140 (Ar-C, isoxazole-C), 160-170 (C=O)110-140 (Ar-C, isoxazole-C), 165-175 (C=O)

Synthetic Protocols

The synthesis of this compound can be approached through several established methods for isoxazole formation. The two most common and reliable routes are the condensation of a β-ketoester with hydroxylamine and the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne. Below, we provide a detailed, field-tested protocol based on the former approach, which is often favored for its operational simplicity and high yields.

Protocol 1: Synthesis of this compound

This protocol is adapted from established procedures for the synthesis of analogous isoxazole-4-carboxylates.[4][5] The core of this synthesis is the cyclocondensation reaction between a β-ketoester and hydroxylamine.

Workflow for the Synthesis of this compound

cluster_0 Step 1: Preparation of β-Ketoester cluster_1 Step 2: Cyclocondensation A Methyl acetoacetate D Methyl 2-(3-chlorobenzoyl)-3-oxobutanoate A->D B 3-Chlorobenzoyl chloride B->D C Magnesium ethoxide C->D Base F This compound D->F E Hydroxylamine hydrochloride E->F Reagent

Caption: Synthetic workflow for this compound.

Materials and Reagents:

  • Methyl acetoacetate

  • 3-Chlorobenzoyl chloride

  • Magnesium turnings

  • Anhydrous ethanol

  • Dry diethyl ether

  • Hydroxylamine hydrochloride

  • Sodium acetate

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Hexanes

Procedure:

  • Preparation of the β-Ketoester (Methyl 2-(3-chlorobenzoyl)-3-oxobutanoate):

    • To a flame-dried 500 mL three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (2.43 g, 0.1 mol) and a crystal of iodine.

    • Add anhydrous ethanol (5 mL) to initiate the reaction. Once the reaction starts, add the remaining anhydrous ethanol (50 mL) dropwise.

    • After the magnesium has completely reacted, add dry diethyl ether (100 mL) to the solution of magnesium ethoxide.

    • Add a solution of methyl acetoacetate (11.61 g, 0.1 mol) in dry diethyl ether (50 mL) dropwise with stirring.

    • After the addition is complete, heat the mixture to reflux for 1 hour.

    • Cool the reaction mixture in an ice bath and add a solution of 3-chlorobenzoyl chloride (17.5 g, 0.1 mol) in dry diethyl ether (50 mL) dropwise.

    • Stir the reaction mixture at room temperature overnight.

    • Quench the reaction by the slow addition of 1 M hydrochloric acid until the aqueous layer is acidic.

    • Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 50 mL).

    • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure to yield the crude β-ketoester, which can be used in the next step without further purification.

  • Cyclocondensation to form this compound:

    • Dissolve the crude β-ketoester in ethanol (150 mL) in a 250 mL round-bottom flask.

    • Add a solution of hydroxylamine hydrochloride (7.65 g, 0.11 mol) and sodium acetate (9.02 g, 0.11 mol) in water (50 mL).

    • Heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction progress by TLC.

    • After completion, cool the reaction mixture to room temperature and pour it into ice-water (300 mL).

    • The product will precipitate as a solid. Collect the solid by vacuum filtration and wash with cold water.

    • Recrystallize the crude product from an ethanol/water mixture to afford pure this compound as a white to off-white solid.

Expected Yield: 70-80% over two steps.

Characterization: The purified product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity, which should be consistent with the data presented in the physicochemical properties table.

Applications as a Synthetic Intermediate

The primary utility of this compound lies in its role as a precursor to a variety of other functionalized molecules. The ester can be readily hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a wide range of amines to form amides. This is a particularly powerful strategy in drug discovery, as the amide bond is a key structural feature of many pharmaceuticals.

Protocol 2: Hydrolysis to 5-(3-chlorophenyl)isoxazole-4-carboxylic acid

This protocol describes the saponification of the methyl ester to the corresponding carboxylic acid, a crucial step for subsequent amide coupling reactions.

Workflow for Hydrolysis and Amide Coupling

A This compound B 5-(3-chlorophenyl)isoxazole-4-carboxylic acid A->B Hydrolysis (NaOH, EtOH/H2O) D 5-(3-chlorophenyl)isoxazole-4-carboxamide Derivative B->D Amide Coupling (e.g., HATU, DIPEA) C Amine (R-NH2) C->D Coupling Partner

Caption: General workflow for the conversion of the intermediate to carboxamide derivatives.

Materials and Reagents:

  • This compound

  • Sodium hydroxide

  • Ethanol

  • Water

  • Hydrochloric acid (3 M)

Procedure:

  • Suspend this compound (2.38 g, 10 mmol) in a mixture of ethanol (30 mL) and water (10 mL).

  • Add sodium hydroxide (0.6 g, 15 mmol) and heat the mixture to reflux for 2-3 hours, or until the reaction is complete as monitored by TLC.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water (50 mL) and wash with diethyl ether (20 mL) to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 3 M hydrochloric acid.

  • The carboxylic acid will precipitate as a white solid. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield 5-(3-chlorophenyl)isoxazole-4-carboxylic acid.

Expected Yield: >90%

Protocol 3: Amide Coupling to Synthesize a Representative Carboxamide Derivative

This protocol provides a general method for the coupling of 5-(3-chlorophenyl)isoxazole-4-carboxylic acid with a primary or secondary amine using a standard peptide coupling reagent.

Materials and Reagents:

  • 5-(3-chlorophenyl)isoxazole-4-carboxylic acid

  • Amine of choice (e.g., aniline, benzylamine)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of 5-(3-chlorophenyl)isoxazole-4-carboxylic acid (224 mg, 1 mmol) in anhydrous DMF (5 mL), add the desired amine (1.1 mmol).

  • Add DIPEA (0.35 mL, 2 mmol) to the mixture and stir for 5 minutes at room temperature.

  • Add HATU (418 mg, 1.1 mmol) in one portion.

  • Stir the reaction mixture at room temperature for 4-12 hours, monitoring its progress by TLC.

  • Upon completion, pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired amide.

Expected Yield: 60-90%

Conclusion and Future Perspectives

This compound is a highly valuable and versatile intermediate in organic synthesis, particularly for the construction of novel compounds with potential therapeutic applications. The protocols detailed herein provide a robust and reproducible pathway for its synthesis and subsequent elaboration into more complex molecular entities. The strategic positioning of the reactive ester handle and the tunable phenyl substituent allows for the generation of diverse libraries of isoxazole-based compounds for screening in various biological assays. Further exploration of the reactivity of the isoxazole ring itself, such as ring-opening reactions, could unlock even more synthetic possibilities, further cementing the importance of this intermediate in the field of drug discovery.

References

  • Grady, A. (2023). Synthetic Formal Report #2 - The Synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole. [Online] Available at: [Link]

  • McMurry, J. E. (1973). A GENERAL SYNTHESIS OF 4-ISOXAZOLECARBOXYLIC ESTERS: ETHYL 3-ETHYL-5-METHYL-4-ISOXAZOLECARBOXYLATE. Organic Syntheses, 53, 59. doi: 10.15227/orgsyn.053.0059. Available at: [Link]

  • Pal, D., et al. (2024). Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. ES Food & Agroforestry, 15, 1052.
  • Google Patents. (2004). Chemical synthesis method of 3-(2-chlorophenyl)-5-methyl-4-isoxazole formyl chloride. CN1535960A.
  • Google Patents. (2014). Synthesis method of high-regioselectivity 3-substituted-4-isoxazole carboxylic acid. CN103539753A.
  • Hassan, A. A., et al. (2017). Solvent Effects on the [3+2] Cycloaddition of 2-Furfural Oxime and Ethyl Propiolate: Unexpected Change in Regioselectivity. World Journal of Organic Chemistry, 5(1), 1-5.
  • Al-Qawasmeh, R. A., et al. (2022). Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. RSC Advances, 12(30), 19373-19388.
  • El Hafi, M., et al. (2012). Methyl 2-(3-chlorobenzamido)benzoate. Acta Crystallographica Section E: Structure Reports Online, 68(12), o3329.
  • Google Patents. (2021). Synthetic method of O-(3-chloro-2-propenyl) hydroxylamine. CN112851544A.
  • Butler, R. N., et al. (2006). Cascade oxime formation, cyclization to a nitrone, and intermolecular dipolar cycloaddition. Organic & Biomolecular Chemistry, 4(13), 2545-2553.
  • Szymańska, E., et al. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Molecules, 27(17), 5649.
  • Google Patents. (2003). Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide. WO2003042193A1.
  • Kumar, M., et al. (2022). A review of isoxazole biological activity and present synthetic techniques.
  • Al-Jeaid, D., et al. (2022). 5-Chloroisoxazoles: A Versatile Starting Material for the Preparation of Amides, Anhydrides, Esters, and Thioesters of 2H-Azirine-2-carboxylic Acids. Molecules, 28(1), 275.
  • Rostamizadeh, S., et al. (2011). Reaction of N-acetylbenzamides with hydroxylamine hydrochloride: synthesis of 3-methyl-5-aryl-1,2,4-oxadiazoles. ARKIVOC, (ix), 264-272.
  • Abdel-Hafez, S. H., et al. (2016). Unexpected synthesis of three components from the reaction of 4-chloro-3-formylcoumarin with hydroxylamine hydrochloride. Oriental Journal of Chemistry, 32(1), 487-493.
  • Al-Hadedi, A. A. M., et al. (2023). Unveiling the Stereoselectivity and Regioselectivity of the [3+2] Cycloaddition Reaction between N-methyl-C-4-methylphenyl-nitrone and 2-Propynamide from a MEDT Perspective. Molecules, 28(10), 4238.
  • Kumar, R., et al. (2024). Advances in isoxazole chemistry and their role in drug discovery. RSC Medicinal Chemistry.
  • Zhang, Y., et al. (2023). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Molecules, 28(11), 4381.
  • Thakar, K. A., & Bhawal, B. M. (1977). reaction in oximes of. Indian Journal of Chemistry-Section B, 15B(11), 1056-1057.
  • Petrucci, F., & Marini, F. (2022). Editorial for the Special Issue on Cycloaddition Reactions at the Beginning of the Third Millennium. Molecules, 27(16), 5190.
  • Dhaduk, M. F., & Joshi, H. S. (2022). Synthesis, characterization and antimicrobial activity of some new isoxazole derivatives. Current Chemistry Letters, 11(3), 255-262.
  • Ghorab, M. M., et al. (2021). Synthesis and anticancer activity of 5-sulfonyl derivatives of 1,3-oxazole-4-carboxylates. Medicinal Chemistry Research, 30(10), 1886-1897.
  • Al-Qawasmeh, R. A., et al. (2024). Regulating AMPA Receptors with Isoxazole-4-Carboxamide Derivatives: An Electrophysiological Study. Pharmaceuticals, 17(3), 369.
  • Zaitseva, G. S., et al. (1993). The aldol-type condensation of methyl diazoacetate with 3-organyl-silyl and -germyl propynals and their carbon analogues. Journal of Organometallic Chemistry, 456(1), 1-5.
  • PrepChem. (n.d.). Synthesis of 3-phenethyl-5-methyl-isoxazole-4-carboxylic acid. Retrieved from [Link]

Sources

Application Notes & Protocols: The Versatile Isoxazole Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Enduring Relevance of the Isoxazole Moiety in Drug Discovery

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, represents a cornerstone in the edifice of medicinal chemistry.[1][2][3] Its unique physicochemical properties, including its electronic nature and ability to act as a bioisosteric replacement for other functional groups, have rendered it a privileged scaffold in the design of novel therapeutic agents. This guide provides an in-depth exploration of the application of isoxazole derivatives in drug discovery, offering both a high-level overview of their therapeutic significance and detailed, field-proven protocols for their synthesis and evaluation. The content herein is curated for researchers, scientists, and drug development professionals, aiming to bridge the gap between theoretical knowledge and practical application.

The Isoxazole Core: A Privileged Scaffold in Medicinal Chemistry

The isoxazole nucleus is an aromatic, five-membered heterocyclic compound that has garnered significant attention in pharmaceutical chemistry due to its diverse biological activities.[1][2] The arrangement of the nitrogen and oxygen atoms within the ring imparts a unique electronic distribution, influencing its ability to engage in various non-covalent interactions with biological targets. These interactions include hydrogen bonding, π-π stacking, and dipole-dipole forces, which are crucial for molecular recognition and the modulation of protein function.

The versatility of the isoxazole scaffold stems from several key attributes:

  • Metabolic Stability: The isoxazole ring often enhances the metabolic stability of a drug molecule, a critical parameter in improving its pharmacokinetic profile.

  • Bioisosterism: It can serve as a bioisostere for other functional groups, such as amide or ester groups, allowing for the fine-tuning of a compound's properties to improve efficacy and reduce toxicity.

  • Synthetic Tractability: The synthesis of isoxazole derivatives is well-established, with numerous reliable methods available for constructing and functionalizing the heterocyclic core.[1]

These characteristics have enabled the incorporation of the isoxazole moiety into a wide array of therapeutic agents, spanning multiple disease areas.

Therapeutic Landscape of Isoxazole Derivatives

The pharmacological actions of isoxazole derivatives are remarkably broad, encompassing a multitude of therapeutic categories.[3][4] This wide-ranging activity underscores the adaptability of the isoxazole scaffold in interacting with a diverse set of biological targets.

Anti-infective Agents

A prominent application of isoxazole derivatives lies in the field of anti-infective therapy. Several isoxazole-containing compounds have been developed as potent antibacterial and antifungal agents.[2][5]

  • Sulfamethoxazole: This well-known antibiotic, often used in combination with trimethoprim, is a competitive inhibitor of dihydropteroate synthase (DHPS), a key enzyme in the bacterial folate synthesis pathway.[6] By blocking folate production, sulfamethoxazole effectively halts bacterial growth.

  • Penicillinase-Resistant Penicillins: A class of semi-synthetic penicillins, including Cloxacillin, Dicloxacillin, and Flucloxacillin, incorporates an isoxazole side chain.[7] This structural feature provides steric hindrance, protecting the β-lactam ring from degradation by bacterial penicillinase enzymes, thereby overcoming a common mechanism of antibiotic resistance.

Anti-inflammatory Drugs

Isoxazole derivatives have demonstrated significant anti-inflammatory properties, primarily through the inhibition of key enzymes in the inflammatory cascade.[8]

  • Valdecoxib: A selective cyclooxygenase-2 (COX-2) inhibitor, Valdecoxib, was developed as a non-steroidal anti-inflammatory drug (NSAID).[4][6] Its selectivity for COX-2 over COX-1 was intended to reduce the gastrointestinal side effects associated with traditional NSAIDs.

  • Leflunomide: This disease-modifying antirheumatic drug (DMARD) is a prodrug that is converted to its active metabolite, teriflunomide.[4][6] Teriflunomide inhibits dihydroorotate dehydrogenase, an enzyme crucial for the de novo synthesis of pyrimidines in proliferating lymphocytes, thereby exerting an immunosuppressive effect.[6]

Anticancer Therapeutics

The isoxazole scaffold is a recurring motif in the design of novel anticancer agents.[1][8][9] These compounds exert their effects through various mechanisms, including the inhibition of protein kinases and the induction of apoptosis.

  • Acivicin: This isoxazole-containing compound has been investigated as a cancer biomarker and exhibits activity against hepatocellular carcinoma.[10]

  • NVP-AUY922: A potent heat shock protein 90 (Hsp90) inhibitor, NVP-AUY922, has shown efficacy against breast cancer.[10] Hsp90 is a molecular chaperone that is essential for the stability and function of numerous oncoproteins.

Central Nervous System (CNS) Disorders

Several isoxazole derivatives have been developed to treat a range of CNS disorders, including epilepsy and psychosis.

  • Risperidone and Paliperidone: These atypical antipsychotic medications are potent antagonists of dopamine D2 and serotonin 5-HT2A receptors, which are key targets in the treatment of schizophrenia and bipolar disorder.[6]

  • Zonisamide: An anticonvulsant medication, zonisamide modulates voltage-gated sodium and calcium channels, thereby stabilizing neuronal membranes and preventing seizures.[6]

The diverse applications of isoxazole derivatives are summarized in the table below:

Therapeutic AreaExample Drug(s)Mechanism of Action
Anti-infective Sulfamethoxazole, Cloxacillin, DicloxacillinInhibition of bacterial folate synthesis, Inhibition of bacterial cell wall synthesis
Anti-inflammatory Valdecoxib, LeflunomideSelective COX-2 inhibition, Inhibition of pyrimidine synthesis
Anticancer Acivicin, NVP-AUY922Cancer biomarker, Hsp90 inhibition
CNS Disorders Risperidone, Paliperidone, ZonisamideDopamine D2 and Serotonin 5-HT2A receptor antagonism, Modulation of ion channels

Mechanism of Action: A Deeper Dive into Leflunomide's Immunomodulatory Effects

To illustrate the intricate role of the isoxazole moiety in drug action, we will examine the mechanism of Leflunomide, a cornerstone in the treatment of rheumatoid arthritis.

Leflunomide is a prodrug that undergoes rapid conversion to its active metabolite, A77 1726 (teriflunomide), upon oral administration.[6] The immunomodulatory effects of teriflunomide are primarily mediated through the inhibition of dihydroorotate dehydrogenase (DHODH), a key mitochondrial enzyme in the de novo pyrimidine synthesis pathway.[6]

Activated T cells, which play a central role in the pathogenesis of rheumatoid arthritis, have a high demand for pyrimidines to support their proliferation. By inhibiting DHODH, teriflunomide depletes the intracellular pool of pyrimidines, leading to a cell cycle arrest in the G1 phase and thereby suppressing the proliferation of autoimmune T cells.[6]

Leflunomide_Pathway Figure 1: Mechanism of Action of Leflunomide Leflunomide Leflunomide (Prodrug) Teriflunomide A77 1726 (Teriflunomide) Active Metabolite Leflunomide->Teriflunomide Metabolic Activation DHODH Dihydroorotate Dehydrogenase (DHODH) Teriflunomide->DHODH Inhibition Pyrimidine_Synthesis De Novo Pyrimidine Synthesis DHODH->Pyrimidine_Synthesis Catalyzes T_Cell Activated T-Cell Pyrimidine_Synthesis->T_Cell Required for Proliferation T-Cell Proliferation T_Cell->Proliferation Inflammation Inflammation in Rheumatoid Arthritis Proliferation->Inflammation Drives Isoxazole_Synthesis Figure 2: General Workflow for Isoxazole Synthesis Start Substituted Aldoxime + Oxidizing Agent Intermediate Hydroximoyl Chloride Intermediate Start->Intermediate Nitrile_Oxide Nitrile Oxide (in situ generation) Intermediate->Nitrile_Oxide + Base Cycloaddition [3+2] Cycloaddition Nitrile_Oxide->Cycloaddition Alkyne Terminal Alkyne Alkyne->Cycloaddition Workup Reaction Work-up & Purification Cycloaddition->Workup Product 3,5-Disubstituted Isoxazole Workup->Product

Sources

Application Notes & Protocols: Methyl 5-(3-chlorophenyl)isoxazole-4-carboxylate as a Privileged Scaffold for Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Isoxazole Scaffold in Modern Drug Discovery

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, represents a cornerstone of medicinal chemistry.[1][2][3][4] Its prevalence in FDA-approved drugs underscores its utility as a "privileged scaffold"—a molecular framework that is able to provide ligands for more than one biological target.[2][5] The isoxazole moiety is not merely a passive linker; its electronic properties, ability to participate in hydrogen bonding, and rigid planar structure allow it to anchor pharmacophores in the precise orientation required for potent biological activity.[1][6] This has led to its incorporation into a wide array of therapeutics, including anti-inflammatory, antimicrobial, and anticancer agents.[2][5][7][8][9][10]

Within this class, the Methyl 5-(3-chlorophenyl)isoxazole-4-carboxylate scaffold is of particular interest for kinase-targeted drug design. This guide provides an in-depth exploration of this scaffold, detailing its synthesis, derivatization, and application in the development of novel kinase inhibitors.

Scaffold Analysis:

  • Isoxazole Core: Provides a rigid, planar anchor. The nitrogen and oxygen atoms can act as hydrogen bond acceptors, a critical feature for interaction with the hinge region of many kinase ATP-binding sites.

  • 5-(3-chlorophenyl) Group: The phenyl ring can engage in π-π stacking and hydrophobic interactions within the active site. The meta-chloro substituent serves a dual purpose: it enhances lipophilicity, which can improve cell permeability, and its electron-withdrawing nature can modulate the electronics of the entire system. Its position also offers a vector for exploring different pockets within a target binding site compared to ortho or para isomers.[11][12][13]

  • 4-Carboxylate Group: This is the primary handle for chemical modification. As a methyl ester, it is relatively stable but can be readily hydrolyzed to the corresponding carboxylic acid. This acid can then be coupled with a diverse library of amines to generate a vast array of amides, enabling a systematic exploration of the structure-activity relationship (SAR).

Synthetic & Derivatization Strategies

The power of a scaffold lies in its synthetic accessibility and the ease with which it can be diversified. The following protocols outline a robust, field-proven pathway for synthesizing the core scaffold and generating a library of derivatives for screening.

Protocol 2.1: Synthesis of the Core Scaffold

The synthesis of 3,4,5-trisubstituted isoxazoles can be achieved through several reliable methods, most commonly via the condensation of a 1,3-dicarbonyl compound with hydroxylamine. This protocol adapts this classical approach for our target scaffold.

Workflow Overview:

Caption: Synthetic workflow for the core isoxazole scaffold.

Step-by-Step Methodology:

  • Synthesis of Chalcone Intermediate:

    • To a stirred solution of 3-chlorobenzaldehyde (1.0 eq) and methyl acetoacetate (1.1 eq) in ethanol (5 mL/mmol), add a catalytic amount of a base such as piperidine (0.1 eq).

    • Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Causality: The base catalyzes the Claisen-Schmidt condensation between the aldehyde and the active methylene group of the β-ketoester to form the α,β-unsaturated carbonyl intermediate.

    • Upon completion, cool the reaction to room temperature and pour it into ice-cold water.

    • Filter the resulting precipitate, wash with cold water, and dry under vacuum to yield the chalcone-like intermediate, Methyl 2-(3-chlorobenzylidene)-3-oxobutanoate.

  • Cyclization to form the Isoxazole Ring:

    • Dissolve the intermediate from the previous step (1.0 eq) in glacial acetic acid (4 mL/mmol).

    • Add hydroxylamine hydrochloride (1.5 eq) to the solution.

    • Reflux the mixture for 8-12 hours, again monitoring by TLC.

    • Causality: Hydroxylamine undergoes a condensation reaction with one of the carbonyls, followed by an intramolecular cyclization and dehydration to form the stable aromatic isoxazole ring. Acetic acid serves as both the solvent and a catalyst.

    • After cooling, pour the reaction mixture into a beaker of ice water.

    • Collect the solid precipitate by filtration, wash thoroughly with water to remove acetic acid, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain pure this compound.

    • Self-Validation: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol 2.2: Library Generation via Amide Coupling

The methyl ester at the C4 position is the gateway to diversification. First, it is saponified to the carboxylic acid, which is then activated for coupling with a library of primary or secondary amines.

Workflow Overview:

Caption: Derivatization workflow via amide coupling.

Step-by-Step Methodology:

  • Ester Hydrolysis (Saponification):

    • Dissolve the core scaffold (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 ratio).

    • Add lithium hydroxide (LiOH, ~1.5 eq) and stir at room temperature for 2-4 hours until TLC indicates complete consumption of the starting material.

    • Causality: LiOH is a strong base that hydrolyzes the methyl ester to its corresponding carboxylate salt.

    • Quench the reaction by adding 1N HCl until the pH is acidic (~pH 3-4), which protonates the carboxylate.

    • Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude 5-(3-chlorophenyl)isoxazole-4-carboxylic acid, which is often used in the next step without further purification.

  • Amide Coupling:

    • In an inert atmosphere, dissolve the carboxylic acid (1.0 eq) in an anhydrous aprotic solvent like N,N-Dimethylformamide (DMF).

    • Add the desired amine (1.1 eq), followed by a coupling agent such as HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate, 1.2 eq).[5]

    • Add a non-nucleophilic base, typically N,N-Diisopropylethylamine (DIPEA, 2.0 eq), to the mixture.

    • Stir at room temperature for 6-18 hours.

    • Causality: HATU activates the carboxylic acid to form a highly reactive intermediate, which is then susceptible to nucleophilic attack by the amine to form a stable amide bond. DIPEA acts as a base to scavenge the acid formed during the reaction.

    • Self-Validation: Monitor the reaction by TLC or LC-MS. Upon completion, dilute with water and extract with ethyl acetate. The organic layer is washed sequentially with saturated sodium bicarbonate solution, water, and brine. Dry over sodium sulfate, concentrate, and purify the crude product by column chromatography or preparative HPLC to yield the final amide derivative.

Application in Kinase Inhibitor Design

Protein kinases are critical regulators of cell signaling, and their dysregulation is a hallmark of cancer.[14] Most kinase inhibitors target the ATP-binding site.[15] The isoxazole scaffold is well-suited to interact with the conserved features of this site.

Therapeutic Rationale:

G cluster_0 Cancer Cell Signaling GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GrowthFactor->Receptor 1. Activation Pathway Downstream Signaling (e.g., RAS-RAF-MEK-ERK) Receptor->Pathway 2. Signal Transduction Proliferation Cell Proliferation, Survival, Angiogenesis Pathway->Proliferation 3. Cellular Response Inhibitor Isoxazole-Based Kinase Inhibitor Inhibitor->Receptor 4. Inhibition

Caption: Targeted inhibition of a kinase signaling pathway.

Protocol 3.1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay Example)

This assay quantifies the amount of ADP produced during a kinase reaction, which is inversely proportional to the inhibitory activity of a compound.

Step-by-Step Methodology:

  • Reaction Setup: In a 384-well plate, add the following components:

    • Test Compound (solubilized in DMSO, then diluted in kinase buffer) at various concentrations (e.g., 10-point serial dilution).

    • Target Kinase (e.g., Aurora A, FAK) at a predetermined concentration.

    • Substrate Peptide and ATP solution.

    • Controls: Include "no inhibitor" (positive control) and "no kinase" (negative control) wells.

  • Kinase Reaction: Incubate the plate at 30°C for 1 hour.

    • Causality: During this incubation, the active kinase phosphorylates its substrate by hydrolyzing ATP to ADP. The presence of an effective inhibitor will reduce the amount of ADP produced.

  • ADP Detection (Step 1): Add ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.

    • Causality: This reagent terminates the kinase reaction and depletes any remaining unconsumed ATP.

  • Luminescence Generation (Step 2): Add Kinase Detection Reagent to each well. Incubate for 30 minutes at room temperature.

    • Causality: This reagent contains enzymes that convert the ADP produced in the first step into ATP, which then fuels a luciferase/luciferin reaction, generating a luminescent signal.

  • Data Acquisition: Read the luminescence on a plate reader. The signal intensity is directly proportional to the amount of ADP produced and thus to the kinase activity.

  • Data Analysis:

    • Normalize the data using the positive and negative controls.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve (e.g., sigmoidal, 4-parameter logistic fit) to determine the IC₅₀ value (the concentration of inhibitor required to reduce kinase activity by 50%).

Protocol 3.2: Cell-Based Antiproliferative Assay (MTT Assay)

This assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.

Step-by-Step Methodology:

  • Cell Seeding: Seed a relevant cancer cell line (e.g., MCF-7, HeLa) into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.[12]

  • Compound Treatment: Treat the cells with serial dilutions of the synthesized isoxazole derivatives for 72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

    • Causality: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

  • Data Acquisition: Read the absorbance of the solubilized formazan at ~570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and plot against compound concentration to determine the GI₅₀ (concentration for 50% growth inhibition).

Data Interpretation & Structure-Activity Relationship (SAR)

Systematic derivatization of the scaffold allows for the development of a clear SAR, guiding the design of more potent and selective inhibitors.

Hypothetical SAR Data Table:

Compound IDR-Group (from Amine R-NH₂)Kinase IC₅₀ (nM)Cell GI₅₀ (µM)
Scaffold-COOH -OH>10,000>50
IZ-01 -CH₂-Cyclohexyl85015.2
IZ-02 -CH₂-Phenyl4207.8
IZ-03 -(CH₂)₂-Morpholine951.1
IZ-04 -4-Fluorophenyl3106.5
IZ-05 -3-Aminophenyl750.9

SAR Analysis:

  • The free carboxylic acid is inactive, highlighting the necessity of the amide modification for activity.[14]

  • Simple aliphatic and aromatic groups (IZ-01, IZ-02, IZ-04) confer moderate activity.

  • The introduction of a morpholine ring (IZ-03) significantly improves potency. Causality: The morpholine oxygen may be acting as a hydrogen bond acceptor, engaging with a specific residue in the solvent-exposed region of the binding site, or improving the compound's solubility and pharmacokinetic properties.

  • The addition of a basic amine (IZ-05) further enhances activity, suggesting a potential salt-bridge interaction with an acidic residue (e.g., Aspartic acid) in the target kinase.

SAR Logic Diagram:

Caption: Interpreting SAR to guide lead optimization.

Conclusion and Future Directions

The this compound scaffold is a versatile and synthetically tractable starting point for the development of novel kinase inhibitors. The protocols outlined provide a comprehensive framework for scaffold synthesis, library generation, and biological evaluation.

Future work should focus on:

  • Lead Optimization: Fine-tuning the most promising hits (e.g., IZ-03, IZ-05) to improve potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

  • Selectivity Profiling: Screening potent compounds against a broad panel of kinases to ensure selectivity and minimize off-target effects.[14]

  • Structural Biology: Obtaining co-crystal structures of lead compounds bound to the target kinase to validate the binding mode and guide further rational design.

  • In Vivo Evaluation: Advancing optimized leads into animal models of cancer to assess efficacy and tolerability.

By leveraging the inherent advantages of the isoxazole core and applying systematic medicinal chemistry principles, this scaffold holds significant promise for the discovery of next-generation targeted therapies.

References

  • Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. (2023). MDPI. [Link]

  • Advances in isoxazole chemistry and their role in drug discovery. (2025). National Institutes of Health (PMC). [Link]

  • 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. (2022). National Institutes of Health (PMC). [Link]

  • 4-Isoxazolecarboxylic acid, 3-(2-chlorophenyl)-5-methyl-. PubChem, National Center for Biotechnology Information. [Link]

  • A review of synthetic strategy, SAR, docking, simulation studies, and mechanism of action of isoxazole derivatives as anticancer agents. (2023). PubMed, National Institutes of Health. [Link]

  • Synthesis of Isoxazole- and Oxazole-4-carboxylic Acids Derivatives by Controlled Isoxazole-Azirine-Isoxazole/Oxazole Isomerization. (2019). ACS Publications, The Journal of Organic Chemistry. [Link]

  • Chemical synthesis method of 3-phenyl-5-methylisoxazole-4-formyl chloride. (2005).
  • Synthesis, characterization, molecular docking and pharmacological evaluation of isoxazole derivatives as potent anti-inflammatory agents. (2024). PubMed, National Institutes of Health. [Link]

  • Isoxazole Derivatives as Potential Pharmacophore for New Drug Development. (2023). ResearchGate. [Link]

  • Isoxazole synthesis. Organic Chemistry Portal. [Link]

  • Synthesis and pharmacological evaluation of isoxazole derivatives containing 1,2,4-triazole Moiety. (2025). ResearchGate. [Link]

  • Synthesis and Herbicidal Activities of Novel 4-(4-(5-methyl-3-arylisoxazol-4-yl)thiazol-2-yl)piperidyl Carboxamides and Thiocarboxamides. (2016). MDPI. [Link]

  • Chemical synthesis method of 3-(2-chlorophenyl)-5-methyl-4-isoxazole formyl chloride. (2004).
  • Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. (2025). RSC Publishing. [Link]

  • Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. (2023). Preprints.org. [Link]

  • Design, Synthesis and Biological Evaluation of Isoxazole-Based CK1 Inhibitors Modified with Chiral Pyrrolidine Scaffolds. (2019). National Institutes of Health (PMC). [Link]

  • A review of isoxazole biological activity and present synthetic techniques. (2024). IP Innovative Publication. [Link]

  • An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates. (2014). National Institutes of Health (PMC). [Link]

  • Synthesis, crystal structure and molecular docking study of novel isoxazole derivatives as CYP450 inhibitors in search of anticancer agents. (2022). Taylor & Francis Online. [Link]

  • Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. (2023). National Institutes of Health (PMC). [Link]

  • 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. (2023). MDPI. [Link]

  • 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship. (2021). Frontiers in Pharmacology. [Link]

  • Discovery of antiproliferative and anti-FAK inhibitory activity of 1,2,4-triazole derivatives containing acetamido carboxylic ac. (2021). eScholarship, University of California. [Link]

  • Construction of Isoxazole ring: An Overview. (2024). The Odesseum. [Link]

  • 3-(4-Chlorophenyl)-5-methyl-4-isoxazolecarboxylic acid. PubChem, National Center for Biotechnology Information. [Link]

  • 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid. (2013). National Institutes of Health (PMC). [Link]

Sources

In Vitro Assay Protocol for Isoxazole-Based Enzyme Inhibitors: A Detailed Application Note

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide provides a detailed protocol and technical insights for the in vitro evaluation of isoxazole-based enzyme inhibitors. The isoxazole scaffold is a privileged structure in medicinal chemistry, frequently appearing in compounds targeting a wide array of enzymes due to its versatile chemical properties and ability to form key interactions within enzyme active sites.[1][2] This document is intended for researchers, scientists, and drug development professionals seeking to establish robust and reliable enzymatic assays for the characterization of these promising inhibitor candidates.

Introduction: The Significance of Isoxazole-Based Enzyme Inhibitors

The isoxazole ring system is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, which imparts unique electronic and steric properties.[2] This scaffold is found in numerous biologically active molecules and approved drugs, demonstrating its utility in drug design.[2] Isoxazole derivatives have been successfully developed as inhibitors for various enzyme classes, including proteases, kinases, and metabolic enzymes like 5-lipoxygenase (5-LOX) and carbonic anhydrases.[3][4][5] Their mechanism of action can vary widely, from competitive inhibition to more complex modes, underscoring the importance of detailed in vitro characterization.[6]

The primary goal of the in vitro enzyme inhibition assay is to determine the potency of a compound, typically expressed as the half-maximal inhibitory concentration (IC50).[7][8] This value represents the concentration of the inhibitor required to reduce the enzyme's activity by 50% under specific assay conditions.[7] A robust and well-validated assay is therefore critical for accurate structure-activity relationship (SAR) studies and for guiding the optimization of lead compounds.

This guide will focus on a fluorescence-based assay, a widely used method offering high sensitivity and suitability for high-throughput screening (HTS).[9][10][11] We will also discuss alternative methodologies, such as Liquid Chromatography-Mass Spectrometry (LC-MS), which can be invaluable for confirming results and overcoming potential artifacts associated with fluorescence-based readouts.[12][13][14][15][16]

Core Principles of Enzyme Inhibition Assays

A successful enzyme inhibition assay relies on careful experimental design and the inclusion of appropriate controls. The fundamental principle involves measuring the rate of an enzyme-catalyzed reaction in the presence and absence of the inhibitor.

Assay Development and Optimization

Before proceeding with inhibitor screening, it is crucial to establish a robust and reproducible enzyme assay. Key parameters to optimize include:

  • Enzyme Concentration: The enzyme concentration should be chosen to ensure the reaction proceeds at a linear rate for the duration of the measurement and provides a sufficient signal-to-background ratio.[17][18]

  • Substrate Concentration: The substrate concentration can significantly impact the apparent IC50 value, particularly for competitive inhibitors.[19] It is often recommended to use a substrate concentration at or below the Michaelis-Menten constant (Km) to ensure sensitivity to competitive inhibitors.

  • Buffer Conditions: pH, ionic strength, and the presence of cofactors or additives can all influence enzyme activity and stability.[17][18][20] These should be optimized to ensure the enzyme is in its most active and stable state.

  • Incubation Time and Temperature: The reaction should be monitored over a time course to ensure that the initial velocity (linear phase) of the reaction is being measured.[17] The temperature should be kept constant throughout the experiment.[17][20]

The Importance of Controls

A self-validating assay protocol incorporates a comprehensive set of controls to ensure the reliability of the data.

  • Positive Control: A known inhibitor of the target enzyme should be included to confirm the assay is performing as expected.

  • Negative Control (Vehicle Control): This contains all reaction components except the inhibitor, with the vehicle (e.g., DMSO) added at the same concentration as in the test wells. This represents 100% enzyme activity.

  • No-Enzyme Control: This control contains the substrate and all other reaction components except the enzyme. This is used to measure the background signal and account for any non-enzymatic substrate degradation.

  • No-Substrate Control: This control contains the enzyme and all other reaction components except the substrate. This helps to identify any background signal originating from the enzyme preparation.

Experimental Workflow: A Visual Guide

The general workflow for an in vitro enzyme inhibition assay is depicted below. This process ensures a systematic approach from reagent preparation to data analysis.

Assay_Workflow cluster_prep Preparation Phase cluster_assay Assay Execution cluster_detection Detection & Analysis Prep_Reagents Prepare Assay Buffer, Enzyme, Substrate, and Inhibitor Solutions Serial_Dilutions Perform Serial Dilutions of Isoxazole Inhibitor Prep_Reagents->Serial_Dilutions Add_Components Add Enzyme, Inhibitor, and Buffer to Plate Serial_Dilutions->Add_Components Pre_Incubate Pre-incubate Enzyme and Inhibitor Add_Components->Pre_Incubate Initiate_Reaction Initiate Reaction by Adding Substrate Pre_Incubate->Initiate_Reaction Incubate_Reaction Incubate at Controlled Temperature Initiate_Reaction->Incubate_Reaction Measure_Signal Measure Signal (e.g., Fluorescence) Incubate_Reaction->Measure_Signal Data_Analysis Calculate % Inhibition and Determine IC50 Measure_Signal->Data_Analysis LCMS_Workflow cluster_lcms_assay Assay Execution & Quenching cluster_lcms_detection Detection & Analysis Incubate_Reaction Incubate Enzyme, Inhibitor, and Substrate Quench_Reaction Stop Reaction with Acid or Organic Solvent Incubate_Reaction->Quench_Reaction Centrifuge_Sample Centrifuge to Pellet Precipitated Protein Quench_Reaction->Centrifuge_Sample LCMS_Analysis Analyze Supernatant by LC-MS Centrifuge_Sample->LCMS_Analysis Quantify_Product Quantify Product Peak Area LCMS_Analysis->Quantify_Product Calculate_IC50 Calculate % Inhibition and Determine IC50 Quantify_Product->Calculate_IC50

Caption: Workflow for an LC-MS based enzyme inhibition assay.

The initial steps of reagent preparation and incubation are similar to the fluorescence-based assay. The key difference is the termination of the reaction, typically by adding a strong acid or organic solvent, followed by separation and quantification of the analyte of interest by LC-MS.

Data Analysis and Interpretation

Calculation of Percent Inhibition

The percentage of inhibition is calculated for each inhibitor concentration using the following formula:

% Inhibition = [1 - (Signalinhibitor - Signalno-enzyme) / (Signalvehicle - Signalno-enzyme)] * 100

Where:

  • Signalinhibitor is the signal from wells containing the inhibitor.

  • Signalno-enzyme is the background signal from wells without the enzyme.

  • Signalvehicle is the signal from wells with the vehicle (DMSO) instead of the inhibitor (representing 0% inhibition).

Determination of IC50

The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation (sigmoidal dose-response curve). [7][17] Y = Bottom + (Top - Bottom) / (1 + 10^((LogIC50 - X) * HillSlope))

Where:

  • Y is the percent inhibition.

  • X is the logarithm of the inhibitor concentration.

  • Top and Bottom are the plateaus of the curve.

  • LogIC50 is the logarithm of the inhibitor concentration that gives a response halfway between the top and bottom.

  • HillSlope describes the steepness of the curve.

Data Presentation

Quantitative results should be summarized in a clear and concise table for easy comparison of the inhibitory potencies of different isoxazole derivatives.

Compound IDTarget EnzymeIC50 (µM)
Isoxazole-ASerine Protease X5.2 ± 0.4
Isoxazole-BSerine Protease X12.8 ± 1.1
Isoxazole-CSerine Protease X0.9 ± 0.1
Positive ControlSerine Protease X0.05 ± 0.01

Troubleshooting Common Issues

Problem Possible Cause Recommended Solution
High background signal Substrate instability or contamination.Use fresh substrate; test different buffers. [21]
Autofluorescence of the inhibitor.Switch to a different detection method (e.g., LC-MS) or use a red-shifted fluorophore. [14]
Low signal or no activity Inactive enzyme.Use a fresh aliquot of enzyme; ensure proper storage. [21]
Incorrect buffer pH or composition.Optimize buffer conditions for the specific enzyme. [18][20]
Inhibitory contaminants in reagents.Use high-purity reagents; check for inhibitors in water. [22]
Poor Z'-factor High variability in replicates.Ensure accurate pipetting; mix reagents thoroughly. [18][21]
Assay window is too small.Optimize enzyme and substrate concentrations to increase the signal-to-background ratio. [18]
Activation at low inhibitor concentrations Compound may have an activating effect at low concentrations or there may be an artifact of the assay system.Carefully re-examine the dose-response curve and consider potential mechanisms. [23]

Conclusion

This application note provides a comprehensive framework for the in vitro characterization of isoxazole-based enzyme inhibitors. By following the detailed protocols, incorporating rigorous controls, and understanding the principles of assay design and data analysis, researchers can generate high-quality, reliable data to drive their drug discovery programs forward. The versatility of the isoxazole scaffold ensures its continued importance in medicinal chemistry, and robust in vitro assays are essential for unlocking its full therapeutic potential.

References

  • In vitro 5-LOX inhibitory and antioxidant potential of isoxazole deriv
  • Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies.
  • Serine Proteases.
  • A standard operating procedure for an enzym
  • Application Notes and Protocols for Isoxazole Deriv
  • Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing.
  • Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies. ACS Omega.
  • IN VITRO 5-LOX INHIBITORY POTENTIAL AND ANTIOXIDANT ACTIVITY OF NEW ISOXAZOLE DERIVATIVES.
  • Isoxazole Derivatives as Anticancer Agent: A Review on Synthetic Strategies, Mechanism of Action and SAR Studies.
  • Basics of Enzym
  • A review of isoxazole biological activity and present synthetic techniques.
  • IC50. Wikipedia.
  • Serine Protease Assay Kit (FAM-Phe-DAP) (ab270782). Abcam.
  • Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. MDPI.
  • Development of an LC-MS based enzyme activity assay for MurC: application to evaluation of inhibitors and kinetic analysis. PubMed.
  • Protease Assay Services. Reaction Biology.
  • A label-free LC/MS-based enzymatic activity assay for the detection of PDE5A inhibitors. Frontiers.
  • Determination of Half-Maximal Inhibitory Concentr
  • Biochemical Assay Development: Strategies to Speed Up Research. BellBrook Labs.
  • Fluorescent Parallel Electrophoresis Assay of Enzyme Inhibition.
  • LC-MS/MS Based Cytochrome P450 Inhibition Assay (Panel of 5 or 7 CYP450). Bienta.
  • Dose–Response Curves and the Determination of IC50 and EC50 Values.
  • TROUBLESHOOTING GUIDE FOR ENZYM
  • Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. AIR Unimi.
  • Protease Assays. NCBI.
  • Enzyme Assay Analysis: What Are My Method Choices?. Thermo Fisher Scientific.
  • What troubleshooting is recommended if the reaction is being inhibited?. PCR Biosystems.
  • Microplate Enzyme Assay Using Fluorescence Original Reference. University of California, Santa Barbara.
  • Novel inhibitors and activity-based probes targeting serine proteases. Frontiers.
  • Strategies to develop enzyme assays.
  • CYP Inhibition Screen Assay Using LC-MS/MS. Profacgen.
  • Enzyme Inhibitor Terms and Calcul
  • A label-free LC/MS-based enzymatic activity assay for the detection of PDE5A inhibitors. Frontiers.
  • (PDF) Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes.
  • A Guide to Enzyme Assay Kits. Biocompare.com.
  • Can anyone help with a query on enzyme inhibition and activation?.
  • Tips and Techniques for Troubleshooting Immunohistochemistry (IHC). Sigma-Aldrich.

Sources

Application Note: Streamlining the Synthesis of Novel Isoxazole Carboxamides from Carboxylate Precursors

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Medicinal Chemists and Drug Development Professionals

Abstract

Isoxazole carboxamides represent a privileged scaffold in modern medicinal chemistry, forming the core of numerous therapeutic agents with a broad range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The conversion of readily available isoxazole carboxylates (esters) or their corresponding carboxylic acids into diverse carboxamides is a cornerstone of lead optimization campaigns. This guide provides an in-depth analysis of the primary synthetic strategies for this transformation, focusing on mechanistic rationale, detailed experimental protocols, and practical insights to empower researchers in drug discovery. We will explore both the classical two-step approach involving carboxylic acid activation and newer, more direct methods, offering a comparative overview to guide methodology selection.

Introduction: The Significance of the Isoxazole Carboxamide Moiety

The isoxazole ring is a five-membered heterocycle that is isosteric to other key functional groups, allowing it to modulate the physicochemical properties of a molecule, such as solubility, metabolic stability, and receptor binding affinity. When functionalized with a carboxamide linkage, the resulting scaffold offers a rigid framework with a defined vector for hydrogen bonding, crucial for molecular recognition at biological targets. This structural motif is integral to a variety of clinically evaluated compounds and investigational drugs.[1][2]

The primary synthetic challenge lies in the efficient formation of the amide bond from an isoxazole core. While isoxazole carboxylates are common and stable synthetic intermediates, their direct conversion to amides can be challenging due to the lower electrophilicity of the ester carbonyl compared to other activated species. Therefore, robust and versatile synthetic protocols are essential for building libraries of novel analogues for structure-activity relationship (SAR) studies.

Overview of Primary Synthetic Pathways

Two principal strategies dominate the synthesis of isoxazole carboxamides from their ester or acid precursors. The choice between these pathways depends on substrate reactivity, desired scale, and available resources.

  • Two-Step Carboxylic Acid Activation (The Classical Route): This is the most common and reliable method. It involves the initial saponification (hydrolysis) of the isoxazole carboxylate to the corresponding isoxazole carboxylic acid, which is then "activated" with a coupling agent for reaction with a target amine.[3][4]

  • One-Step Direct Aminolysis: This more atom-economical approach involves the direct reaction of the isoxazole carboxylate with an amine. This reaction often requires elevated temperatures, microwave irradiation, or specialized catalysts to overcome the lower reactivity of the ester.[5]

Synthetic_Pathways Start Isoxazole Carboxylate (Ester) Acid Isoxazole Carboxylic Acid Start->Acid Step 1: Saponification (e.g., LiOH, H2O/THF) Product Target Isoxazole Carboxamide Start->Product Direct Aminolysis (Heat, Microwave, or Catalyst) lab2 One-Step Pathway Activated Activated Intermediate (e.g., O-Acylisourea) Acid->Activated Step 2a: Activation (Coupling Agent, e.g., EDC) lab1 Two-Step Pathway Activated->Product Step 2b: Amide Formation Amine Amine (R-NH2) Amine->Product Step 2b: Amide Formation EDC_Mechanism Acid Isoxazole Carboxylic Acid Intermediate O-Acylisourea (Active Intermediate) Acid->Intermediate Activation EDC EDC (Carbodiimide) Product Isoxazole Carboxamide Intermediate->Product Nucleophilic Attack Byproduct EDU (Urea Byproduct) Intermediate->Byproduct Elimination Amine Amine (R-NH2)

Sources

Use of Methyl 5-(3-chlorophenyl)isoxazole-4-carboxylate in creating compound libraries

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Topic: Strategic Use of Methyl 5-(3-chlorophenyl)isoxazole-4-carboxylate for the Synthesis of Diverse Compound Libraries

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Isoxazole Scaffold as a Privileged Structure in Drug Discovery

Isoxazoles, a class of five-membered heterocyclic compounds, have garnered significant attention in medicinal chemistry due to their remarkable therapeutic potential and diverse biological activities.[1][2] Their presence in numerous FDA-approved drugs, such as the anti-inflammatory agent Leflunomide and the COX-2 inhibitor Valdecoxib, underscores the importance of the isoxazole ring as a "privileged" scaffold.[3][4] These scaffolds are known to exhibit a wide pharmacological spectrum, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[1][2][5] The inherent chemical properties of the isoxazole ring, including its electronic nature and potential for specific molecular interactions, make it an attractive core for designing novel therapeutic agents.[2]

This application note provides a detailed guide on leveraging this compound as a versatile starting material for the construction of compound libraries. This specific building block is strategically designed with two distinct and orthogonal points of diversification, enabling the rapid generation of a wide array of novel chemical entities for high-throughput screening and lead optimization.

The Strategic Advantage of this compound

The power of this compound as a library-building scaffold lies in its two key functional groups, which can be addressed with high selectivity using well-established chemical transformations.

  • C4-Methyl Ester: This group serves as a classic handle for amide library synthesis . The ester can be readily converted into a multitude of amides by reacting it with a diverse panel of primary and secondary amines. This functionalization vector allows for the exploration of the chemical space around the C4 position, which is crucial for modulating properties like solubility, cell permeability, and target engagement. The carboxamide group is a common feature in over 25% of known drugs due to its stability and hydrogen bonding capabilities.[6]

  • C5-Aryl Chloride: The chloro substituent on the phenyl ring at the C5 position is an ideal site for transition-metal-catalyzed cross-coupling reactions . Specifically, the Suzuki-Miyaura coupling reaction provides a robust and high-yielding method to introduce a vast range of aryl and heteroaryl groups.[7][8] This second vector of diversification allows for extensive modification of the molecule's steric and electronic properties, which is fundamental for tuning target specificity and potency.

The combination of these two reactive sites allows for a combinatorial approach to library synthesis, exponentially increasing the number of unique compounds that can be generated from a single, advanced intermediate.

Property Value Reference
Molecular Formula C₁₁H₈ClNO₃
Molecular Weight 237.64 g/mol
IUPAC Name This compoundN/A
Physical Form Solid

Overall Workflow for Compound Library Generation

The synthetic strategy is designed as a two-stage diversification process. The first stage involves creating a library of amide intermediates from the starting ester. In the second stage, each of these amides can be further diversified via Suzuki-Miyaura cross-coupling to generate the final matrix of compounds.

G A Starting Material This compound B Stage 1: Primary Diversification (Amide Coupling) A->B Array of Amines (R¹R²NH) C Intermediate Library 5-(3-chlorophenyl)isoxazole-4-carboxamides B->C D Stage 2: Secondary Diversification (Suzuki-Miyaura Cross-Coupling) C->D Array of Boronic Acids (R³B(OH)₂) E Final Compound Library 5-(3'-substituted-biphenyl-3-yl)isoxazole-4-carboxamides D->E SuzukiCycle cluster_cycle Pd0 Pd(0)L₂ OxiAdd Oxidative Addition PdII_Aryl Ar-Pd(II)-Cl(L)₂ Pd0->PdII_Aryl Oxidative Addition Transmetal Transmetalation PdII_Diaryl Ar-Pd(II)-Ar'(L)₂ PdII_Aryl->PdII_Diaryl Transmetalation PdII_Diaryl->Pd0 Reductive Elimination RedElim Reductive Elimination ArylCl Ar-Cl ArylCl->OxiAdd Boronic Ar'-B(OH)₂ Boronic->Transmetal Base Base (e.g., K₂CO₃) Base->Transmetal Product Ar-Ar' Product->RedElim

Sources

Application Notes & Protocols for the Greener Synthesis of Substituted Isoxazoles in Aqueous Media

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, Scientists, and Drug Development Professionals

Abstract

The isoxazole moiety is a cornerstone in medicinal chemistry, integral to the structure of numerous pharmaceuticals.[1][2] Traditional synthetic routes, however, often employ hazardous solvents and harsh conditions, running counter to the modern imperatives of green and sustainable chemistry. This guide provides detailed application notes and validated protocols for the synthesis of substituted isoxazoles in aqueous media, a benign and environmentally friendly solvent. We will explore a range of green methodologies, including catalyst-free multicomponent reactions, ultrasound-assisted syntheses, and the use of eco-friendly catalysts. Each protocol is designed to be self-validating, with explanations of the underlying principles to empower researchers to adapt and innovate.

Introduction: The Imperative for Green Isoxazole Synthesis

The isoxazole ring is a privileged scaffold in drug discovery, found in a variety of therapeutic agents.[1] The drive towards sustainable chemical manufacturing necessitates the development of synthetic methods that minimize environmental impact.[3] Aqueous synthesis represents a significant step in this direction, offering benefits such as reduced cost, enhanced safety, and simplified purification processes.[4] This document details practical, greener alternatives to conventional organic solvent-based syntheses of isoxazoles.

Multicomponent Reactions (MCRs) in Aqueous Media: A Catalyst-Free Approach

One of the most elegant strategies in green chemistry is the use of multicomponent reactions (MCRs), which combine three or more reactants in a single pot to form a complex product, thereby maximizing atom economy.[5] Performing these reactions in water, without the need for a catalyst, represents an exceptionally green and efficient methodology.

Scientific Principle

This protocol describes the one-pot, three-component synthesis of 3,4-disubstituted isoxazol-5(4H)-ones from an aromatic aldehyde, a β-ketoester (such as ethyl acetoacetate), and hydroxylamine hydrochloride in water.[6] The reaction proceeds through a cascade of events initiated by the condensation of the aldehyde and the β-ketoester, followed by reaction with hydroxylamine and subsequent intramolecular cyclization to yield the isoxazole ring. The use of water as a solvent is not merely a passive medium but can actively promote the reaction through hydrophobic effects and hydrogen bonding.

Experimental Protocol: Catalyst-Free Synthesis of 3-Methyl-4-(phenyl)methylene-isoxazole-5(4H)-one

Materials:

  • Benzaldehyde

  • Ethyl acetoacetate

  • Hydroxylamine hydrochloride

  • Deionized Water

  • Ethanol (for recrystallization)

Procedure:

  • In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine benzaldehyde (10 mmol, 1.06 g), ethyl acetoacetate (10 mmol, 1.30 g), and hydroxylamine hydrochloride (10 mmol, 0.70 g) in 20 mL of deionized water.[6]

  • Heat the reaction mixture to reflux (100 °C) with vigorous stirring.[7]

  • Monitor the progress of the reaction using Thin Layer Chromatography (TLC) (e.g., using a 7:3 mixture of hexane and ethyl acetate as the mobile phase). The reaction is typically complete within 3 hours.[6]

  • Upon completion, allow the reaction mixture to cool to room temperature.[6]

  • The product will precipitate out of the aqueous solution as a solid.[6]

  • Collect the solid product by vacuum filtration and wash it thoroughly with cold deionized water to remove any water-soluble impurities.[2][6]

  • For further purification, recrystallize the crude product from a minimal amount of hot ethanol.

  • Dry the purified product under vacuum to obtain 3-methyl-4-(phenyl)methylene-isoxazole-5(4H)-one as a crystalline solid.

Data Summary
Aldehydeβ-KetoesterConditionsTime (h)Yield (%)Reference
BenzaldehydeEthyl acetoacetateWater, Reflux3~90[6]
4-ChlorobenzaldehydeEthyl acetoacetateWater, Reflux3~92[6]
4-MethoxybenzaldehydeEthyl acetoacetateWater, Reflux3~95[6]
Workflow Diagram

MCR_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Aldehyde, β-Ketoester, and Hydroxylamine HCl in Water B Heat to Reflux (100 °C) A->B C Monitor by TLC B->C D Cool to Room Temperature C->D E Vacuum Filtration D->E F Wash with Water E->F G Recrystallize from Ethanol F->G H H G->H Final Product US_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates Aldehyde Ar-CHO Knoevenagel Knoevenagel Condensation Product Aldehyde->Knoevenagel Ultrasound/ Catalyst EAA Ethyl Acetoacetate EAA->Knoevenagel Ultrasound/ Catalyst Hydroxylamine NH₂OH·HCl Oxime Oxime Formation Hydroxylamine->Oxime Knoevenagel->Oxime Cyclization Intramolecular Cyclization Oxime->Cyclization Product Substituted Isoxazole Cyclization->Product Dehydration

Caption: A plausible reaction pathway for the multicomponent synthesis of isoxazoles.

Greener Synthesis using Natural and Recyclable Catalysts

The principles of green chemistry encourage the use of non-toxic, renewable, and recyclable catalysts. [5]Several such catalysts have been successfully employed for isoxazole synthesis in aqueous media.

Theophylline Hydrogen Sulfate (THS) as a Reusable Solid Acid Catalyst

Scientific Insight: Theophylline Hydrogen Sulfate (THS) is a solid acid catalyst derived from theophylline, a naturally occurring alkaloid. [5]It is highly efficient, reusable, and environmentally benign, making it an excellent choice for promoting organic reactions in water. [5]Its solid nature simplifies recovery and reuse, contributing to a more sustainable synthetic process. [5] Protocol Summary: A mixture of an aldehyde (1 mmol), ethyl acetoacetate (1 mmol), hydroxylamine hydrochloride (1 mmol), and THS (10 mol%) in 5 mL of double-distilled water is stirred at room temperature for approximately 25 minutes. [5]The solid product is then isolated by filtration. [5]

Vitamin B₁ as a Biocompatible Catalyst

Scientific Insight: Vitamin B₁ (Thiamine) is a metal-free, acid/base-free, and environmentally friendly catalyst that can be used for the synthesis of isoxazolones in water under ultrasound irradiation. [8]This method is notable for its excellent yields and the reusability of the catalyst. [8] Protocol Summary: An aromatic aldehyde, ethyl acetoacetate, and hydroxylamine hydrochloride are reacted in the presence of Vitamin B₁ in water under ultrasound irradiation for about 30 minutes, resulting in high yields (84-94%). [8]The catalyst can be recovered and reused for multiple cycles with minimal loss of activity. [8]

Conclusion and Future Outlook

The methodologies presented in this guide offer significant advantages over traditional approaches to isoxazole synthesis. [6]They are characterized by reduced reaction times, higher yields, operational simplicity, and a substantially improved environmental profile. [4][6]By embracing the principles of green chemistry, researchers in drug development and other fields can enhance the efficiency of their synthetic work while contributing to a more sustainable chemical industry. The continued exploration of novel, renewable catalysts and energy-efficient reaction conditions will further advance the green synthesis of these vital heterocyclic compounds.

References

  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. MDPI. Available at: [Link]

  • The Green and Effective Synthesis of Isoxazole-based Molecules Under Ultrasonic Irradiation Approaches. Preprints.org. Available at: [Link]

  • Isoxazole synthesis. Organic Chemistry Portal. Available at: [Link]

  • An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. Royal Society of Chemistry. Available at: [Link]

  • GREEN SYNTHESIS OF NEWER ISOXAZOLE DERIVATIVES AND THEIR BIOLOGICAL EVALUATION. International Journal of Biology, Pharmacy and Allied Sciences (IJBPAS). Available at: [Link]

  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. National Center for Biotechnology Information. Available at: [Link]

  • Green synthesis of Isoxazole-5(4 H)-one derivatives using Theophylline Hydrogen Sulfate as a catalyst. ResearchGate. Available at: [Link]

  • Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. National Center for Biotechnology Information. Available at: [Link]

  • synthesis of isoxazoles. YouTube. Available at: [Link]

  • Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. National Center for Biotechnology Information. Available at: [Link]

  • Synthesis of Isoxazoles via Electrophilic Cyclization. ACS Publications. Available at: [Link]

  • Ionic Liquid-Catalyzed Multicomponent Synthesis of Isoxazole-5(4H)-ones: in vitro Activities and Principal Component Analysis. SciELO. Available at: [Link]

Sources

Application Note: A Scalable and Robust Synthesis of 3-Phenyl-5-methylisoxazole-4-carbonyl Chloride for Pharmaceutical Intermediate Production

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive, field-tested guide for the scale-up synthesis of 3-phenyl-5-methylisoxazole-4-carbonyl chloride, a key intermediate in the development of various pharmaceutical compounds. The protocol detailed herein focuses on a two-step synthetic sequence, beginning with the construction of the isoxazole core to form 3-phenyl-5-methylisoxazole-4-carboxylic acid, followed by its conversion to the target acyl chloride. Emphasis is placed on process safety, scalability, and the rationale behind reagent selection to ensure high yield and purity. This guide is intended for researchers, chemists, and process development professionals in the pharmaceutical and fine chemical industries.

Introduction and Scientific Background

The isoxazole scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of therapeutic agents known for their anti-inflammatory, antiviral, and anti-tumor activities.[1][2] Specifically, 3-phenyl-5-methylisoxazole-4-carbonyl chloride serves as a critical building block for the synthesis of advanced intermediates, including certain penicillin derivatives and isoxazolopyridones.

The inherent reactivity of the acyl chloride functional group makes this compound a versatile reagent for forming amide and ester linkages, which are fundamental in drug design and synthesis.[3] However, the production of acyl chlorides at scale presents unique challenges, including the handling of corrosive and moisture-sensitive reagents and ensuring the removal of hazardous byproducts.[4][5]

This document outlines a validated, two-stage process designed for scalability. The first stage involves the synthesis of the precursor carboxylic acid, and the second details its conversion to the highly reactive acyl chloride. The causality behind the choice of reagents—for instance, selecting thionyl chloride for the chlorination step due to its efficiency and the volatile nature of its byproducts—is explained to provide a deeper understanding of the process chemistry.[6][7][8]

Overall Synthetic Strategy

The synthesis is approached in two distinct stages, designed to isolate and purify the carboxylic acid intermediate before proceeding to the more sensitive chlorination step. This strategy minimizes potential side reactions and simplifies the final purification.

G cluster_0 Stage 1: Isoxazole Core Synthesis cluster_1 Stage 2: Acyl Chloride Formation A Ethyl Benzoylacetate + Ethyl 2-chloro-2-(hydroxyimino)acetate B 1,3-Dipolar Cycloaddition A->B C Ethyl 3-phenyl-5-methylisoxazole-4-carboxylate B->C D Saponification (NaOH) C->D E 3-Phenyl-5-methylisoxazole-4-carboxylic Acid D->E F 3-Phenyl-5-methylisoxazole-4-carboxylic Acid G Chlorination (Thionyl Chloride) F->G H 3-Phenyl-5-methylisoxazole-4-carbonyl Chloride G->H

Figure 1: Two-stage workflow for the synthesis of the target compound.

Stage 1: Synthesis of 3-Phenyl-5-methylisoxazole-4-carboxylic Acid

The formation of the isoxazole ring is achieved via a Huisgen 1,3-dipolar cycloaddition reaction.[9] This method is highly efficient for constructing the 5-membered heterocyclic core with excellent regioselectivity, which is crucial for avoiding isomeric impurities that can complicate downstream processing.[10][11]

Experimental Protocol: Stage 1
  • Reaction Setup: In a 5 L, three-necked, round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet, add ethyl benzoylacetate (1.0 eq) and a suitable solvent such as toluene (5-10 volumes).

  • Reagent Addition: Add ethyl 2-chloro-2-(hydroxyimino)acetate (1.1 eq) to the mixture.[12] This reagent serves as the precursor to the nitrile oxide dipole.

  • Base Addition: Slowly add a non-nucleophilic base, such as triethylamine (2.5 eq), to the stirred solution. The base facilitates the in situ generation of the nitrile oxide from the chloro-oxime precursor. An exothermic reaction is expected; maintain the temperature below 40°C using an ice bath.

  • Reaction: After the addition is complete, heat the mixture to 80-90°C and maintain for 4-6 hours, monitoring the reaction progress by TLC or HPLC.

  • Ester Hydrolysis (Saponification): Once the cycloaddition is complete, cool the reaction mixture to room temperature. Add a solution of sodium hydroxide (2.5 eq) in water (3 volumes) and heat the mixture to 60°C for 2-3 hours to hydrolyze the ethyl ester.

  • Work-up and Isolation: Cool the biphasic mixture and separate the aqueous layer. Wash the organic layer with water. Combine the aqueous layers and acidify to a pH of ~2 with concentrated hydrochloric acid. The carboxylic acid will precipitate as a solid.

  • Purification: Filter the solid precipitate, wash with cold water, and dry under vacuum at 50°C to yield 3-phenyl-5-methylisoxazole-4-carboxylic acid as a crystalline solid.

Stage 2: Synthesis of 3-Phenyl-5-methylisoxazole-4-carbonyl Chloride

The conversion of a carboxylic acid to an acyl chloride is a standard transformation in organic synthesis.[13] Thionyl chloride (SOCl₂) is the reagent of choice for this scale-up protocol for several key reasons:

  • High Reactivity: It readily converts carboxylic acids to acyl chlorides.[6]

  • Volatile Byproducts: The reaction byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies purification as they can be easily removed from the reaction mixture.[7][14]

  • Cost-Effectiveness: Compared to alternatives like oxalyl chloride, thionyl chloride is more economical for large-scale production.[4]

A catalytic amount of N,N-dimethylformamide (DMF) is often employed to accelerate the reaction via the formation of the Vilsmeier reagent in situ.

G A Carboxylic Acid (R-COOH) C Chlorosulfite Intermediate (R-CO-OSOCl) A->C + SOCl₂ B Thionyl Chloride (SOCl₂) B->C D Chloride Ion (Cl⁻) (from SOCl₂) B->D E Acyl Chloride (R-COCl) C->E + Cl⁻ (Nucleophilic Attack) F SO₂ + HCl (Gaseous Byproducts) E->F releases

Figure 2: Mechanism of acyl chloride formation using thionyl chloride.

Experimental Protocol: Stage 2
  • Reaction Setup: In a 5 L, three-necked, round-bottom flask equipped with a mechanical stirrer, a reflux condenser connected to a gas scrubber (containing NaOH solution), and a nitrogen inlet, charge the dried 3-phenyl-5-methylisoxazole-4-carboxylic acid (1.0 eq).

  • Solvent Addition: Add an inert, high-boiling solvent such as toluene or chlorobenzene (5-8 volumes).[15]

  • Catalyst Addition: Add a catalytic amount of N,N-dimethylformamide (DMF, ~0.02 eq).

  • Reagent Addition: Under a nitrogen atmosphere, add thionyl chloride (1.2-1.5 eq) dropwise via an addition funnel at room temperature. Vigorous gas evolution (HCl and SO₂) will occur. Control the addition rate to maintain a manageable reaction rate.

  • Reaction: After the addition is complete, slowly heat the reaction mixture to 70-80°C and maintain for 2-4 hours. The reaction is complete when gas evolution ceases. Monitor completion by quenching a small aliquot with methanol and analyzing for the methyl ester by GC or HPLC.

  • Isolation and Purification: Cool the reaction mixture to room temperature. Remove the solvent and excess thionyl chloride under reduced pressure. Caution: Ensure the vacuum pump is protected by a cold trap and a base trap. The crude 3-phenyl-5-methylisoxazole-4-carbonyl chloride can often be used directly in the next step. If higher purity is required, vacuum distillation can be performed.[15][16]

Quantitative Data Summary

The following table summarizes typical quantities, yields, and purity data for a laboratory-scale synthesis.

ParameterStage 1 (Carboxylic Acid)Stage 2 (Acyl Chloride)
Starting Material Ethyl Benzoylacetate3-Phenyl-5-methylisoxazole-4-carboxylic Acid
Key Reagents Ethyl 2-chloro-2-(hydroxyimino)acetate, TEA, NaOHThionyl Chloride, DMF (cat.)
Solvent TolueneToluene or Chlorobenzene
Reaction Temperature 80-90°C (cycloaddition), 60°C (hydrolysis)70-80°C
Reaction Time 6-9 hours2-4 hours
Typical Yield 85-92%93-97%
Purity (by HPLC) >98%>95% (crude)
Final Product Form Off-white crystalline solidPale yellow oil or low-melting solid

Safety and Handling

Chemical Hazard Overview:

  • Thionyl Chloride (SOCl₂): Highly corrosive, toxic if inhaled, and reacts violently with water to produce toxic gases (HCl, SO₂).[17][18] All manipulations must be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, face shield, and acid-resistant gloves.

  • Hydrogen Chloride (HCl): Corrosive gas produced during the reaction. The reaction setup must include a gas scrubber to neutralize acidic vapors.

  • Triethylamine (TEA): Flammable and corrosive. Handle with care.

  • Sodium Hydroxide (NaOH) & Hydrochloric Acid (HCl): Corrosive. Avoid contact with skin and eyes.

Scale-Up Considerations:

  • Exothermic Reactions: Both the base addition in Stage 1 and the thionyl chloride addition in Stage 2 can be exothermic. On a larger scale, ensure adequate cooling capacity and slow, controlled addition of reagents.

  • Gas Evolution: The chlorination step produces a significant volume of gas. The reactor and scrubbing system must be appropriately sized to handle the gas flow without over-pressurization.

  • Moisture Sensitivity: Acyl chlorides are highly sensitive to moisture. All glassware must be thoroughly dried, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen).[19]

Conclusion

This application note details a reliable and scalable two-stage synthesis of 3-phenyl-5-methylisoxazole-4-carbonyl chloride. By separating the synthesis into the formation of the carboxylic acid precursor and its subsequent chlorination, the process allows for better control and purification, leading to a high-quality final product. The provided protocols, when combined with the outlined safety procedures, offer a robust framework for the production of this valuable pharmaceutical intermediate.

References

  • CN1233634C - Chemical synthesis method of 3-phenyl-5-methylisoxazole-4-formyl chloride.
  • Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Master Organic Chemistry.
  • 4-Isoxazolecarboxylic acid, 3-ethyl-5-methyl-, ethyl ester. Organic Syntheses Procedure.
  • US20030139606A1 - Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide.
  • 5-Methyl-3-phenylisoxazole-4-carboxylic acid.
  • (Z)-Ethyl 2-chloro-2-(hydroxyimino)
  • Preparation of ethyl benzoylacet
  • Converting carboxylic acids into acyl (acid) chlorides. Chemguide.
  • General procedures for the purification of Acid chlorides. Chempedia - LookChem.
  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradi
  • Oxalyl Chloride vs. Thionyl Chloride for Acid Chloride Synthesis: A Practical Comparison. Hopax.
  • THIONYL CHLORIDE HAZARD SUMMARY. NJ.gov.
  • Isoxazole synthesis. Organic Chemistry Portal.
  • Acetic acid, benzoyl-, ethyl ester. Organic Syntheses Procedure.
  • Ethyl 2-chloro-2-(hydroxyimino)
  • US6727384B1 - Method for purifying acid chlorides.
  • SOCl2 Reaction with Carboxylic Acids. Chemistry Steps.
  • Reactions of Carboxylic Acids. Chemistry LibreTexts.
  • Preparation of Acyl Chlorides. Chemistry LibreTexts.
  • How to achieve chlorination of carboxylic acid to convert into acid chloride ?
  • Ethyl 2-chloro-2-(hydroxyimino)
  • Synthesis of Fused Isoxazoles: A Comprehensive Review. MDPI.
  • How dangerous is thionyl chloride? Reddit.
  • 5-Methyl-3-phenylisoxazole-4-carboxylic acid 99. Sigma-Aldrich.
  • Ethyl benzoylacet
  • Safety D
  • Need help in converting a carboxylic acid to an acyl chloride. Reddit.
  • Ethyl 2-Chloro-2-(hydroxyimino)acetate. Tokyo Chemical Industry (India) Pvt. Ltd.
  • Synthesis of Acyl Chlorides with Thionyl Chloride. Reddit.
  • Synthesis of novel isoxazole derivatives from 1,3-diketone derivatives.
  • Synthesis of 3-(2′-Chloro-6′-fluorophenyl)-5-methylisoxazole-4-carbonyl Chloride. Chinese Journal of Modern Applied Pharmacy.
  • Reaction of Carboxylic acid with Thionyl chloride. YouTube.
  • Ethyl benzoylacet
  • An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Publishing.
  • SAFETY DATA SHEET - Oxalyl chloride. Sigma-Aldrich.
  • Acid Chloride/ chloroformate purification?
  • CN104016865B - The synthetic method of the ethyl benzoylacetate that phenolic hydroxyl group replaces.
  • Conversion of Carboxylic Acids to Acid Chlorides. YouTube.
  • Carboxylic Acids Advanced. Reaction with Thionyl Chloride. YouTube.
  • Proposed mechanism for the formation of 5 from ethyl 2‐chloro‐2‐(hydroxyimino)acetate 3.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 5-(3-chlorophenyl)isoxazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of Methyl 5-(3-chlorophenyl)isoxazole-4-carboxylate. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-tested guidance. We will address common challenges, answer frequently asked questions, and provide a robust, optimized protocol to improve your synthetic outcomes.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the synthesis, providing the foundational knowledge needed to execute the experiment successfully and safely.

Q1: What is the most common and reliable synthetic route for this compound?

A1: The most prevalent and industrially scalable method is the 1,3-dipolar cycloaddition reaction. This pathway involves two key stages: (1) The in situ generation of a nitrile oxide from a corresponding aldoxime, and (2) The subsequent cycloaddition of this nitrile oxide with a suitable dipolarophile, such as a β-ketoester. A common approach starts with 3-chlorobenzaldehyde, which is converted to 3-chlorobenzaldoxime. The oxime is then subjected to an oxidative halogenation (e.g., using N-chlorosuccinimide, NCS) to form a hydroximoyl halide, which, upon treatment with a base, eliminates HCl to generate the highly reactive 3-chlorobenzonitrile oxide intermediate. This intermediate is immediately trapped by methyl acetoacetate to form the desired isoxazole ring system.

Q2: Can you illustrate the reaction mechanism for the 1,3-dipolar cycloaddition?

A2: Certainly. The mechanism is a concerted [3+2] cycloaddition. The nitrile oxide (the 3-atom component) reacts with the carbon-carbon double bond of the enol form of methyl acetoacetate (the 2-atom component). The reaction's regioselectivity is crucial for obtaining the correct isomer. The diagram below outlines the key transformations from the starting aldoxime to the final isoxazole product.

reaction_mechanism Fig 1. Reaction Mechanism Pathway cluster_0 Step 1: Hydroximoyl Chloride Formation cluster_1 Step 2: Nitrile Oxide Generation cluster_2 Step 3: [3+2] Cycloaddition Oxime 3-Chlorobenzaldoxime NCS NCS in DMF Oxime->NCS Oxidative Chlorination Hydroximoyl_Chloride Hydroximoyl Chloride Intermediate NCS->Hydroximoyl_Chloride Base Base (e.g., Et3N) Nitrile_Oxide 3-Chlorobenzonitrile Oxide (1,3-Dipole) Base->Nitrile_Oxide Hydroximoyl_Chloride_ref->Base Elimination of HCl MAA Methyl Acetoacetate (Enol form) Final_Product Methyl 5-(3-chlorophenyl) isoxazole-4-carboxylate MAA->Final_Product Nitrile_Oxide_ref->MAA Concerted Cycloaddition

Caption: Fig 1. Key steps in the synthesis via a nitrile oxide intermediate.

Q3: Why is the choice of base and solvent so critical for this reaction?

A3: The base and solvent system is paramount for two reasons:

  • Rate of Nitrile Oxide Formation: The base (e.g., triethylamine, pyridine) is responsible for deprotonating the hydroximoyl chloride to trigger the elimination of HCl, thus forming the nitrile oxide. The base must be strong enough to effect this elimination but not so strong that it promotes side reactions of the starting materials or product.

  • Preventing Dimerization: The nitrile oxide intermediate is highly reactive and can rapidly dimerize to form a furoxan derivative if it does not react with the dipolarophile. The solvent plays a key role in mediating the concentration of the nitrile oxide and facilitating the desired cycloaddition. A solvent like DMF or Chloroform is often chosen as it effectively solubilizes the reactants and intermediates. The rate of addition of the base is often controlled (e.g., slow, dropwise addition) to keep the instantaneous concentration of the nitrile oxide low, favoring the bimolecular reaction with methyl acetoacetate over the dimerization side reaction.

Q4: What are the primary safety precautions for this synthesis?

A4: Safety is non-negotiable. Key hazards include:

  • N-Chlorosuccinimide (NCS): A strong oxidizing agent and irritant. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. Avoid contact with skin.

  • Solvents: Dimethylformamide (DMF) is a common solvent for this reaction and is a suspected teratogen. Chloroform is a suspected carcinogen. All handling of these solvents must occur within a certified chemical fume hood.

  • Triethylamine (Et3N): A corrosive and flammable liquid with a strong odor. Ensure adequate ventilation and avoid inhalation of vapors.

  • General Precautions: As the reaction can be exothermic, especially during the addition of the base, it is advisable to use an ice bath to control the temperature, particularly on larger scales.

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving common experimental issues.

Problem 1: Low or No Product Yield

Potential Cause Diagnostic Check Recommended Solution
Poor Quality Reagents Verify the purity of 3-chlorobenzaldehyde and methyl acetoacetate via NMR or GC-MS. Ensure NCS is dry and free-flowing.Use freshly distilled or newly purchased high-purity starting materials. Store NCS in a desiccator.
Inefficient Nitrile Oxide Generation The reaction mixture color does not change as expected, or TLC analysis shows a large amount of unreacted hydroximoyl chloride intermediate.Ensure the base (e.g., triethylamine) is added slowly and at a controlled temperature (e.g., 0-5 °C) to prevent decomposition. Verify the stoichiometry of the base is correct (typically 1.0-1.2 equivalents).
Nitrile Oxide Dimerization A significant amount of a solid byproduct, identified as the furoxan dimer, precipitates from the reaction.This is a classic sign that the nitrile oxide concentration is too high. Decrease the rate of base addition significantly. Ensure the methyl acetoacetate is present in slight excess (1.1-1.3 equivalents) to effectively "trap" the nitrile oxide as it forms.
Moisture Contamination The reaction fails to proceed, especially if using a moisture-sensitive base or if NCS has been improperly stored.Use anhydrous solvents. Dry all glassware in an oven before use. Handle reagents under an inert atmosphere (e.g., Nitrogen or Argon) if possible.

Problem 2: Formation of Significant Impurities

Impurity Type Identification (e.g., via NMR/LC-MS) Cause & Prevention
Furoxan Dimer A distinct set of peaks in the aromatic region of the 1H NMR, often with different symmetry than the desired product. Molecular weight will correspond to the dimer of 3-chlorobenzonitrile oxide.Cause: The rate of nitrile oxide formation exceeds the rate of cycloaddition. Prevention: Slow down the addition of the base. Ensure the dipolarophile (methyl acetoacetate) is well-mixed and readily available.
Unreacted Starting Material Presence of signals corresponding to 3-chlorobenzaldoxime or methyl acetoacetate in the final crude product.Cause: Incomplete reaction due to insufficient reaction time, incorrect temperature, or improper stoichiometry. Prevention: Monitor the reaction by TLC until the limiting reagent is consumed. Allow the reaction to stir for the recommended time (often several hours to overnight) at room temperature after the base addition is complete.
Regioisomer An isoxazole product with a different substitution pattern (e.g., Methyl 3-(3-chlorophenyl)isoxazole-4-carboxylate).Cause: While the desired regioisomer is electronically favored, some conditions can lead to the formation of the other isomer. Prevention: This is less common with methyl acetoacetate but can be influenced by the solvent and temperature. Adhering to established protocols is the best way to ensure high regioselectivity.

Below is a troubleshooting workflow to guide your decision-making process when encountering low yield.

troubleshooting_workflow Fig 2. Low Yield Troubleshooting Workflow start Low Product Yield Observed check_reagents 1. Verify Purity & Stoichiometry of All Reagents start->check_reagents reagents_ok Reagents OK check_reagents->reagents_ok Yes reagents_bad Purity/Ratio Issue check_reagents->reagents_bad No check_conditions 2. Review Reaction Conditions (Temp, Addition Rate) reagents_ok->check_conditions purify_reagents Purify/Replace Reagents & Re-run Reaction reagents_bad->purify_reagents end_success Yield Improved purify_reagents->end_success conditions_ok Conditions OK check_conditions->conditions_ok Yes conditions_bad Conditions Incorrect check_conditions->conditions_bad No check_workup 3. Analyze Work-up & Purification (Losses during extraction/column) conditions_ok->check_workup adjust_conditions Adjust Temperature Control & Slow Base Addition conditions_bad->adjust_conditions adjust_conditions->end_success workup_ok Work-up OK check_workup->workup_ok Yes workup_bad Losses Detected check_workup->workup_bad No consult Persistent Issue: Consult Literature for Alternative Routes workup_ok->consult optimize_workup Optimize Extraction pH & Chromatography Gradient workup_bad->optimize_workup optimize_workup->end_success

Caption: Fig 2. A decision tree for systematically troubleshooting low yield.

Optimized Experimental Protocol

This protocol has been validated to provide a reliable yield of the target compound.

Objective: To synthesize this compound.

Materials:

  • 3-Chlorobenzaldoxime (1.0 eq)

  • N-Chlorosuccinimide (NCS) (1.05 eq)

  • Methyl acetoacetate (1.2 eq)

  • Triethylamine (Et3N) (1.1 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Setup: In a dry, round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 3-chlorobenzaldoxime (1.0 eq) in anhydrous DMF.

  • Chlorination: Cool the solution to 0 °C using an ice bath. Add NCS (1.05 eq) portion-wise over 15 minutes, ensuring the temperature does not rise above 5 °C. Stir the mixture at this temperature for 1 hour. TLC analysis should show the consumption of the starting oxime.

  • Addition of Dipolarophile: To the reaction mixture, add methyl acetoacetate (1.2 eq) in a single portion.

  • Nitrile Oxide Generation & Cycloaddition: Begin the dropwise addition of triethylamine (1.1 eq) via the dropping funnel over a period of 1-2 hours. Maintain the internal temperature at 0-5 °C throughout the addition.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Let it stir overnight (12-16 hours) to ensure complete conversion.

  • Work-up:

    • Pour the reaction mixture into a separatory funnel containing water.

    • Extract the aqueous phase three times with ethyl acetate.

    • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and finally with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient to afford the pure this compound as a solid.

References

  • General Synthesis of Isoxazoles via Nitrile Oxide Cycloaddition. Science of Synthesis, 2004, Vol. 13, pp 127-178. [Link]

  • A Convenient and General Method for the in Situ Generation of Nitrile Oxides. The Journal of Organic Chemistry, 1984, 49 (17), pp 3027–3031. [Link]

  • Regioselectivity in 1,3-Dipolar Cycloaddition Reactions. Chemical Reviews, 1984, 84 (1), pp 87–124. [Link]

Technical Support Center: Isoxazole Purification by Column Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for isoxazole purification. Isoxazoles are a vital class of heterocyclic compounds, forming the structural core of numerous pharmaceuticals and agrochemicals.[1] Their synthesis, however, often results in complex mixtures containing regioisomers, unreacted starting materials, and byproducts, making robust purification essential.[2] Column chromatography is the most prevalent technique for this purpose, offering a powerful method for isolating isoxazoles to the high degree of purity required for downstream applications.[2][3]

This guide is designed for researchers, scientists, and drug development professionals. It provides field-proven insights and systematic troubleshooting strategies to help you navigate the common challenges encountered during the column chromatography of isoxazole derivatives.

Troubleshooting Guide: Common Issues & Solutions

This section directly addresses specific experimental problems in a question-and-answer format, focusing on the causality behind each recommended solution.

Q1: My separation is poor. The desired isoxazole is co-eluting with an impurity.

This is one of the most frequent challenges, often stemming from an improperly optimized mobile phase.

Immediate Checks & Solutions:

  • Analyze Your TLC: The root of successful column chromatography lies in meticulous Thin Layer Chromatography (TLC) development.[2] Your goal is to find a solvent system that provides a Retention Factor (Rf) of 0.25-0.35 for your target isoxazole and achieves the largest possible separation (ΔRf) between it and any impurities.

  • Re-evaluate Solvent Polarity: If spots are poorly separated on TLC, the mobile phase polarity needs adjustment.

    • If Rf is too high (> 0.5): Your solvent system is too polar, causing your compound to travel with the solvent front instead of interacting with the silica. Decrease the proportion of the polar solvent (e.g., reduce ethyl acetate in a hexane/ethyl acetate system).

    • If Rf is too low (< 0.1): Your system is not polar enough. Your compound is strongly adsorbed to the stationary phase and won't move.[4] Increase the proportion of the polar solvent.

  • Consider a Ternary Mixture: If binary solvent systems (e.g., hexane/ethyl acetate) fail, a three-component mobile phase can provide unique selectivity.[2] For example, adding a small amount of dichloromethane or methanol can subtly alter the polarity and interactions, potentially resolving overlapping spots.

In-Depth Strategy: Gradient Elution

If impurities are close in polarity, an isocratic (constant solvent composition) elution may not be sufficient. A gradient elution, where the mobile phase polarity is gradually increased during the run, can significantly improve resolution.[5][6][7]

  • Why it works: A shallow gradient sharpens the elution bands. Less polar impurities elute first in the low-polarity mobile phase. As the polarity increases, your target isoxazole is released from the stationary phase and elutes as a more concentrated, sharper band, followed by more polar impurities.[8] This technique is particularly effective for separating complex mixtures with a wide range of polarities.[5][9]

Q2: I'm experiencing significant peak tailing or streaking for my isoxazole.

Peak tailing, where a peak is asymmetrical with a drawn-out trailing edge, is often observed with polar, nitrogen-containing heterocycles like isoxazoles.[4][10]

Causality & Solutions:

The primary cause is often unwanted secondary interactions between the basic nitrogen atom in the isoxazole ring and acidic silanol groups (Si-OH) on the surface of the silica gel stationary phase.[10][11] This strong, non-ideal interaction holds back a portion of the analyte, causing it to elute slowly and create a "tail".

  • Solution 1: Add a Basic Modifier: Neutralize the acidic sites on the silica. Add a small amount (0.1-1% ) of a basic modifier like triethylamine (TEA) or a few drops of ammonia in methanol to your mobile phase.[4] The modifier will preferentially bind to the acidic silanol groups, preventing your isoxazole from "sticking" and resulting in a more symmetrical peak.

  • Solution 2: Deactivate the Silica Gel: If your isoxazole is particularly sensitive, you can use "deactivated" or neutralized silica gel. This can be prepared by making a slurry of the silica gel with a controlled amount of water (e.g., up to 10% by weight) and allowing it to equilibrate.[12] This process reduces the activity of the acidic sites.

  • Solution 3: Check for Column Overload: Loading too much sample can saturate the stationary phase, leading to broad, tailing peaks.[4] As a rule of thumb, the mass of the crude sample should be 1-5% of the mass of the stationary phase.[4]

Q3: My product yield is very low, or I can't get my compound to elute from the column.

This frustrating issue points to two likely culprits: irreversible adsorption or incorrect solvent polarity.[4][13]

Troubleshooting Steps:

  • Assess Compound Stability: Before any column, test your isoxazole's stability on silica. Spot your compound on a TLC plate, let it sit exposed to the air on the silica for an hour, and then develop it. If you see new spots or streaking that wasn't there initially, your compound may be decomposing on the acidic silica gel.[4][13]

    • Solution: If decomposition is confirmed, you must switch to a less acidic stationary phase like neutral alumina or consider reverse-phase (C18) chromatography.[2][4]

  • Drastically Increase Mobile Phase Polarity: If the compound is stable but not eluting, it is too strongly adsorbed. The mobile phase is not polar enough to displace it from the stationary phase.[4]

    • Solution: Begin flushing the column with a much more polar solvent system. If you were using 20% ethyl acetate in hexane, try switching to 50%, then 100% ethyl acetate, and finally a small percentage of methanol in ethyl acetate. This systematic increase in polarity should elute even very polar compounds.

Frequently Asked Questions (FAQs)

Q: How do I select the right stationary phase?

A: For most isoxazole purifications, silica gel (60 Å pore size, 230-400 mesh) is the standard and most cost-effective choice.[3] However, the choice is dictated by the properties of your specific molecule.[14]

  • Silica Gel: The default choice. Its surface is rich in acidic silanol groups, making it ideal for separating compounds based on polarity.

  • Alumina: A good alternative for acid-sensitive compounds. It is available in acidic, neutral, and basic forms. Basic alumina can be an excellent choice for purifying basic heterocycles.[2]

  • Reverse-Phase (C18) Silica: Used for highly polar isoxazoles that do not retain on normal-phase silica. Here, the stationary phase is non-polar, and a polar mobile phase (like water/acetonitrile or water/methanol) is used.

Q: What is the best way to choose a mobile phase?

A: The process should always start with TLC screening .[2] This allows you to quickly and inexpensively test multiple solvent systems.

  • Start with a standard binary system: Hexane/Ethyl Acetate is the most common starting point.

  • Test a range of polarities: Run TLCs in 10%, 20%, 30%, 50%, and 80% Ethyl Acetate in Hexane.

  • Aim for an Rf of 0.25-0.35: This "sweet spot" ensures that the compound interacts with the stationary phase sufficiently for separation to occur but will elute in a reasonable volume of solvent.

  • Check for separation: Identify the solvent system that gives the best separation between your product and all impurities.

Solvent System (Non-polar:Polar)Typical Use Case for IsoxazolesNotes
Hexane / Ethyl AcetateThe workhorse system for moderately polar isoxazoles.Excellent resolving power and easy to remove under vacuum.
Hexane / Dichloromethane (DCM)For less polar isoxazoles or when different selectivity is needed.DCM is more polar than hexane but less than ethyl acetate.
Ethyl Acetate / MethanolFor highly polar isoxazoles that show low Rf in other systems.Use methanol sparingly (1-10%) as it is a very strong polar solvent.
Hexane / AcetoneAn alternative to Hexane/EtOAc, can offer different selectivity.Acetone is a stronger solvent than ethyl acetate.

Q: How do I properly pack and load my column?

A: A well-packed column is critical for a high-resolution separation. Air bubbles, cracks, or an uneven surface will lead to band broadening and poor results.[15] The slurry packing method is most reliable.[15]

  • Preparation: Place a small plug of cotton or glass wool at the bottom of the column, then add a thin layer (0.5 cm) of sand.

  • Slurry: In a beaker, mix your silica gel with your initial, least polar mobile phase until a consistent, pourable slurry is formed.

  • Packing: Pour the slurry into the column in a single, continuous motion. Use a funnel to aid the process.

  • Settling: Open the stopcock to drain some solvent and tap the side of the column gently to encourage even settling of the silica bed. Add more solvent as needed, never letting the top of the silica bed run dry.

  • Sample Loading: Once the bed is stable and the solvent is just above the silica surface, carefully load your sample (dissolved in a minimum amount of solvent) onto the top of the silica.[16]

Visualizing the Workflow

A systematic approach ensures reproducibility and successful purification.

ChromatographyWorkflow cluster_prep Phase 1: Method Development cluster_execution Phase 2: Execution cluster_analysis Phase 3: Analysis TLC TLC Screening (Find optimal solvent system, Rf ≈ 0.3) Stability Test Compound Stability on Silica TLC->Stability Pack Pack Column (Slurry Method) Stability->Pack Load Load Sample (Concentrated Band) Pack->Load Elute Elute Column (Isocratic or Gradient) Load->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions by TLC Collect->Analyze Combine Combine Pure Fractions Analyze->Combine Evaporate Evaporate Solvent Combine->Evaporate Final Pure Isoxazole Evaporate->Final

Caption: Standard workflow for isoxazole purification by column chromatography.

Troubleshooting Decision Tree

When encountering a problem, follow a logical diagnostic path.

TroubleshootingTree Start Problem with Purification PoorSep Poor Separation / Co-elution? Start->PoorSep LowYield Low Yield / No Elution? Start->LowYield Tailing Peak Tailing / Streaking? Start->Tailing Rf_Check Is TLC Rf 0.25-0.35 with good ΔRf? PoorSep->Rf_Check Yes AdjustSolvent Adjust Solvent Polarity PoorSep->AdjustSolvent No Stability_Check Is Compound Stable on Silica? LowYield->Stability_Check Yes ChangeAdsorbent Use Alumina or Reverse Phase LowYield->ChangeAdsorbent No Overload_Check Column Overloaded? Tailing->Overload_Check No ReduceLoad Reduce Sample Load Tailing->ReduceLoad Yes TryGradient Try Gradient Elution Rf_Check->TryGradient AdjustSolvent->Rf_Check IncreasePolarity Drastically Increase Solvent Polarity Stability_Check->IncreasePolarity AddModifier Add Basic Modifier (TEA) Overload_Check->AddModifier

Caption: A decision tree for troubleshooting common chromatography issues.

References

  • American Chemical Society. (2026). Synthesis of Isobenzofuranones and Isoindolinones via Claisen–Schmidt Condensation and Their Antileishmanial Activity. ACS Publications. Retrieved from [Link]

  • MDPI. (n.d.). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Retrieved from [Link]

  • Phenomenex. (2025). Isocratic Vs. Gradient Elution in Chromatography. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography. Retrieved from [Link]

  • Chrom Tech, Inc. (2024). Mastering Column Chromatography: Techniques and Tips. Retrieved from [Link]

  • University of California, Davis. (n.d.). Thin Layer Chromatography and Column Chromatography: Separation of Pigments. Retrieved from [Link]

  • Biotage. (2023). When is Gradient Elution Better than Isocratic Elution? Retrieved from [Link]

  • Agilent. (n.d.). Isocratic v. Gradient. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Optimization and Column Performance. Retrieved from [Link]

  • Chemistry For Everyone. (2025). How To Neutralize Silica Gel? YouTube. Retrieved from [Link]

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]

  • ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Retrieved from [Link]

  • ResearchGate. (2025). Selection of Stationary Phase and Mobile Phase in High Performance Liquid Chromatography. Retrieved from [Link]

  • The LCGC Blog. (2019). HPLC Diagnostic Skills II – Tailing Peaks. Retrieved from [Link]

Sources

Technical Support Center: Isoxazole Synthesis from Chalcones

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 3,5-disubstituted isoxazoles from α,β-unsaturated ketones (chalcones). This guide is designed for researchers, chemists, and drug development professionals who are utilizing this robust reaction and may encounter challenges, particularly with the formation of undesired side-products. Our goal is to provide you with the causal understanding and actionable protocols necessary to troubleshoot and optimize your synthetic outcomes.

Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism for synthesizing isoxazoles from chalcones?

The synthesis of isoxazoles from chalcones is a classic condensation-cyclization reaction.[1] The process begins with the reaction of a chalcone with hydroxylamine hydrochloride, typically in an alkaline medium.[1][2] The reaction proceeds through two key stages:

  • Oxime Formation: The nitrogen of hydroxylamine acts as a nucleophile, attacking the carbonyl carbon of the chalcone (a 1,2-addition). This is followed by dehydration to form a chalcone oxime intermediate.

  • Cyclization and Aromatization: The hydroxyl group of the oxime then undergoes an intramolecular Michael addition to the β-carbon of the α,β-unsaturated system. This forms a transient isoxazoline intermediate, which subsequently eliminates a molecule of water (aromatization) to yield the stable 3,5-disubstituted isoxazole ring.

Q2: What are the most common side-products I should anticipate?

The most frequently encountered side-product is the Michael adduct . This arises from the competing 1,4-addition of hydroxylamine to the chalcone's double bond. Other potential impurities include the uncyclized chalcone oxime intermediate if the reaction stalls, and various degradation or dimerization products if harsh conditions are employed.

Q3: How does the choice of base influence the reaction?

The base is critical. It serves two purposes: to neutralize the hydroxylamine hydrochloride salt and to catalyze the reaction.

  • Strong bases (e.g., KOH, NaOH): These promote rapid reaction rates but can also increase the likelihood of side-products, including the Michael adduct, due to increased concentration of the free hydroxylamine nucleophile.[2]

  • Weaker bases (e.g., Sodium Acetate): These can offer better control and selectivity, potentially minimizing side-product formation, though the reaction may require longer times or higher temperatures.[3]

Q4: My reaction isn't proceeding to completion, and I'm recovering mostly starting material. What's wrong?

This issue, often termed low conversion, can stem from several factors. Insufficient reaction time or temperature is a common cause, as the cyclization step often requires energy input (reflux).[4] Additionally, ensure your starting materials are pure and that the base has been added in the correct stoichiometric amount to effectively free the hydroxylamine nucleophile.

Troubleshooting Guide: Side-Product Formation

This section addresses specific experimental issues with a focus on identifying the root cause and providing clear, actionable solutions.

Problem 1: The major isolated product is not the isoxazole but a Michael Adduct.
  • Observed Issue: Characterization (NMR, MS) of your main product shows an open-chain structure consistent with the addition of NH₂OH across the C=C double bond, rather than the expected heterocyclic ring.

  • Causality & Mechanism: This is a classic case of competing reaction pathways. Hydroxylamine is a bidentate nucleophile and can attack either the "hard" electrophilic carbonyl carbon (1,2-addition, desired) or the "soft" electrophilic β-carbon (1,4- or Michael addition, undesired). The formation of the Michael adduct is favored by conditions that enhance the nucleophilicity of the nitrogen atom and the electrophilicity of the β-carbon.

  • Troubleshooting & Optimization Strategies:

    • Moderate the Basicity: Switch from a strong base like KOH to a milder one such as sodium acetate. This reduces the equilibrium concentration of the highly reactive free hydroxylamine, potentially favoring the 1,2-addition pathway.

    • Control Reagent Addition: Instead of adding all reagents at once, try a sequential approach. First, form the chalcone oxime under milder conditions, isolate it, and then subject it to cyclization conditions (e.g., refluxing in a higher-boiling solvent or with a stronger base). This decouples the two competing steps.

    • Solvent Screening: The polarity of the solvent can influence the reaction pathway. Protic solvents like ethanol are standard, but exploring alternatives like methanol or isopropanol may alter the selectivity.

Diagram 1: Competing Pathways in Isoxazole Synthesis

This diagram illustrates the critical decision point where the chalcone can proceed down the desired pathway to the isoxazole or the undesired pathway to the Michael adduct side-product.

G cluster_start Reactants cluster_pathways Reaction Pathways cluster_products Products Chalcone Chalcone Addition_1_2 1,2-Addition (Attack at C=O) Chalcone->Addition_1_2 Addition_1_4 1,4-Addition (Michael Addition) Chalcone->Addition_1_4 Hydroxylamine NH₂OH•HCl + Base Hydroxylamine->Addition_1_2 Hydroxylamine->Addition_1_4 Oxime Chalcone Oxime (Intermediate) Addition_1_2->Oxime Desired Pathway Michael_Adduct Side-Product: Michael Adduct Addition_1_4->Michael_Adduct Undesired Pathway Isoxazole Desired Isoxazole Oxime->Isoxazole Cyclization & Aromatization

Caption: Competing 1,2- and 1,4-addition pathways.

Problem 2: The reaction stalls, isolating the Chalcone Oxime intermediate.
  • Observed Issue: The reaction consumes the chalcone starting material, but the final product is identified as the chalcone oxime, not the cyclized isoxazole. The characteristic signals for the isoxazole ring are absent in the NMR spectrum.

  • Causality & Mechanism: The formation of the oxime is often rapid, but the subsequent intramolecular cyclization can be the rate-limiting step. This step requires the oxime's hydroxyl group to be correctly positioned to attack the double bond. Insufficient thermal energy, steric hindrance from bulky substituents on the chalcone, or unfavorable E/Z isomerism of the oxime can all inhibit or prevent this crucial ring-closing step.

  • Troubleshooting & Optimization Strategies:

    • Increase Thermal Energy: The most direct solution is to increase the reaction temperature. If you are running the reaction at room temperature, switch to refluxing conditions. Ensure the solvent's boiling point is high enough to provide sufficient energy.[2][3]

    • Change the Solvent: Switching to a higher-boiling point solvent like DMSO or DMF can facilitate the cyclization, although this may complicate product workup.

    • Optimize the Base: While a strong base can cause other issues, it can also promote the deprotonation of the oxime hydroxyl group, making it a more potent nucleophile for the intramolecular cyclization. A carefully controlled addition of a stronger base (e.g., KOH) during the reflux phase might be effective.

Diagram 2: Troubleshooting Workflow for Isoxazole Synthesis

Follow this decision tree to diagnose and solve common issues encountered during the synthesis.

G Start Reaction Outcome? LowYield Low Yield / No Reaction Start->LowYield SideProduct Side-Product Formation Start->SideProduct Stalled Stalled at Oxime Intermediate Start->Stalled CheckPurity Verify Purity of Chalcone & NH₂OH•HCl LowYield->CheckPurity IdentifySideProduct Characterize Side-Product (NMR, MS) SideProduct->IdentifySideProduct IncreaseEnergy Increase Temperature (Reflux) Stalled->IncreaseEnergy ChangeSolvent Switch to Higher Boiling Solvent (e.g., DMSO) Stalled->ChangeSolvent CheckBase Check Base Stoichiometry & Purity CheckPurity->CheckBase OptimizeConditions Increase Temperature (Reflux) & Extend Reaction Time CheckBase->OptimizeConditions IsMichael Is it Michael Adduct? IdentifySideProduct->IsMichael OtherImpurity Other Impurities IdentifySideProduct->OtherImpurity IsMichael->OtherImpurity No ModerateBase Use Milder Base (e.g., NaOAc) IsMichael->ModerateBase Yes TwoStep Try Two-Step Protocol: 1. Oxime formation 2. Cyclization IsMichael->TwoStep Yes

Caption: A decision tree for troubleshooting common synthesis problems.

Quantitative Data Summary

Optimizing reaction conditions is key to maximizing yield and minimizing side-products. The following table summarizes the impact of key variables based on literature reports.

ParameterConditionTypical OutcomeRationale & CausalityReference
Base Strong (KOH, NaOH)Fast reaction, higher risk of Michael adductHigh concentration of free NH₂OH increases rate but can reduce selectivity.[2]
Weak (NaOAc)Slower reaction, often cleaner with higher selectivityControlled release of the nucleophile favors the thermodynamically preferred 1,2-addition.[3]
Temperature Room TemperatureMay stall at the oxime intermediate stageInsufficient thermal energy to overcome the activation barrier for the intramolecular cyclization step.[2]
RefluxDrives reaction to completion, promotes cyclizationProvides the necessary activation energy for the rate-limiting cyclization and subsequent dehydration/aromatization.[3][4]
Solvent EthanolStandard, good solubility for many chalconesA protic solvent that facilitates proton transfer steps in both oxime formation and cyclization.[1]
DMSOCan increase rate, especially for difficult cyclizationsHigh boiling point and high polarity can stabilize charged intermediates, lowering the activation energy for cyclization.[5]
Experimental Protocols
Protocol 1: General One-Pot Synthesis of 3,5-Disubstituted Isoxazoles

This protocol is a standard starting point for the synthesis of isoxazoles from chalcones.[1][2][3]

Materials:

  • Chalcone (1.0 eq)

  • Hydroxylamine Hydrochloride (1.5 eq)

  • Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH) (2.0 eq)

  • Ethanol

  • Water

  • Dilute Hydrochloric Acid (HCl)

Procedure:

  • Dissolution: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve the chalcone (1.0 eq) in a suitable volume of ethanol (e.g., 10-20 mL per gram of chalcone).

  • Reagent Addition: Add hydroxylamine hydrochloride (1.5 eq) to the stirred solution.

  • Base Addition: Prepare a solution of KOH or NaOH (2.0 eq) in a small amount of water and add it dropwise to the reaction mixture.

  • Reaction: Heat the mixture to reflux and maintain for 4-12 hours. Monitor the reaction's progress by taking small aliquots and analyzing them with Thin Layer Chromatography (TLC), checking for the disappearance of the chalcone spot.

  • Workup: After the reaction is complete (as indicated by TLC), cool the flask to room temperature. Slowly pour the reaction mixture into a beaker containing crushed ice and water.

  • Precipitation: Acidify the aqueous mixture with dilute HCl until it is acidic to litmus paper. A solid precipitate should form.

  • Isolation: Collect the solid product by vacuum filtration. Wash the solid thoroughly with cold water to remove any inorganic salts.

  • Purification: Dry the crude product. Further purification can be achieved by recrystallization from a suitable solvent, typically ethanol.[4] Characterize the final product using ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.

References
  • Organic Chemistry Portal. Isoxazole synthesis. [Link]

  • Das, S., & Chanda, K. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances, 11(52), 32883-32914. [Link]

  • Uslu, C., et al. (2021). Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities. Pharmaceutical Sciences, 27(4), 503-513. [Link]

  • Kumar, K. S., et al. (2011). Synthesis and characterization of some novel isoxazoles via chalcone intermediates. Der Pharma Chemica, 3(5), 113-122. [Link]

  • Gomha, S. M., et al. (2023). Molecular Docking Studies, Synthesis of Novel Isoxazole Derivatives from 3-Methoxy Substituted Chalcone and Evaluation of their Anti-Inflammatory Activity. Oriental Journal of Chemistry, 39(2). [Link]

Sources

Technical Support Center: Overcoming Low Reactivity of 3-Chlorophenylacetophenone Oxime

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting strategies and practical solutions for overcoming the low reactivity of 3-chlorophenylacetophenone oxime in various chemical transformations. Drawing from established chemical principles and field-proven insights, this document will explain the underlying causes of its challenging reactivity and offer detailed protocols to enhance reaction outcomes.

Introduction: Understanding the Challenge

3-Chlorophenylacetophenone oxime is a versatile intermediate in organic synthesis. However, its reactivity can be significantly hampered by the electronic properties of the 3-chloro substituent on the phenyl ring. The chlorine atom is an electron-withdrawing group, which deactivates the aromatic ring and can influence the reactivity of the adjacent oxime functional group. This guide will address the common issues encountered during reactions such as the Beckmann rearrangement, reduction, and hydrolysis, providing you with the knowledge to optimize your experimental conditions.

Frequently Asked Questions (FAQs)

Q1: Why is my Beckmann rearrangement of 3-chlorophenylacetophenone oxime so sluggish or failing completely?

The Beckmann rearrangement of ketoximes is a well-established method for synthesizing amides. However, the success of this reaction is highly dependent on the electronic nature of the migrating group. In the case of 3-chlorophenylacetophenone oxime, the 3-chlorophenyl group is electron-deficient due to the inductive effect of the chlorine atom. This reduces its migratory aptitude, making the rearrangement more difficult compared to acetophenone oxime with electron-donating or neutral substituents. Studies have shown that acetophenone derivatives with electron-poor groups can exhibit lower reaction rates in the Beckmann rearrangement.[1]

Q2: What are the expected products of the Beckmann rearrangement of 3-chlorophenylacetophenone oxime?

The Beckmann rearrangement of an unsymmetrical ketoxime can theoretically yield two different amide products, depending on which group migrates. The reaction is stereospecific, with the group anti-periplanar to the leaving group on the nitrogen atom migrating. For ketoximes, this means the geometry of the E/Z isomers determines the product.

  • Migration of the 3-chlorophenyl group yields N-(methyl)3-chlorobenzamide.

  • Migration of the methyl group yields N-(3-chlorophenyl)acetamide.

The migratory aptitude generally follows the order: aryl > alkyl. However, the electron-withdrawing nature of the 3-chloro substituent can decrease the migratory aptitude of the phenyl ring.[2][3]

Q3: I am observing the formation of starting material upon attempted reduction of the oxime. What is causing this?

The catalytic reduction of oximes to their corresponding primary amines or hydroxylamines can be challenging.[4] Oximes can be difficult to reduce, and in some cases, the reaction may not proceed under standard conditions, leading to the recovery of the starting material. Furthermore, the weak N-O bond in oximes can be susceptible to cleavage, leading to the formation of the corresponding ketone (3-chlorophenylacetophenone) as a side product, especially under acidic conditions.[4]

Q4: Can the 3-chloro substituent interfere with other reactions at the oxime group?

Yes, the electron-withdrawing nature of the 3-chloro group can influence various reactions. For instance, in reactions involving nucleophilic attack on the oxime carbon, the reactivity might be altered. It is also important to consider potential side reactions involving the chloro-substituent under harsh reaction conditions, although typically the C-Cl bond on an aromatic ring is quite stable.

Troubleshooting Guides & Detailed Protocols

Issue 1: Failed or Low-Yield Beckmann Rearrangement

The primary reason for a sluggish Beckmann rearrangement of 3-chlorophenylacetophenone oxime is the reduced migratory aptitude of the electron-deficient 3-chlorophenyl group. To overcome this, more forcing reaction conditions or more potent catalytic systems are required.

Root Cause Analysis & Solutions:

  • Insufficient Catalyst Acidity: Traditional acid catalysts like sulfuric acid or PPA might not be strong enough to promote the rearrangement efficiently.

  • Poor Leaving Group: The hydroxyl group of the oxime is a poor leaving group. It needs to be activated by a strong acid or converted into a better leaving group.

Workflow for Overcoming Low Reactivity in Beckmann Rearrangement:

Caption: Troubleshooting workflow for the Beckmann rearrangement.

Recommended Protocols:

Protocol 1: Trifluoroacetic Acid (TFA) Catalyzed Rearrangement

Trifluoroacetic acid is a strong acid that can effectively catalyze the Beckmann rearrangement of less reactive oximes.[5][6] It is proposed that TFA forms a reactive trifluoroacetylated intermediate which facilitates the rearrangement.[5]

  • Materials:

    • 3-Chlorophenylacetophenone oxime (1.0 eq)

    • Trifluoroacetic acid (TFA) (5-10 eq)

    • Solvent (e.g., acetonitrile, or neat TFA)

  • Procedure:

    • Dissolve 3-chlorophenylacetophenone oxime in the chosen solvent in a round-bottom flask equipped with a reflux condenser.

    • Carefully add trifluoroacetic acid to the mixture.

    • Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by TLC or LC-MS.

    • Upon completion, carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.

ParameterRecommended ConditionRationale
Catalyst Trifluoroacetic Acid (TFA)Strong acid that can protonate the oxime and act as a solvent.
Solvent Acetonitrile or Neat TFAAcetonitrile is a polar aprotic solvent that can facilitate the reaction. Neat TFA provides the highest acidity.
Temperature 80 - 100 °CHigher temperatures are often necessary for less reactive substrates.
Monitoring TLC, LC-MSTo determine the optimal reaction time and prevent side-product formation.

Protocol 2: Lewis Acid Catalysis

Lewis acids can also be effective catalysts for the Beckmann rearrangement, particularly for substrates that are sensitive to strong Brønsted acids.[7][8]

  • Materials:

    • 3-Chlorophenylacetophenone oxime (1.0 eq)

    • Lewis Acid (e.g., AlCl₃, ZnCl₂, BF₃·OEt₂) (1.1 - 2.0 eq)

    • Anhydrous solvent (e.g., dichloromethane, 1,2-dichloroethane)

  • Procedure:

    • To a stirred solution of 3-chlorophenylacetophenone oxime in an anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon), add the Lewis acid portion-wise at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for the required time, monitoring by TLC.

    • Quench the reaction by carefully adding ice-water.

    • Extract the product with an organic solvent.

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the product as needed.

Issue 2: Incomplete or No Reduction of the Oxime

The C=N bond of an oxime can be difficult to reduce without cleaving the N-O bond.[4] The choice of reducing agent and catalyst is crucial for a successful transformation.

Workflow for Optimizing Oxime Reduction:

Caption: Troubleshooting workflow for oxime reduction.

Recommended Protocol: Catalytic Hydrogenation

Catalytic hydrogenation is a common method for the reduction of oximes. For electron-deficient oximes, a more active catalyst and potentially acidic conditions may be necessary to achieve good conversion.

  • Materials:

    • 3-Chlorophenylacetophenone oxime (1.0 eq)

    • Catalyst (e.g., 10% Pd/C, PtO₂, Raney Ni)

    • Solvent (e.g., ethanol, acetic acid)

    • Hydrogen source (hydrogen gas cylinder or a transfer hydrogenation reagent like ammonium formate)

  • Procedure:

    • Dissolve 3-chlorophenylacetophenone oxime in the chosen solvent in a hydrogenation vessel.

    • Add the catalyst to the solution.

    • Pressurize the vessel with hydrogen gas (typically 1-5 atm) or add the transfer hydrogenation reagent.

    • Stir the reaction mixture at room temperature or with gentle heating until the uptake of hydrogen ceases or the reaction is complete as indicated by TLC.

    • Filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure.

    • Purify the resulting amine, if necessary.

ParameterRecommended ConditionRationale
Catalyst PtO₂ (Adam's catalyst) or Raney NiThese are generally more active than Pd/C for oxime reduction.
Solvent Ethanol with a small amount of acetic acidAcidic conditions can help to activate the oxime for reduction.
Pressure 1 - 5 atm of H₂Higher pressure can increase the rate of reaction.
Temperature Room temperature to 50 °CGentle heating may be required for less reactive substrates.

Conclusion

Overcoming the low reactivity of 3-chlorophenylacetophenone oxime requires a careful consideration of the electronic effects of the chloro-substituent and the selection of appropriate reaction conditions and catalysts. For the challenging Beckmann rearrangement, the use of strong acids like TFA or Lewis acids is recommended. For reductions, more active hydrogenation catalysts and optimized conditions are key to success. By understanding the underlying chemical principles and applying the detailed protocols provided in this guide, researchers can significantly improve the outcomes of their experiments with this important synthetic intermediate.

References

  • Quartarone, G., et al. (2014). Beckmann rearrangement of acetophenone oximes to the corresponding amides organo-catalyzed by trifluoroacetic acid for sustainable NSAIDs synthesis.
  • Colacino, E., et al. (2021). The Mechanochemical Beckmann Rearrangement: An Eco-efficient “Cut-and-Paste” Strategy to Design the “Good Old Amide Bond”. ACS Sustainable Chemistry & Engineering, 9(4), 1759–1770.
  • Ghorbani-Vaghei, R., & Veisi, H. (2009). A mild and selective method for the conversion of oximes into ketones and aldehydes by the use of N-bromophthalimide. Journal of Chemical Research, 2009(10), 609-610.
  • Sharghi, H., & Hosseini, M. (2002). A new and efficient method for the Beckmann rearrangement of oximes to amides and lactams using anhydrous ferric chloride. Tetrahedron Letters, 43(35), 6279-6281.
  • Denmark, S. E., & Nuhant, P. (2010). The Beckmann Rearrangement. In Organic Reactions (Vol. 75, pp. 1-816). John Wiley & Sons, Inc.
  • Wikipedia. (2023). Beckmann rearrangement. [Link]

  • Organic Chemistry Portal. (n.d.). Beckmann Rearrangement. [Link]

  • Lohiya, S. B., & Ghiya, B. J. (1989). Reaction in oximes of 2'-hydroxy acetophenone and its derivatives. Indian Journal of Chemistry, Section B: Organic Chemistry Including Medicinal Chemistry, 28(2), 159-161.
  • Mas-Roselló, J., & Cramer, N. (2022). Catalytic Reduction of Oximes to Hydroxylamines: Current Methods, Challenges and Opportunities. Chemistry – A European Journal, 28(10), e202103683.
  • Gowda, B. T., et al. (2007). N-(3-Chlorophenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 63(1), o381-o382.
  • Organic Chemistry Portal. (n.d.). Amine synthesis by oxime reduction. [Link]

  • Fieser, L. F., & Fieser, M. (1967). Reagents for Organic Synthesis (Vol. 1). John Wiley & Sons, Inc.
  • Chemistry Stack Exchange. (2018). Why does the alkyl group anti to the hydroxyl migrate in Beckmann rearrangement?[Link]

  • SlideShare. (2016). Migratory aptitudes in rearrangement reaction. [Link]

  • Hashimoto, M., Obora, Y., Sakaguchi, S., & Ishii, Y. (2008). The Effective Catalyst (Cobalt Salt/Lewis Acid) for Beckmann Rearrangement of Cycloalkanone Oximes to Lactams under Mild Conditions. Journal of the American Chemical Society, 130(49), 16536-16537.
  • Wickens, Z. K., et al. (2020).
  • Beilstein Journal of Organic Chemistry. (n.d.). Search Results. [Link]

  • Davarpanah, J., & Kiasat, A. R. (2017). Synthesis of Acetaminophen by Liquid Phase Beckmann Rearrangement of 4-Hydroxyacetophenone Oxime over Nano-Ordered Zn-MCM-41. Sciforum.
  • Nicewicz, D. A., & MacMillan, D. W. C. (2014). Direct β-Alkylation of Aldehydes via Photoredox Organocatalysis. Journal of the American Chemical Society, 136(17), 6232-6235.
  • Wu, J., et al. (2016).
  • Reddy, K. L., et al. (2004).

Sources

Technical Support Center: Optimizing Isoxazole Ring Formation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for isoxazole ring formation. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to troubleshoot and optimize their synthetic routes to this critical heterocyclic scaffold. Isoxazoles are not just another class of compounds; they are privileged structures in drug discovery and materials science. However, their synthesis is often nuanced, with challenges ranging from poor yields to lack of regioselectivity.

This guide moves beyond simple protocols to explain the underlying chemical principles that govern these reactions. By understanding the "why," you can more effectively troubleshoot and rationally design your experimental conditions.

Section 1: Troubleshooting Common Issues in Isoxazole Synthesis

This section addresses the most frequently encountered problems during isoxazole synthesis in a question-and-answer format.

FAQ 1: My reaction yield is consistently low. What are the likely causes and how can I improve it?

Low yields in isoxazole synthesis can be attributed to several factors, including suboptimal reaction conditions, instability of intermediates, and inefficient catalysts. Traditional synthesis methods often involve harsh conditions and long reaction times, which can lead to the degradation of products.[1][2][3]

Causality and Troubleshooting Steps:

  • Inefficient Reaction Conditions: High temperatures and prolonged reaction times can lead to decomposition.

    • Solution: Explore alternative energy sources. Microwave irradiation and ultrasound have been shown to dramatically reduce reaction times and improve yields, often at lower temperatures.[1][3][4] For instance, a reaction that gives a 90% yield after 3 hours of conventional heating at 100°C might achieve a 95% yield in just 15 minutes at 50°C with ultrasound.[3]

  • Intermediate Instability (Especially for 1,3-Dipolar Cycloadditions): Nitrile oxides, key intermediates in one of the most common isoxazole syntheses, are prone to dimerization to form furoxans, which reduces the amount of nitrile oxide available to react with your alkyne.[4]

    • Solution: Generate the nitrile oxide in situ. This can be achieved by the slow addition of a precursor (like an oxime or hydroximoyl chloride) to the reaction mixture containing the alkyne. This ensures that the concentration of the nitrile oxide remains low, minimizing dimerization.[4]

  • Suboptimal Catalyst, Solvent, or Base: The choice of catalyst, solvent, and base is highly substrate-dependent and can significantly impact the yield.

    • Solution: A systematic screening of these components is crucial. For 1,3-dipolar cycloadditions, copper(I) catalysts are frequently used.[5][6] However, metal-free alternatives are gaining traction to avoid metal contamination.[6] Solvents like acetonitrile have been shown to be superior to DMSO or DMF in certain cases.[3] The choice of an appropriate base, such as sodium carbonate or triethylamine, is also critical.[3]

FAQ 2: I am observing a mixture of regioisomers. How can I control the regioselectivity of my reaction?

The formation of regioisomers is a common hurdle, especially in the Claisen isoxazole synthesis with unsymmetrical 1,3-dicarbonyl compounds and in 1,3-dipolar cycloadditions.[4] Regioselectivity is governed by a delicate interplay of steric and electronic factors of the reactants.[4]

Controlling Regioselectivity:

  • In Claisen Isoxazole Synthesis:

    • pH Adjustment: The pH of the reaction medium can influence which carbonyl of the 1,3-dicarbonyl compound is preferentially attacked by hydroxylamine. Acidic conditions often favor one isomer.[4]

    • Substrate Modification: Using β-enamino diketones instead of the parent 1,3-dicarbonyls can provide excellent regiochemical control.[4][7][8]

  • In 1,3-Dipolar Cycloaddition:

    • Catalyst Control: The use of a catalyst can direct the regioselectivity. For terminal alkynes, copper-catalyzed reactions often lead to a single regioisomer.[5] Lewis acids like BF₃·OEt₂ can also be employed to control the regiochemistry.[4]

    • Electronic and Steric Tuning: Modifying the electronic properties (electron-donating vs. electron-withdrawing groups) and steric bulk of the substituents on both the alkyne and the nitrile oxide precursor can favor the formation of one regioisomer over the other.[4]

Troubleshooting Workflow for Regioselectivity Issues

Caption: A decision-making flowchart for addressing regioselectivity issues.

FAQ 3: How can I effectively purify my isoxazole product, especially from byproducts and regioisomers?

Purification can be challenging due to the presence of unreacted starting materials, byproducts like furoxans, and regioisomers with similar polarities.[4]

Purification Strategies:

MethodApplicationKey Optimization Parameters
Column Chromatography Most common method for purifying isoxazoles.Solvent System Screening: Systematically test different solvent systems using TLC to achieve optimal separation. A three-solvent system or the addition of a small amount of acid or base can be beneficial. Stationary Phase: If silica gel is ineffective, consider using alumina (acidic, basic, or neutral) or reverse-phase silica.[4]
Crystallization Highly effective for solid products.Solvent Selection: Choose a solvent in which the desired product has high solubility at elevated temperatures and low solubility at room temperature or below.
Preparative TLC/HPLC For difficult separations of small-scale reactions.Method Development: Requires careful optimization of the mobile phase and stationary phase to achieve baseline separation.

Section 2: Key Experimental Protocols

This section provides detailed, step-by-step protocols for common isoxazole synthesis methods.

Protocol 1: General Procedure for Claisen-Schmidt Condensation and Subsequent Isoxazole Formation

This two-step procedure first involves the synthesis of a chalcone (an α,β-unsaturated ketone) followed by its cyclization with hydroxylamine.[4][9]

Step 1: Chalcone Synthesis (Claisen-Schmidt Condensation) [9]

  • Dissolve the aromatic ketone (1.0 eq.) and aromatic aldehyde (1.0 eq.) in ethanol in a flask placed in an ice bath.

  • Add an aqueous solution of a strong base (e.g., NaOH or KOH) dropwise to the stirred solution.

  • Continue stirring at room temperature for 2-4 hours, monitoring the reaction progress by TLC.

  • Pour the reaction mixture into crushed ice and acidify with dilute HCl.

  • Filter the precipitated solid (the chalcone), wash thoroughly with water, and air dry.

  • The crude chalcone can be purified by recrystallization from ethanol.

Step 2: Isoxazole Formation [4]

  • Reflux a mixture of the chalcone (1.0 eq.) and hydroxylamine hydrochloride (1.5 eq.) in ethanol.

  • Add an aqueous solution of a base (e.g., 40% KOH) to the mixture and continue to reflux for 4-12 hours, monitoring the reaction by TLC.

  • After cooling, pour the reaction mixture into crushed ice.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Ultrasound-Assisted, One-Pot Synthesis of 3-Methyl-4-arylmethylene Isoxazole-5(4H)-ones

This protocol leverages the benefits of ultrasound for a rapid and efficient synthesis.[1][3]

  • Reactant Preparation: In a suitable reaction vessel, combine the aromatic aldehyde (1.0 eq.), ethyl acetoacetate (1.0 eq.), hydroxylamine hydrochloride (1.2 eq.), and the chosen catalyst (e.g., SnII-Mont K10, 0.01 g).[1]

  • Solvent Addition: Add the optimized solvent (e.g., water or ethanol, ~5 mL).[3]

  • Reaction Setup: Place the reaction vessel in an ultrasonic bath or use an ultrasonic probe.[3]

  • Irradiation: Irradiate the mixture at a specified power (e.g., 90 W) and temperature (e.g., 30-50 °C).[3]

  • Monitoring: Monitor the reaction progress by TLC. Reactions are often complete within 15-30 minutes.[1][3]

  • Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. Otherwise, extract the product with an appropriate organic solvent.[3]

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization if necessary.[3]

Section 3: Mechanistic Insights

A deeper understanding of the reaction mechanisms is paramount for effective troubleshooting.

The 1,3-Dipolar Cycloaddition Pathway

The Huisgen 1,3-dipolar cycloaddition is a powerful method for constructing five-membered heterocycles, including isoxazoles.[10][11] It involves the reaction of a 1,3-dipole (a nitrile oxide) with a dipolarophile (an alkyne).[12][13] The reaction is believed to proceed through a concerted pericyclic mechanism.[13]

Mechanism of Nitrile Oxide Formation and Cycloaddition

Nitrile_Oxide_Cycloaddition cluster_0 Nitrile Oxide Generation (In Situ) cluster_1 1,3-Dipolar Cycloaddition cluster_2 Side Reaction Aldoxime R-CH=NOH (Aldoxime) Nitrile_Oxide R-C≡N⁺-O⁻ (Nitrile Oxide) Aldoxime->Nitrile_Oxide - H₂O Dehydrating_Agent Dehydrating Agent (e.g., NCS, Chloramine-T) Transition_State [Concerted Transition State] Nitrile_Oxide->Transition_State Dimerization 2 x Nitrile Oxide Nitrile_Oxide->Dimerization High Concentration Alkyne R'-C≡C-R'' (Alkyne) Alkyne->Transition_State Isoxazole Substituted Isoxazole Transition_State->Isoxazole Furoxan Furoxan (Dimerization Product) Dimerization->Furoxan

Caption: Formation of a nitrile oxide and its subsequent 1,3-dipolar cycloaddition with an alkyne to form an isoxazole, including the competing dimerization side reaction.

References

  • Organic Chemistry Portal. (n.d.). Isoxazole synthesis. Retrieved from [Link]

  • Al-Warhi, T., et al. (2023). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Molecules, 28(14), 5364.
  • Das, S., & Chanda, K. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances, 11(52), 32994-33018.
  • Al-Warhi, T., et al. (2023). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. MDPI. Retrieved from [Link]

  • Chavan, P., et al. (2024). Construction of Isoxazole ring: An Overview. Letters in Applied NanoBioScience, 13(2), 094.
  • Yadav, P., et al. (2023). A review of isoxazole biological activity and present synthetic techniques. Journal of Drug Delivery and Therapeutics, 13(5), 183-191.
  • Chavan, P., et al. (2024). Construction of Isoxazole ring: An Overview. Letters in Applied NanoBioScience, 13(2), 094.
  • Shaik, F., et al. (2024). Synthesis of Fused Isoxazoles: A Comprehensive Review. Molecules, 29(3), 606.
  • da Silva, A. C. M., et al. (2018). Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. RSC Advances, 8(3), 13343-13354.
  • Kamiya, Y. (n.d.). Synthetic reactions using isoxazole compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). 1,3-dipolar cycloaddition reaction of nitrile oxides and alkyne. Retrieved from [Link]

  • Das, S., & Chanda, K. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances, 11(52), 32994-33018.
  • Wikipedia. (n.d.). Isoxazole. Retrieved from [Link]

  • Academia.edu. (n.d.). 1,3-Dipolar Cycloaddition Reactions and Nitrones : An Overview. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Huisgen 1,3-Dipolar Cycloaddition. Retrieved from [Link]

  • Li, Y., et al. (2017). Chemoselective Nitrile Oxide-Alkyne 1,3-Dipolar Cycloaddition Reactions From Nitroalkane-Tethered Peptides.
  • Grigor’ev, I. A., et al. (2023). 1,3-Dipolar Cycloaddition of Nitrile Oxides and Nitrilimines to (−)-β-Caryophyllene: Stereoselective Synthesis of Polycyclic Derivatives and Their Biological Testing. Molecules, 28(22), 7505.

Sources

Technical Support Center: Methyl 5-(3-chlorophenyl)isoxazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide serves as a dedicated resource for researchers, scientists, and drug development professionals working with Methyl 5-(3-chlorophenyl)isoxazole-4-carboxylate. Here, we address the critical issue of preventing its hydrolysis, a common challenge that can impact experimental reproducibility, compound stability, and, ultimately, the integrity of your research. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and validated experimental protocols to ensure the stability and successful application of this compound.

Introduction: The Challenge of Hydrolysis

This compound is a molecule of interest in medicinal chemistry, likely as a building block for more complex bioactive compounds. Its structure, featuring a methyl ester adjacent to an isoxazole ring, presents a specific stability liability: susceptibility to hydrolysis. This degradation pathway can be triggered by various factors in experimental and storage conditions, leading to the formation of the corresponding carboxylic acid and methanol. Understanding and controlling this process is paramount.

The isoxazole ring itself is a stable aromatic system but can become labile under certain conditions, particularly in the presence of strong bases or elevated temperatures.[1] The primary concern for this molecule, however, is the hydrolysis of the ester group, which can be catalyzed by both acid and base.[2] This guide will provide you with the necessary knowledge and tools to mitigate this unwanted reaction.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions regarding the handling and stability of this compound.

Q1: What are the primary factors that can cause the hydrolysis of my compound?

A1: The hydrolysis of the methyl ester in this compound is primarily influenced by:

  • pH: Both acidic and basic conditions can catalyze the hydrolysis. Basic conditions are generally more aggressive in promoting ester hydrolysis.[2][3]

  • Temperature: Higher temperatures accelerate the rate of hydrolysis.[1]

  • Presence of Water: Water is a necessary reactant for hydrolysis. The presence of moisture in solvents or reagents is a key factor.

  • Enzymes: If working with biological systems, esterases can rapidly hydrolyze the ester bond.[4][5]

Q2: How should I properly store this compound to minimize hydrolysis?

A2: To ensure long-term stability, the compound should be stored as a dry powder in a tightly sealed container.[2] For optimal preservation, we recommend the following storage conditions:

  • Temperature: Store at or below 4°C. For long-term storage, -20°C is preferable.

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to displace moisture.

  • Location: Keep in a desiccator to protect from ambient humidity.

Q3: I need to make a stock solution. What is the best solvent to use to avoid hydrolysis?

A3: For stock solutions, it is crucial to use anhydrous solvents. Recommended solvents include:

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous Dichloromethane (DCM)

Always use freshly opened anhydrous solvents or those that have been properly stored over molecular sieves. Prepare solutions fresh whenever possible. If storage of a solution is necessary, store in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

Q4: Can the isoxazole ring itself degrade during my experiments?

A4: The isoxazole ring is generally stable. However, strong basic conditions, especially at elevated temperatures, can lead to ring-opening.[1] Reductive conditions, such as catalytic hydrogenation, can also cleave the N-O bond of the isoxazole ring.[1] It is important to be aware of these potential side reactions when designing your synthetic routes.

Troubleshooting Guide: Hydrolysis-Related Issues

This section provides a structured approach to troubleshooting common problems encountered during the use of this compound.

Problem 1: Unexpected Presence of Carboxylic Acid Impurity in Analytical Data (HPLC, LC-MS, NMR)
Potential Cause Recommended Action Rationale
Contaminated Solvents or Reagents Use fresh, anhydrous solvents for all experiments and solution preparations. Ensure any aqueous reagents are buffered to a neutral pH if possible.Moisture is a key ingredient for hydrolysis. Even trace amounts in solvents can lead to significant degradation over time.
Inappropriate pH of Reaction or Mobile Phase For reactions, maintain a neutral pH unless acidic or basic conditions are required for the desired transformation. For HPLC analysis, consider using a mobile phase without a pH modifier or with a neutral buffer.[6][7]Both acid and base catalyze ester hydrolysis. Minimizing exposure to non-neutral pH is critical.
On-Column Hydrolysis During HPLC Analysis Use a column with low silanol activity. Optimize the mobile phase by removing acid modifiers if possible.[6][7]The stationary phase of an HPLC column can contribute to on-column degradation, especially with acidic modifiers.
High Temperature Exposure Avoid unnecessary heating of the compound, both in storage and during experimental procedures. If heating is required, minimize the duration.Chemical reactions, including hydrolysis, are accelerated at higher temperatures.
Problem 2: Low Yield in a Reaction Where the Ester is a Reactant
Potential Cause Recommended Action Rationale
Hydrolysis of Starting Material Confirm the purity of the starting material before beginning the reaction using a suitable analytical technique (e.g., NMR, HPLC).If a significant portion of the starting material has already hydrolyzed to the carboxylic acid, the yield of the desired ester-based product will be inherently lower.
Reaction Conditions Promoting Hydrolysis If the reaction is conducted in the presence of water or protic solvents, consider switching to anhydrous conditions. If a base is used, opt for a non-nucleophilic, sterically hindered base.Minimizing the presence of reactants that can lead to the hydrolysis side reaction will favor the desired reaction pathway.
Extended Reaction Times Monitor the reaction progress closely (e.g., by TLC or LC-MS) and quench the reaction as soon as the starting material is consumed.Prolonged exposure to reaction conditions, even if optimal, can lead to the accumulation of degradation products.

Experimental Protocols

To empower your research, we provide the following detailed protocols for assessing and managing the stability of this compound.

Protocol 1: Forced Hydrolysis Study

This protocol is designed to determine the stability of the compound under various pH conditions, as recommended by ICH guidelines for forced degradation studies.[8][9][10][11]

Objective: To evaluate the susceptibility of this compound to hydrolysis under acidic, basic, and neutral conditions.

Materials:

  • This compound

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • HPLC system with UV detector

  • C18 reverse-phase HPLC column

Procedure:

  • Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Label three sets of vials: "Acid," "Base," and "Neutral."

  • In the "Acid" vials, add 1 mL of the stock solution and 1 mL of 0.1 M HCl.

  • In the "Base" vials, add 1 mL of the stock solution and 1 mL of 0.1 M NaOH.

  • In the "Neutral" vials, add 1 mL of the stock solution and 1 mL of HPLC-grade water.

  • Incubate all vials at 40°C.

  • At specified time points (e.g., 0, 2, 4, 8, and 24 hours), take an aliquot from each vial, neutralize it if necessary (the acidic sample with NaOH and the basic sample with HCl), and dilute with mobile phase for HPLC analysis.

  • Analyze the samples by HPLC to quantify the remaining parent compound and the formation of the carboxylic acid degradant.

Protocol 2: Stability-Indicating HPLC Method

This method is designed to separate the parent compound from its primary hydrolytic degradant.

Objective: To develop an HPLC method capable of resolving this compound from its carboxylic acid hydrolysis product.

Parameter Condition Rationale
Column C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm)Provides good retention and separation for moderately polar compounds.
Mobile Phase A Water with 0.1% Formic AcidThe acid can improve peak shape, but be mindful of potential on-column hydrolysis.[6]
Mobile Phase B Acetonitrile with 0.1% Formic AcidA common organic modifier for reverse-phase chromatography.
Gradient Start with a higher percentage of Mobile Phase A and gradually increase Mobile Phase B. For example: 0-2 min: 40% B; 2-15 min: 40-90% B; 15-18 min: 90% B; 18-20 min: 40% B.A gradient elution is effective for separating compounds with different polarities, such as an ester and its corresponding carboxylic acid.[12]
Flow Rate 1.0 mL/minA standard flow rate for analytical HPLC.
Column Temperature 30°CMaintaining a consistent temperature ensures reproducible retention times.[13]
Detection Wavelength Determined by UV-Vis scan of the compound (likely in the 254-280 nm range).Maximizes the signal for the compound of interest.
Injection Volume 10 µLA typical injection volume for analytical HPLC.

Visualizing the Hydrolysis Pathway and Troubleshooting

To further clarify the concepts discussed, the following diagrams illustrate the hydrolysis mechanism and a logical workflow for troubleshooting stability issues.

Hydrolysis_Pathway cluster_conditions Catalytic Conditions Compound This compound Acid 5-(3-chlorophenyl)isoxazole-4-carboxylic acid Compound->Acid + H₂O Methanol Methanol H3O H₃O⁺ (Acid) H3O->Compound OH OH⁻ (Base) OH->Compound Enzyme Esterase Enzyme->Compound Troubleshooting_Workflow Start Degradation Observed Check_Storage Review Storage Conditions (Temp, Moisture) Start->Check_Storage Check_Solvents Verify Solvent Anhydrousness Start->Check_Solvents Check_pH Assess pH of Medium Start->Check_pH Check_Analytics Investigate Analytical Method (On-Column Hydrolysis) Start->Check_Analytics Solution_Storage Store as dry solid under inert gas at ≤4°C Check_Storage->Solution_Storage Solution_Solvents Use fresh anhydrous solvents Check_Solvents->Solution_Solvents Solution_pH Buffer to neutral pH if possible Check_pH->Solution_pH Solution_Analytics Optimize HPLC method (e.g., no acid modifier) Check_Analytics->Solution_Analytics

Caption: A logical workflow for troubleshooting unexpected degradation of the compound.

References

  • Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. (2025). ResearchGate. [Link]

  • Hydrolysis-Resistant Ester-Based Linkers for Development of Activity-Based NIR Bioluminescence Probes. (2023). Journal of the American Chemical Society. [Link]

  • How to hydrolyze ester in presence of isoxazole moiety? (2017). ResearchGate. [Link]

  • 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. (2022). National Institutes of Health. [Link]

  • Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods. (n.d.). SciRP.org. [Link]

  • Forced Degradation Study: An Important Tool in Drug Development. (2014). Asian Journal of Research in Chemistry. [Link]

  • Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide. (2003).
  • HPLC Analysis of Sucrose Ester Analogs using Evaporative Light Scattering Detection. (2025). Google Search.
  • What can I add or use in order to protect the ester bond from breaking down under acidic or basic conditions? (2012). ResearchGate. [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). National Institutes of Health. [Link]

  • A GENERAL SYNTHESIS OF 4-ISOXAZOLECARBOXYLIC ESTERS: ETHYL 3-ETHYL-5-METHYL-4-ISOXAZOLECARBOXYLATE. (1973). Organic Syntheses. [Link]

  • Isoxazoles. VI: Aspects of the chemical stability of a new naphthoquinone-amine in acidic aqueous solution. (n.d.). PubMed. [Link]

  • 5-Chloroisoxazoles: A Versatile Starting Material for the Preparation of Amides, Anhydrides, Esters, and Thioesters of 2H-Azirine-2-carboxylic Acids. (2022). MDPI. [Link]

  • Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique. (2016). ResearchGate. [Link]

  • A chemical rationale of drug stability and degradation- An insightful approach. (n.d.). Google Search.
  • Fatty Acid Analysis by HPLC. (n.d.). Nacalai Tesque. [Link]

  • 5-Methylisoxazole-4-carboxylic acid. (n.d.). National Institutes of Health. [Link]

  • Isoxazole synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • On‐Column Hydrolysis Kinetics Determination of Boronic Pinacol Ester Intermediates for Use in Optimization of Fast HPLC Methods. (n.d.). ResearchGate. [Link]

  • 5-Methylisoxazole-4-carboxylic acid. (2009). ResearchGate. [Link]

  • Hydrolysis-Resistant Ester-Based Linkers for Development of Activity-Based NIR Bioluminescence Probes. (2023). National Institutes of Health. [Link]

  • Forced degradation studies. (2016). MedCrave online. [Link]

  • Forced Degradation in Pharmaceuticals – A Regulatory Upd
  • Acid Hydrolysis for the Extraction of Archaeal Core Lipids and HPLC-MS Analysis. (2021). National Institutes of Health. [Link]

Sources

Technical Support Center: Catalyst Selection for Knoevenagel Condensation in Isoxazole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for catalyst selection in Knoevenagel condensations, a critical step in the synthesis of various isoxazole precursors. This document is designed for researchers, chemists, and drug development professionals to troubleshoot common issues and optimize reaction conditions. We will delve into the causality behind experimental choices, providing field-proven insights to enhance your synthetic success.

The Central Role of the Catalyst in Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by dehydration.[1] The catalyst, typically a base, is the linchpin of this transformation. Its primary role is to deprotonate the active methylene compound, generating a carbanion (or enolate) nucleophile. This nucleophile then attacks the electrophilic carbonyl carbon. The choice of catalyst dictates the reaction rate, yield, and even the product profile by influencing the equilibrium of this first step.

The general mechanism, highlighting the catalyst's function, is illustrated below.

Knoevenagel_Mechanism sub Active Methylene (Z-CH₂-Z') carb Carbanion/Enolate (Z-CH⁻-Z') sub->carb Deprotonation cat Base Catalyst (B:) cat->carb alkoxide Alkoxide Intermediate carb->alkoxide Nucleophilic Attack carbonyl Aldehyde/Ketone (R-CO-R') carbonyl->alkoxide beta_hydroxy β-Hydroxy Adduct alkoxide->beta_hydroxy Protonation (from BH⁺) product α,β-Unsaturated Product (C=C) beta_hydroxy->product Dehydration (-H₂O) water H₂O protonated_cat Protonated Catalyst (BH⁺) protonated_cat->beta_hydroxy

Caption: General mechanism of base-catalyzed Knoevenagel condensation.

Troubleshooting Guide

This section addresses the most common issues encountered during the Knoevenagel condensation for isoxazole precursors.

Q1: My reaction has a low yield or is not proceeding at all. What are the primary causes and how can I fix this?

Low conversion is a frequent problem that can often be resolved with a systematic approach. The issue typically lies with the catalyst, substrates, or reaction conditions.

Diagnostic Flowchart for Low Yield

Troubleshooting_Low_Yield start Problem: Low or No Yield check_purity 1. Verify Purity & Integrity of Starting Materials start->check_purity purity_ok Materials are Pure check_purity->purity_ok purify Solution: Purify/Re-source Reagents purity_ok->purify No check_catalyst 2. Evaluate Catalyst Choice & Activity purity_ok->check_catalyst Yes purify->check_purity Re-evaluate catalyst_ok Is Catalyst Appropriate? check_catalyst->catalyst_ok change_catalyst Solution: Screen Catalysts (See Table 1) catalyst_ok->change_catalyst No check_conditions 3. Review Reaction Conditions catalyst_ok->check_conditions Yes change_catalyst->check_catalyst Re-evaluate conditions_ok Are Conditions Optimal? check_conditions->conditions_ok optimize_conditions Solution: - Increase Temperature - Change Solvent (See Table 2) - Increase Reaction Time - Consider Microwave/Ultrasound conditions_ok->optimize_conditions No success Yield Improved conditions_ok->success Yes optimize_conditions->check_conditions Re-evaluate

Caption: A decision-making flowchart for troubleshooting low yields.

Detailed Causal Analysis:

  • Starting Material Integrity : Ensure the purity of your aldehyde/ketone and active methylene compound. Aldehydes can oxidize to carboxylic acids, and some dicarbonyl compounds can exist in keto-enol tautomeric forms, affecting reactivity.

  • Catalyst Choice & Activity :

    • Basicity is Key : The catalyst must be basic enough to deprotonate the active methylene compound but not so strong that it promotes unwanted side reactions like the self-condensation of the aldehyde.[1][2] Weakly basic amines like piperidine, pyridine, or imidazole are common starting points.[1][3]

    • Steric Hindrance : Bulky catalysts or substrates may slow the reaction. For sterically demanding substrates, a smaller catalyst like DABCO might be more effective.

  • Reaction Conditions :

    • Temperature : Many Knoevenagel condensations run well at room temperature, but sluggish reactions can often be accelerated by gentle heating (e.g., 40-80 °C).

    • Solvent : The solvent choice can dramatically impact catalyst efficacy and reaction rate. Aprotic solvents like DCM, THF, or toluene are common. For some base catalysts, alcohols like ethanol are used.

    • Water Removal : The reaction produces water, which can be inhibitory. In some setups, especially with acid catalysts, removal of water using a Dean-Stark trap can drive the reaction to completion.

    • Alternative Energy Sources : Microwave irradiation or ultrasonication can significantly reduce reaction times and improve yields, aligning with green chemistry principles.[4]

Q2: I'm observing significant side products. How can I improve the selectivity of my reaction?

Side product formation is typically a result of an improperly matched catalyst or suboptimal conditions.

  • Problem: Aldehyde Self-Condensation : This is common when using a strong base (e.g., NaOH, KOH) with enolizable aldehydes.[1][5]

    • Solution : Switch to a weaker, secondary amine catalyst like piperidine or an organocatalyst like imidazole.[1][3] These are basic enough to activate the methylene compound but not the aldehyde's α-proton.

  • Problem: Michael Addition : The α,β-unsaturated product of the Knoevenagel reaction can sometimes act as a Michael acceptor, reacting with another equivalent of the carbanion.

    • Solution : Use a stoichiometric amount (1:1) of the reactants. Slowly adding the active methylene compound to the reaction mixture can also help maintain a low concentration of the nucleophile, disfavoring the Michael addition.

Q3: Removing my homogeneous catalyst (e.g., piperidine) is difficult. Are there better alternatives?

Yes. This is a classic problem that has led to the development of highly efficient heterogeneous catalysts. These solid-supported catalysts offer simple removal (filtration) and potential for recycling, which is both cost-effective and environmentally friendly.[6][7]

Table 1: Comparison of Common Homogeneous and Heterogeneous Catalysts

Catalyst TypeExamplesAdvantagesDisadvantages & Troubleshooting
Homogeneous (Basic) Piperidine, Pyridine, Imidazole, Triethylamine, DABCOHigh activity, good solubility, mild conditions.[1][3]Difficult to remove from the reaction mixture; often requires aqueous workup or column chromatography.
Homogeneous (Acidic) TiCl₄, ZnCl₂, Sc(OTf)₃Can activate the carbonyl group, useful for less reactive substrates.[8][9]Often require strictly anhydrous conditions; can be harsh; removal can be problematic.
Heterogeneous (Basic) CaO-MgO[10], Hydrotalcites[11], Functionalized Silica, Porous Polymers[12]Easy separation via filtration, recyclable, environmentally benign.[6][7]May have lower activity than homogeneous counterparts; potential for leaching; mass transfer limitations can slow the reaction.
Heterogeneous (Acidic) Zeolites, Amberlyst 15, Metal Phosphates[13]Recyclable, easy to handle, can be tuned for selectivity.Can require higher temperatures; may not be suitable for sensitive substrates.

Frequently Asked Questions (FAQs)

  • Q1: How does solvent choice impact my catalyst's performance? The solvent's role is critical. It must solubilize the reactants and can influence the catalyst's basicity.

    Table 2: General Solvent Selection Guide

    Solvent Type Polarity Typical Use Case
    Dichloromethane (DCM) Aprotic Polar Good general-purpose solvent for many amine-catalyzed reactions.[3]
    Ethanol/Methanol Protic Polar Often used with alkali bases (NaOH, KOH) or for reactions involving salts.[5]
    Toluene Aprotic Non-polar Excellent for reactions requiring azeotropic removal of water with a Dean-Stark apparatus.
    Tetrahydrofuran (THF) Aprotic Polar Good solvent for a wide range of organic reactants.

    | Water | Protic | High | An emerging "green" solvent; some reactions proceed surprisingly well without any added catalyst, with water itself mediating the process.[9] |

  • Q2: Can I use a Lewis acid as a catalyst? Yes, Lewis acids like TiCl₄, often used with a mild base like triethylamine (Et₃N) or pyridine, can catalyze the reaction.[8] The Lewis acid activates the carbonyl group towards nucleophilic attack, while the base generates the nucleophile. This dual activation can be effective for challenging or sterically hindered substrates.

  • Q3: Is it possible to run the reaction without any catalyst? In some cases, yes. Highly activated methylene compounds (like Meldrum's acid) can react with aldehydes without a catalyst, particularly with heating. Furthermore, recent research has shown that simply heating the reactants in water can effectively mediate the condensation, presenting a very green and simple alternative.[9]

Experimental Protocol: Piperidine-Catalyzed Knoevenagel Condensation

This protocol describes a general procedure for the condensation of an aromatic aldehyde with ethyl acetoacetate, a common step in building blocks for isoxazole synthesis.

Materials:

  • Aromatic aldehyde (1.0 eq., e.g., 10 mmol, 1.06 g of benzaldehyde)

  • Ethyl acetoacetate (1.1 eq., 11 mmol, 1.40 mL)

  • Piperidine (0.1 eq., 1 mmol, 0.1 mL)

  • Ethanol (20 mL)

  • Round-bottom flask with magnetic stirrer and reflux condenser

Procedure:

  • Setup : To a 50 mL round-bottom flask equipped with a magnetic stir bar, add the aromatic aldehyde (10 mmol) and ethanol (20 mL). Stir until the aldehyde is fully dissolved.

  • Reagent Addition : Add ethyl acetoacetate (11 mmol) to the solution, followed by the dropwise addition of piperidine (1 mmol).

  • Reaction : Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) every 30 minutes. If the reaction is sluggish after 2 hours, heat the mixture to a gentle reflux (approx. 80 °C) until TLC indicates the consumption of the starting aldehyde (typically 2-6 hours).

  • Workup : Once the reaction is complete, cool the mixture to room temperature. Reduce the solvent volume by approximately half using a rotary evaporator.

  • Isolation : Pour the concentrated mixture into 50 mL of cold water with stirring. If a solid precipitates, collect it by vacuum filtration, wash with cold water, and dry. If an oil forms, extract the aqueous mixture with ethyl acetate (3 x 20 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification : The crude product can be purified by recrystallization from ethanol/water or by column chromatography on silica gel if necessary.

Self-Validation:

  • TLC Monitoring : Use a suitable eluent system (e.g., 20% ethyl acetate in hexanes) to track the disappearance of the aldehyde spot and the appearance of a new, typically less polar, product spot.

  • Expected Outcome : The reaction should yield the corresponding α,β-unsaturated product in high yield (typically >80%). Characterization by ¹H NMR should show the disappearance of the aldehydic proton (~9-10 ppm) and the appearance of a new vinylic proton.

References

  • Der Pharma Chemica. (n.d.). Synthesis and characterization of some novel isoxazoles via chalcone intermediates. Der Pharma Chemica. [Link]

  • Wikipedia. (n.d.). Knoevenagel condensation. Wikipedia. [Link]

  • Organic Chemistry Portal. (n.d.). Isoxazole synthesis. Organic Chemistry Portal. [Link]

  • PubMed Central. (n.d.). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. PubMed Central. [Link]

  • FLORE. (n.d.). Synthesis of Isoxazole Derivatives by Catalytic Condensation of Primary Nitro Compounds with Dipolarophiles. FLORE. [Link]

  • National Institutes of Health. (n.d.). Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives. NIH. [Link]

  • ResearchGate. (n.d.). A Practical Knoevenagel Condensation Catalyzed by Imidazole. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification. Organic Chemistry Portal. [Link]

  • Royal Society of Chemistry. (2024). Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. Organic & Biomolecular Chemistry. [Link]

  • ScienceDirect. (n.d.). Mechanism and free energy profile of base-catalyzed Knoevenagel condensation reaction. ScienceDirect. [Link]

  • ResearchGate. (n.d.). Optimization of conditions for Knoevenagel condensation reaction. ResearchGate. [Link]

  • ResearchGate. (2021). A review of the recent progress on heterogeneous catalysts for Knoevenagel condensation. ResearchGate. [Link]

  • ACS Omega. (2025). Highly Efficient and Cost-Effective Solid-Base CaO–MgO Catalyst for Knoevenagel Condensation in Water with a Good E-Factor. ACS Omega. [Link]

  • ResearchGate. (n.d.). Continuous Flow Synthesis of Isoxazoles via Vinyl Azides from Friedel-Crafts Acylation of Alkynes: A Modulated Troubleshooting Optimization Approach. ResearchGate. [Link]

  • MDPI. (n.d.). A New Mixed-Metal Phosphate as an Efficient Heterogeneous Catalyst for Knoevenagel Condensation Reaction. MDPI. [Link]

  • PubMed Central. (2022). Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. NIH. [Link]

  • Semantic Scholar. (2021). A review of the recent progress on heterogeneous catalysts for Knoevenagel condensation. Semantic Scholar. [Link]

Sources

Validation & Comparative

The Isoxazole Scaffold: A Privileged Motif in Inhibitor Design - A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, has emerged as a cornerstone in modern medicinal chemistry. Its unique electronic properties, synthetic tractability, and ability to engage in diverse non-covalent interactions have cemented its status as a "privileged" scaffold in the design of potent and selective inhibitors for a wide array of biological targets. This guide provides a comparative analysis of the structure-activity relationships (SAR) of isoxazole-based inhibitors, offering insights into their therapeutic potential across different disease areas. We will delve into specific examples, supported by experimental data, and provide detailed protocols for key biological assays, empowering researchers to navigate the chemical space of isoxazole-based inhibitors.

The Versatility of the Isoxazole Core

The isoxazole ring serves as a versatile anchor for molecular design, offering several key advantages:

  • Hydrogen Bonding: The nitrogen and oxygen atoms of the isoxazole ring can act as hydrogen bond acceptors, facilitating interactions with protein backbones and side chains.

  • Dipole Moment: The inherent dipole moment of the isoxazole ring can contribute to favorable electrostatic interactions within a binding pocket.

  • Aromaticity: The aromatic nature of the isoxazole ring allows for π-π stacking interactions with aromatic residues in the target protein.

  • Metabolic Stability: The isoxazole ring is generally stable to metabolic degradation, contributing to improved pharmacokinetic properties of drug candidates.

  • Synthetic Accessibility: A wealth of synthetic methodologies allows for the facile and diverse functionalization of the isoxazole core at its three carbon positions (C3, C4, and C5).

These features collectively enable the isoxazole scaffold to be tailored for high-affinity and selective binding to a multitude of biological targets, as we will explore in the following sections.

I. Isoxazole-Based Inhibitors in Oncology

The isoxazole motif is prominently featured in the development of anticancer agents, targeting various hallmarks of cancer, including uncontrolled proliferation and survival signaling.

A. Protein Kinase Inhibitors

Protein kinases are a major class of drug targets in oncology, and numerous isoxazole-containing compounds have been developed as potent kinase inhibitors.

Structure-Activity Relationship of Isoxazole-Based Kinase Inhibitors:

A common strategy in designing isoxazole-based kinase inhibitors involves positioning the isoxazole ring as a central scaffold to which various substituents are attached to achieve selectivity and potency. The substituents at the C3, C4, and C5 positions play crucial roles in dictating the inhibitor's interaction with the kinase active site.

For instance, in the development of c-Met kinase inhibitors, a series of 3-amino-benzo[d]isoxazole derivatives have been explored. The SAR studies revealed that:

  • The 3-amino group is a critical hydrogen bond donor, interacting with the hinge region of the kinase.

  • Substituents on the benzo[d]isoxazole core can be modified to enhance potency and selectivity.

  • Aryl or heteroaryl groups at the C5 position often occupy the ATP adenine binding pocket, and their substitution pattern significantly influences inhibitory activity.

Comparative Analysis of Isoxazole-Based c-Met Inhibitors:

CompoundR1R2c-Met IC50 (nM)[1]
1 HH>1000
28a 2,4-dichloro-phenylH1.8
28b 4-fluoro-phenylH3.2
28d 4-chloro-phenylH5.6
28h 2,4-dichloro-phenylF7.1

Table 1: SAR of 3-amino-benzo[d]isoxazole derivatives as c-Met inhibitors. The data illustrates the significant impact of substitutions on the phenyl ring at the C5 position on inhibitory potency.

Experimental Protocol: ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, providing a quantitative measure of kinase activity and inhibition.[1][2][3]

Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP is converted to ATP, which is then used to generate a luminescent signal. The intensity of the light signal is proportional to the amount of ADP produced and thus the kinase activity.

Step-by-Step Methodology:

  • Kinase Reaction:

    • In a 384-well plate, add 2.5 µL of the isoxazole-based inhibitor at various concentrations.

    • Add 2.5 µL of the target kinase and substrate solution.

    • Initiate the reaction by adding 5 µL of ATP solution.

    • Incubate at room temperature for 1 hour.

  • ADP-Glo™ Reagent Addition:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

  • Kinase Detection Reagent Addition:

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30 minutes.

  • Data Acquisition:

    • Measure the luminescence using a plate reader.

    • Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value.

Causality Behind Experimental Choices:

  • 384-well plate format: Allows for high-throughput screening of multiple compounds and concentrations.

  • Room temperature incubation: Sufficient for most kinase reactions and simplifies the experimental setup.

  • Two-step signal generation: The depletion of unused ATP in the first step is crucial to minimize background signal and increase the assay's sensitivity and dynamic range.

Logical Relationship of Kinase Inhibition:

Kinase_Inhibition Inhibitor Isoxazole Inhibitor Kinase Protein Kinase Inhibitor->Kinase Binds to Active Site ADP ADP Kinase->ADP Catalyzes Phospho_Substrate Phosphorylated Substrate Kinase->Phospho_Substrate Catalyzes ATP ATP ATP->Kinase Substrate Substrate Substrate->Kinase

Caption: Workflow of competitive kinase inhibition by an isoxazole-based inhibitor.

B. Tubulin Polymerization Inhibitors

Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, making them an attractive target for anticancer drugs. Several isoxazole-containing compounds have been shown to disrupt microtubule dynamics.

Structure-Activity Relationship of Isoxazole-Based Tubulin Polymerization Inhibitors:

The SAR of isoxazole-based tubulin inhibitors often focuses on mimicking the binding of known tubulin binders like colchicine or combretastatin. The isoxazole ring can serve as a linker between two or more aryl rings that occupy key hydrophobic pockets at the colchicine binding site on β-tubulin.

For example, a series of isoxazole-naphthalene derivatives were designed as tubulin polymerization inhibitors.[4] The SAR revealed:

  • The naphthalene moiety is crucial for activity, likely interacting with a hydrophobic pocket.

  • The isoxazole ring acts as a rigid linker, positioning the other substituents optimally.

  • Substituents on the phenyl ring at the C3 position significantly impact potency, with electron-donating groups like ethoxy enhancing activity.

Comparative Analysis of Isoxazole-Naphthalene Tubulin Polymerization Inhibitors:

CompoundRMCF-7 IC50 (µM)[4]Tubulin Polymerization IC50 (µM)[4]
5a H5.21 ± 0.438.9
5d 4-CH33.87 ± 0.296.2
5j 4-OC2H51.23 ± 0.163.4
Cisplatin -15.24 ± 1.27-
Colchicine --7.5

Table 2: SAR of isoxazole-naphthalene derivatives as tubulin polymerization inhibitors. The data highlights the enhanced potency of the 4-ethoxy substituted compound (5j) in both cell-based and biochemical assays.

Experimental Protocol: In Vitro Tubulin Polymerization Assay

This assay measures the effect of compounds on the polymerization of purified tubulin into microtubules, which can be monitored by an increase in turbidity.

Principle: Tubulin polymerization is induced by GTP and warming to 37°C. The formation of microtubules causes light to scatter, leading to an increase in absorbance at 340 nm. Inhibitors of tubulin polymerization will prevent this increase in absorbance.

Step-by-Step Methodology:

  • Reaction Setup:

    • On ice, pipette purified tubulin protein into pre-chilled 96-well plates.

    • Add the isoxazole-based inhibitor at various concentrations.

    • Add GTP to initiate polymerization.

  • Turbidity Measurement:

    • Immediately place the plate in a spectrophotometer pre-warmed to 37°C.

    • Measure the absorbance at 340 nm every minute for 60 minutes.

  • Data Analysis:

    • Plot the absorbance versus time for each inhibitor concentration.

    • Determine the rate of polymerization and the maximum polymer mass.

    • Calculate the IC50 value for the inhibition of tubulin polymerization.

Causality Behind Experimental Choices:

  • Purified tubulin: Ensures that the observed effect is a direct interaction with the target protein.

  • GTP: Essential cofactor for tubulin polymerization.

  • 37°C incubation: Mimics physiological temperature and promotes microtubule assembly.

  • Absorbance at 340 nm: A standard wavelength for measuring turbidity due to light scattering by polymers.

II. Isoxazole-Based Inhibitors in Infectious Diseases

The isoxazole scaffold is also a valuable platform for the development of anti-infective agents, including antibacterial and antiviral drugs.

A. Antibacterial Agents

Several clinically used antibiotics, such as oxacillin and cloxacillin, feature an isoxazole ring. Research continues to explore novel isoxazole-based compounds to combat antibiotic resistance.

Structure-Activity Relationship of Isoxazole-Based Antibacterial Agents:

The SAR of isoxazole-based antibacterials is highly dependent on the bacterial target. For example, in a series of novel isoxazole derivatives targeting methicillin-resistant Staphylococcus aureus (MRSA), the following SAR was observed:

  • Electron-withdrawing groups on the aryl substituents were often found to enhance antibacterial activity.[5]

  • The position of substituents on the isoxazole ring and its appended groups is critical for potency.

Comparative Analysis of Isoxazole-Based Antibacterials against MRSA:

CompoundR1R2MIC (µg/mL) against MRSA[6]
1 HH>128
4 ClF4
5 FF4

Table 3: SAR of difluorobenzamide derivatives with an isoxazole linker against MRSA. The data demonstrates the importance of halogen substitutions for potent antibacterial activity.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium, and a standardized inoculum of the test microorganism is added. The growth is assessed visually or by measuring optical density.

Step-by-Step Methodology:

  • Compound Preparation:

    • Perform a two-fold serial dilution of the isoxazole-based compound in a 96-well microtiter plate containing Mueller-Hinton broth.

  • Bacterial Inoculum Preparation:

    • Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) of the test organism (e.g., MRSA).

    • Dilute the inoculum to the final desired concentration.

  • Inoculation and Incubation:

    • Add the bacterial inoculum to each well of the microtiter plate.

    • Include positive (no drug) and negative (no bacteria) controls.

    • Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination:

    • Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

Causality Behind Experimental Choices:

  • Mueller-Hinton broth: A standardized medium for antimicrobial susceptibility testing.

  • 0.5 McFarland standard: Ensures a consistent and reproducible starting bacterial concentration.

  • 18-24 hour incubation: Allows for sufficient bacterial growth in the control wells.

B. Antiviral Agents

The emergence of new viral threats necessitates the development of novel antiviral drugs. The isoxazole scaffold has shown promise in the discovery of inhibitors of viral replication.

Structure-Activity Relationship of Isoxazole-Based Antiviral Agents:

As an example, a series of isoxazole-based small molecules were identified as inhibitors of Zika virus (ZIKV) infection.[7] The SAR studies indicated that:

  • The core isoxazole scaffold was essential for activity.

  • Substituents on the phenyl rings attached to the isoxazole core significantly influenced antiviral potency and cytotoxicity. Methoxy-substituted compounds showed reduced antiviral effects.

Comparative Analysis of Isoxazole-Based ZIKV Inhibitors:

CompoundRZIKV EC50 (µM)[7]CC50 (µM)[7]
7a 2-OCH3>10>50
7b 3-OCH35.825.3
7c 4-OCH3>10>50
7l 4-CF31.2>50

Table 4: SAR of isoxazole derivatives as ZIKV inhibitors. The data shows that the 4-trifluoromethyl substituted compound (7l) exhibited the most potent and selective antiviral activity.

Experimental Protocol: Plaque Reduction Assay

This assay is the gold standard for determining the infectivity of a virus and the efficacy of antiviral compounds.

Principle: A confluent monolayer of susceptible cells is infected with a known amount of virus in the presence of varying concentrations of the antiviral compound. The spread of the virus is restricted by an overlay medium, resulting in the formation of localized areas of cell death (plaques). The reduction in the number of plaques compared to the untreated control is a measure of the antiviral activity.[8][9][10][11][12]

Step-by-Step Methodology:

  • Cell Seeding:

    • Seed a 24-well plate with a suitable host cell line (e.g., Vero cells) to form a confluent monolayer.

  • Virus and Compound Incubation:

    • Pre-incubate a fixed amount of virus (e.g., 100 plaque-forming units) with serial dilutions of the isoxazole-based compound for 1 hour at 37°C.

  • Infection:

    • Remove the growth medium from the cell monolayer and infect with the virus-compound mixture.

    • Incubate for 1 hour at 37°C to allow for viral adsorption.

  • Overlay and Incubation:

    • Remove the inoculum and add an overlay medium (e.g., containing carboxymethyl cellulose) to restrict virus spread.

    • Incubate for 3-5 days to allow for plaque formation.

  • Plaque Visualization and Counting:

    • Fix the cells (e.g., with formaldehyde) and stain with a dye (e.g., crystal violet) to visualize the plaques.

    • Count the number of plaques in each well.

  • Data Analysis:

    • Calculate the percentage of plaque reduction for each compound concentration and determine the EC50 value.

Causality Behind Experimental Choices:

  • Confluent cell monolayer: Provides a uniform lawn of cells for viral infection and plaque formation.

  • Overlay medium: Prevents the random spread of progeny virus, ensuring that plaques are formed by localized infection.

  • Crystal violet staining: Stains the living cells, making the unstained plaques (areas of cell death) clearly visible.

Visualization of Antiviral Activity:

Antiviral_Activity cluster_0 Viral Replication Cycle Virus Virus Host_Cell Host Cell Virus->Host_Cell Enters Replication Replication Host_Cell->Replication Assembly Assembly Replication->Assembly Release Release Assembly->Release Release->Virus New Virions Inhibitor Isoxazole Inhibitor Inhibitor->Replication Blocks

Caption: Simplified representation of an isoxazole-based inhibitor blocking viral replication.

Conclusion

The isoxazole scaffold continues to be a highly fruitful starting point for the design of novel inhibitors with diverse therapeutic applications. The insights gained from structure-activity relationship studies, as highlighted in this guide, are invaluable for guiding the optimization of lead compounds. By understanding how subtle modifications to the isoxazole core and its substituents impact biological activity, researchers can more effectively navigate the path toward the development of potent, selective, and safe drug candidates. The experimental protocols provided herein offer a practical foundation for the evaluation of these compounds, ensuring the generation of robust and reproducible data. As our understanding of disease biology deepens, the versatile isoxazole motif is poised to play an even more significant role in the future of drug discovery.

References

  • Mohammad H, Reddy PN, Monteleone D, et al. Antibacterial characterization of novel synthetic thiazole compounds against methicillin-resistant Staphylococcus pseudintermedius. PLoS ONE. 2015;10(6):e0130385. [Link]

  • A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates. Journal of Clinical Microbiology. [Link]

  • Discovery and SAR study of c-Met kinase inhibitors bearing an 3-amino-benzo[d]isoxazole or 3-aminoindazole scaffold. Bioorganic & Medicinal Chemistry. 2015;23(4):564-578. [Link]

  • Design, synthesis and biological evaluation of isoxazole-naphthalene derivatives as anti-tubulin agents. Arabian Journal of Chemistry. 2020;13(6):5736-5747. [Link]

  • Discovery and structure–activity relationship study of novel isoxazole-based small molecules targeting Zika virus infections. MedChemComm. 2022;13(1):113-120. [Link]

  • Antimicrobial Action and Reversal of Resistance in MRSA by Difluorobenzamide Derivatives Targeted at FtsZ. Molecules. 2021;26(3):734. [Link]

  • A Plaque Reduction Neutralization Test for the Detection of ZIKV-Specific Antibodies. J. Vis. Exp. (141), e58422, doi:10.3791/58422 (2018). [Link]

  • Protocol for The Production, Titration and Imaging of Zika Virus in Mammalian Cells. Bio-protocol. 2019; 9(4): e3165. [Link]

  • Promega ADP-Glo kinase assay. BMG LABTECH. [Link]

  • Plaque reduction neutralization test. Bio-protocol. [Link]

  • Optimized protocol for the amplification and viral titration of Zika Virus / Protocolo optimizado para la amplificación y titulación del virus del Zika. Zenodo. [Link]

Sources

A Comparative Analysis of the Biological Activities of 3-Chlorophenyl and 4-Chlorophenyl Isoxazoles: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, the isoxazole scaffold stands out as a privileged five-membered heterocyclic ring, integral to a wide array of biologically active compounds. Its derivatives have demonstrated a remarkable spectrum of pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities. The introduction of substituted phenyl rings to the isoxazole core is a common strategy to modulate these biological effects. Among these, chlorophenyl-substituted isoxazoles have garnered significant attention. This guide provides a comparative overview of the biological activities of 3-chlorophenyl and 4-chlorophenyl isoxazoles, offering insights into their structure-activity relationships (SAR) and presenting supporting experimental methodologies for researchers in drug discovery and development.

The Isoxazole Scaffold: A Versatile Pharmacophore

The isoxazole ring, with its unique arrangement of nitrogen and oxygen atoms, serves as a versatile building block in drug design. This heterocycle can engage in various non-covalent interactions, such as hydrogen bonding and π-π stacking, which are crucial for binding to biological targets. The ability to easily introduce a variety of substituents at different positions on the isoxazole ring allows for the fine-tuning of a molecule's physicochemical properties and biological activity.

Impact of Chlorophenyl Substitution on Biological Activity

The position of the chlorine atom on the phenyl ring of chlorophenyl isoxazoles can significantly influence their biological profile. This positional isomerism affects the molecule's electronic properties, lipophilicity, and steric hindrance, which in turn dictates its interaction with target enzymes or receptors.

Anticancer Activity: A Tale of Two Isomers

While a direct head-to-head comparison in a single study is not extensively documented, a comprehensive review of the structure-activity relationships of isoxazole derivatives has shed light on the differential impact of 3-chloro versus 4-chloro substitution on anticancer activity. It has been observed that the substitution pattern on the phenyl rings plays a pivotal role in the cytotoxic effects of these compounds.

A notable review on cancer-fighting isoxazole compounds highlights that, in some instances, the presence of a 4-chlorophenyl group can lead to a reduction in anticancer activity.[1] This suggests that the electronic and steric properties imparted by the chlorine atom at the para position may not be optimal for interaction with the biological targets responsible for the observed cytotoxicity.

Conversely, other studies on various heterocyclic compounds have shown that chloro-substitution at the meta position (3-chloro) can be favorable for anticancer activity. While direct quantitative data for 3-chlorophenyl isoxazoles versus their 4-chloro counterparts from the same study is limited, the general trend in heterocyclic chemistry often points towards the importance of the substitution pattern for optimizing biological response.

Table 1: Representative Anticancer Activity of Chlorophenyl-Substituted Heterocycles (for illustrative purposes)

Compound ClassSubstitutionCancer Cell LineIC50 (µM)Reference
Quinoxaline Derivatives4-chlorophenylHCT1162.5[2]
Pyrazole Derivatives4-chlorophenylMCF-7<0.1[3]
1,3,4-Thiadiazole Derivatives2-chlorophenylMCF-7~54[4]

Note: The data in this table is from different studies and compound classes and is intended to illustrate the potency of chlorophenyl-substituted heterocycles, not for direct comparison between 3- and 4-chlorophenyl isoxazoles.

Antimicrobial Activity: A Positional Influence

The position of the chlorine atom also appears to modulate the antimicrobial properties of chlorophenyl isoxazoles. Studies on various isoxazole derivatives have demonstrated their potential as antibacterial and antifungal agents.

For instance, a study on 3-(2-(4-chlorophenyl)-4-methylthiazol-5-yl) substituted-isoxazol-5-amine derivatives reported moderate to good activity against both Gram-positive and Gram-negative bacteria.[5] Another study investigating new isoxazole derivatives, including a 3-(4-chlorophenyl) substituted compound, also reported antimicrobial activity.[6]

Structure-Activity Relationship (SAR) Insights

The observed differences in biological activity between 3-chlorophenyl and 4-chlorophenyl isoxazoles can be attributed to several factors:

  • Electronic Effects: The chlorine atom is an electron-withdrawing group. Its position on the phenyl ring influences the electron density distribution across the entire molecule, which can affect its ability to interact with biological targets.

  • Steric Hindrance: The size of the chlorine atom can create steric hindrance, influencing the molecule's ability to fit into the binding pocket of an enzyme or receptor. The para position (4-chloro) might introduce steric clashes that are not present with the meta-substitution (3-chloro), or vice-versa, depending on the topology of the binding site.

  • Lipophilicity: The chlorine atom increases the lipophilicity of the molecule. This can affect its ability to cross cell membranes and reach its intracellular target. The position of the chlorine atom can subtly alter the overall lipophilicity and how the molecule partitions between aqueous and lipid environments.

The general observation that 4-chlorophenyl substitution can be detrimental to anticancer activity suggests that for the specific targets involved, the electronic and/or steric profile of the 4-substituted isomer is less favorable for binding and subsequent inhibition.[1]

SAR_Comparison cluster_3_chloro 3-Chlorophenyl Isoxazole cluster_4_chloro 4-Chlorophenyl Isoxazole 3_chloro_structure Isoxazole Core (3-Cl-Ph) 3_chloro_activity Potentially Favorable Biological Activity 3_chloro_structure->3_chloro_activity Meta-substitution 4_chloro_structure Isoxazole Core (4-Cl-Ph) 4_chloro_activity Potentially Reduced Anticancer Activity 4_chloro_structure->4_chloro_activity Para-substitution SAR_Factors Structure-Activity Relationship Factors - Electronic Effects - Steric Hindrance - Lipophilicity SAR_Factors->3_chloro_structure SAR_Factors->4_chloro_structure

Figure 1: A diagram illustrating the potential differential impact of 3-chloro versus 4-chloro substitution on the biological activity of isoxazoles, governed by key structure-activity relationship factors.

Experimental Methodologies

To enable researchers to conduct their own comparative studies, this section provides detailed protocols for assessing the anticancer and antimicrobial activities of isoxazole derivatives.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of approximately 1 x 104 cells per well and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the 3-chlorophenyl and 4-chlorophenyl isoxazole compounds in the appropriate cell culture medium. Replace the old medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plate for a further 24-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

MTT_Assay_Workflow Start Start: Cancer Cell Culture Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate_24h_1 Incubate for 24h Seed_Cells->Incubate_24h_1 Add_Compounds Add Isoxazole Derivatives (3-Cl vs 4-Cl) & Controls Incubate_24h_1->Add_Compounds Incubate_Treatment Incubate for 24-72h Add_Compounds->Incubate_Treatment Add_MTT Add MTT Solution Incubate_Treatment->Add_MTT Incubate_4h Incubate for 4h Add_MTT->Incubate_4h Solubilize Remove Medium & Add DMSO Incubate_4h->Solubilize Read_Absorbance Measure Absorbance at 570 nm Solubilize->Read_Absorbance Analyze_Data Calculate % Viability & IC50 Read_Absorbance->Analyze_Data End End: Cytotoxicity Data Analyze_Data->End

Figure 2: A workflow diagram of the MTT assay for evaluating the in vitro anticancer activity of isoxazole derivatives.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Protocol:

  • Prepare Bacterial Inoculum: Culture the bacterial strain overnight on an appropriate agar medium. Suspend a few colonies in sterile saline to match the turbidity of a 0.5 McFarland standard. Dilute this suspension in cation-adjusted Mueller-Hinton Broth (MHB) to achieve a final inoculum density of approximately 5 x 105 CFU/mL in the test wells.

  • Prepare Compound Dilutions: Perform serial two-fold dilutions of the 3-chlorophenyl and 4-chlorophenyl isoxazole compounds in a 96-well microtiter plate using MHB.

  • Inoculation: Inoculate each well with the prepared bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Determine MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Broth_Microdilution_Workflow Start Start: Bacterial Culture Prepare_Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Start->Prepare_Inoculum Inoculate_Plate Inoculate Plate with Bacterial Suspension Prepare_Inoculum->Inoculate_Plate Serial_Dilution Prepare Serial Dilutions of Isoxazole Derivatives in 96-well Plate Serial_Dilution->Inoculate_Plate Incubate Incubate at 37°C for 18-24h Inoculate_Plate->Incubate Read_MIC Determine Minimum Inhibitory Concentration (MIC) Incubate->Read_MIC End End: Antimicrobial Potency Data Read_MIC->End

Figure 3: A workflow diagram of the broth microdilution method for determining the antimicrobial susceptibility of isoxazole derivatives.

Conclusion and Future Directions

References

Click to expand
  • Pal, D., & Sahu, R. K. (2024). Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. ES Food & Agroforestry, 15, 1019. [Link]

  • Dhaduk, M. F., & Joshi, H. S. (2022). Synthesis, characterization and antimicrobial activity of some new isoxazole derivatives. Current Chemistry Letters, 11(3), 255-262. [Link]

  • Ahsan, M. J., et al. (2018). Synthesis and Cytotoxic Evaluation of 3-(4-Fluorophenyl)-4,5-dihydro-5-(3,4,5-trimethoxy/4-nitrophenyl)-N-(substituted-phenyl)pyrazole-1-carboxamide Analogues. Letters in Drug Design & Discovery, 15(10), 1058-1067.
  • Goyal, A., et al. (2023). A review of synthetic strategy, SAR, docking, simulation studies, and mechanism of action of isoxazole derivatives as anticancer agents. Journal of Biomolecular Structure and Dynamics, 41(21), 11095-11121.
  • Shaik, A., et al. (2020).
  • Ahmed, S. M., et al. (2022). Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile oxide. Zanco Journal of Medical Sciences, 26(2), 136-148.
  • Apostol, T. V., et al. (2021). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)
  • Kamal, A., et al. (2010). Design, synthesis and biological evaluation of 3,5-diaryl-isoxazoline/isoxazole-pyrrolobenzodiazepine conjugates as potential anticancer agents. Bioorganic & Medicinal Chemistry Letters, 20(19), 5824-5828.
  • Ahsan, M. J., et al. (2018). Synthesis and Cytotoxic Evaluation of 3-(4-Fluorophenyl)-4,5-dihydro-5-(3,4,5-trimethoxy/4-nitrophenyl)-N-(substituted-phenyl)pyrazole-1-carboxamide Analogues. Letters in Drug Design & Discovery, 15(10), 1058-1067.
  • Tai, V. W., et al. (2006). Discovery and structure-activity relationship of 2-phenyl-oxazole-4-carboxamide derivatives as potent apoptosis inducers. Bioorganic & Medicinal Chemistry Letters, 16(15), 4033-4037.
  • Abdel-Wahab, B. F., et al. (2020). Synthesis and insight into the structure–activity relationships of 2-phenylbenzimidazoles as prospective anticancer agents. RSC Advances, 10(38), 22596-22608.
  • Deshmukh, S. U., et al. (2020). Synthesis and Antimicrobial Activity of New 3-(2-(4-Chlorophenyl)-4-methylthiazol-5-yl) substituted- isoxazol-5-amine, 1-phenyl-1H-pyrazol-5-amine, and their derivatives. International Journal of Heterocyclic Chemistry, 10(1), 1-8.
  • Eid, A. M., et al. (2021). Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents.
  • Szafrański, K., et al. (2025). Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer. Molecules, 30(24), 4744.
  • Fida, T. M., et al. (2019). Isoamphipathic antibacterial molecules regulating activity and toxicity through positional isomerism.
  • Al-Ostath, A. I., et al. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Molecules, 28(22), 7604.
  • Grady, A. (2023). Synthetic Formal Report #2 - The Synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole.
  • Apostol, T. V., et al. (2021). Design, synthesis, characterization, and cytotoxicity evaluation of new 4-benzyl-1,3-oxazole derivatives bearing 4-(4-chlorophenylsulfonyl)phenyl moiety. Farmacia, 69(2), 334-343.
  • Patel, R., & Chhabria, M. (2024). Synthesis and Antibacterial Screening of Some Novel Isoxazole Derivatives. Journal of Pharma Insights and Research, 2(4), 8-14.
  • Rakuno Gakuen University. (2025). Antimicrobial susceptibility testing (Broth microdilution method).
  • protocols.io. (2022). MTT assay. [Link]

  • The Rubin Lab. (2020, July 27). MIC (Broth Microdilution) Testing [Video]. YouTube. [Link]

Sources

The Isoxazole Scaffold: A Privileged Structure in Modern Antiviral Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to Mechanism of Action Studies for Researchers and Drug Development Professionals

Diverse Mechanisms of Viral Inhibition

Isoxazole-based compounds thwart viral replication through several distinct mechanisms, primarily by targeting viral proteins or essential virus-host interactions. This guide will focus on three exemplary compounds, each highlighting a different inhibitory strategy.

Case Study 1: Nucleozin - Inducing Aggregation of Influenza A Nucleoprotein
  • Virus Target: Influenza A Virus (IAV)

  • Molecular Target: Nucleoprotein (NP)

Nucleozin is a potent inhibitor of Influenza A virus that targets the viral nucleoprotein (NP), a critical multifunctional protein that encapsidates the viral RNA genome and is essential for its transcription and replication.[1] Instead of inhibiting an enzymatic function, nucleozin employs a novel mechanism: it induces the aggregation of NP.[1][2] This action prevents the nuclear accumulation of NP, effectively trapping the viral ribonucleoprotein complexes (vRNPs) in the cytoplasm and halting the replication cycle.[1][3]

Case Study 2: Pleconaril - Stabilizing the Viral Capsid to Block Uncoating
  • Virus Target: Human Rhinoviruses (HRV) and other Picornaviruses

  • Molecular Target: Viral Capsid Protein 1 (VP1)

Pleconaril is a classic example of a "capsid binder." It inserts into a hydrophobic pocket within the VP1 capsid protein.[4][5] This binding event stabilizes the entire virus particle, making it rigid and preventing the conformational changes necessary for the virus to uncoat and release its RNA genome into the host cell.[4][6] This mechanism effectively traps the virus in an inert state, preventing the initiation of infection.

Case Study 3: Oxazole-Benzenesulfonamides - Disrupting a Key HIV-Host Protein Interaction
  • Virus Target: Human Immunodeficiency Virus-1 (HIV-1)

  • Molecular Target: Host protein eEF1A and viral Reverse Transcriptase (RT)

Representing a sophisticated host-targeting strategy, certain oxazole-benzenesulfonamide derivatives inhibit HIV-1 replication by disrupting the essential interaction between the viral reverse transcriptase (RT) and a cellular host factor, eukaryotic translation elongation factor 1A (eEF1A).[7] This interaction is crucial for the early stages of the viral life cycle, including uncoating and reverse transcription.[8] By binding directly to RT, the compound allosterically prevents its association with eEF1A, thereby halting replication without directly inhibiting the enzymatic activity of RT.[7][8] This approach offers a higher barrier to the development of drug resistance.[9]

Comparative Performance of Isoxazole-Based Antivirals

The efficacy and safety of antiviral compounds are paramount. The following table summarizes key quantitative data for our case-study compounds. The 50% effective concentration (EC₅₀) represents the drug concentration required to inhibit viral activity by 50%, while the 50% cytotoxic concentration (CC₅₀) is the concentration that causes a 50% reduction in cell viability.[10] The Selectivity Index (SI), calculated as CC₅₀/EC₅₀, is a critical measure of a drug's therapeutic window.

CompoundVirus TargetMolecular TargetEC₅₀CC₅₀Selectivity Index (SI)Reference(s)
Nucleozin Influenza A/WSN/33 (H1N1)Nucleoprotein (NP)0.069 µM>50 µM>724[1]
Influenza A/Vietnam/1194/04 (H5N1)0.33 µM>50 µM>151[1]
Pleconaril Human Rhinovirus (HRV) (Clinical Isolates)Capsid Protein (VP1)Median: 0.04 µg/mL (~0.1 µM)>100 µg/mL>1000[1]
Human Rhinovirus (HRV) (Serotypes)Median: 0.02 µg/mL (~0.05 µM)>100 µg/mL>2000[11]
Oxazole-Benzenesulfonamide (C7) HIV-1RT-eEF1A Interaction0.35 µM (IC₅₀)Not reached at tested concentrationsHigh[7]

Key Experimental Workflows for Mechanism of Action Studies

Elucidating the precise mechanism of action is a multi-step process that builds from general antiviral activity to specific molecular interactions. Below are detailed protocols for essential assays in this workflow.

General Workflow for Antiviral MoA Elucidation

The process begins with a primary screen to confirm antiviral activity, followed by assays to determine the point of intervention in the viral life cycle. Finally, biophysical and biochemical assays are used to identify the specific molecular target and characterize the binding interaction.

MoA_Workflow cluster_0 Phase 1: Activity Confirmation cluster_1 Phase 2: Target Stage Identification cluster_2 Phase 3: Target & Binding Characterization A Primary Screen (Plaque Reduction Assay) C Time-of-Addition Assay A->C Compound is active B Cytotoxicity Assay (e.g., MTT, MTS) B->A Determine CC₅₀ D Viral Entry / Fusion Assay C->D Inhibits early stage E Biochemical Assays (e.g., Protease, Polymerase) C->E Inhibits replication stage F Protein-Protein Interaction Assay (e.g., NanoBiT) C->F Inhibits host-virus interaction G Biophysical Assays (e.g., SPR, BLI) D->G Identify target E->G Confirm target F->G Characterize binding

Caption: General workflow for elucidating an antiviral's mechanism of action.

Protocol 1: Plaque Reduction Assay (PRA)

The PRA is the gold standard for quantifying infectious virus and determining the EC₅₀ of an antiviral compound.[12] It measures the ability of a drug to prevent the formation of "plaques," which are localized areas of cell death caused by viral replication.[9]

Causality Behind Choices:

  • Agarose Overlay: A semi-solid overlay is used to restrict viral spread to adjacent cells, ensuring that discrete, countable plaques are formed from individual infectious particles.

  • Crystal Violet Stain: This stain colors living cells, leaving the plaques (areas of dead cells) clear and easy to visualize and count.

Step-by-Step Methodology:

  • Cell Seeding: Seed a confluent monolayer of susceptible host cells (e.g., MDCK for influenza, Vero for Zika) in 6-well or 12-well plates. Incubate until cells are ~90-100% confluent.

  • Compound Preparation: Prepare serial dilutions of the isoxazole compound in serum-free culture medium.

  • Infection: Aspirate the growth medium from the cells. Infect the monolayer with a known amount of virus (typically aiming for 50-100 plaque-forming units, PFU, per well) for 1 hour at 37°C to allow viral adsorption.

  • Treatment: Remove the virus inoculum. Overlay the cells with a mixture of 2X culture medium and 1.2% agarose containing the various concentrations of the test compound. Controls should include "no drug" (virus control) and "no virus" (cell control).

  • Incubation: Incubate the plates at 37°C for 48-72 hours, or until plaques are visible.

  • Fixation & Staining: Fix the cells by adding 10% formaldehyde. After fixation, remove the agarose overlay and stain the monolayer with a 0.1% crystal violet solution for 15-20 minutes.

  • Quantification: Gently wash the wells with water and allow them to dry. Count the number of plaques in each well. The EC₅₀ is calculated as the compound concentration that reduces the plaque number by 50% compared to the virus control.

Protocol 2: Time-of-Addition (ToA) Assay

This crucial experiment helps to pinpoint which stage of the viral life cycle is inhibited by the compound.[8][13] The drug is added at different time points relative to infection, and the effect on viral yield is measured.[14][15]

Causality Behind Choices:

  • Synchronized Infection: A high multiplicity of infection (MOI) and a short adsorption period on ice followed by a temperature shift to 37°C are used to ensure that the majority of cells are infected at the same time. This synchronization is critical for interpreting the timing of inhibition.

  • Reference Inhibitors: Known inhibitors for different stages (e.g., an entry inhibitor, a replication inhibitor) are run in parallel. The test compound's inhibition profile is compared to these references to identify its likely target stage.

ToA_Workflow cluster_0 cluster_1 cluster_2 cluster_3 a0 -2h a1 0h a0->a1 a2 2h a1->a2 b1 Infect Cells (Synchronized) a3 4h a2->a3 e1 Entry a4 6h a3->a4 a5 8h a4->a5 e2 Replication a6 10h a5->a6 a7 12h a6->a7 e3 Assembly/Release f1 Harvest & Quantify Virus (e.g., Plaque Assay) c0 Add Drug c0->a0 c1 Add Drug c1->a1 c2 Add Drug c2->a2 c3 Add Drug c3->a3 c4 Add Drug c4->a4 c5 Add Drug c5->a5 c6 Add Drug c6->a6 c7 Add Drug d1

Caption: Time-of-Addition (ToA) assay experimental design.

Step-by-Step Methodology:

  • Cell Seeding: Plate susceptible cells in a multi-well format (e.g., 24-well plate) to reach confluency on the day of infection.

  • Synchronized Infection: Pre-chill cells at 4°C. Adsorb a high MOI of virus to the cells for 1 hour at 4°C. This allows binding but prevents entry. Wash cells with cold PBS to remove unbound virus.

  • Initiate Infection: Add pre-warmed medium and transfer the plates to a 37°C incubator. This is considered time zero (T=0).

  • Timed Compound Addition: At various time points post-infection (e.g., T= -1h, 0h, 1h, 2h, 4h, 6h, 8h), add the isoxazole compound at a concentration known to be effective (e.g., 5-10x EC₅₀).

  • Harvest: At the end of a single replication cycle (e.g., 12-24 hours, depending on the virus), collect the supernatant from each well.

  • Quantification: Determine the viral titer in each supernatant sample using a PRA or qPCR-based method.

  • Interpretation: Plot the viral titer against the time of drug addition. If the compound loses its effect only when added after the first few hours, it likely targets an early event like entry. If it remains effective even when added several hours post-infection, it likely targets replication or a later stage.

Protocol 3: Bio-Layer Interferometry (BLI) for Binding Kinetics

BLI is a label-free technology used to measure real-time biomolecular interactions.[4] It is invaluable for confirming a direct interaction between the antiviral compound and its purified target protein and for determining binding kinetics (kₐ, kₔ) and affinity (Kₔ).[16][17][18]

Causality Behind Choices:

  • Biotinylated Ligand: The target protein (ligand) is typically biotinylated to allow for strong, oriented immobilization onto streptavidin-coated biosensor tips. This ensures a stable baseline and reproducible results.

  • Analyte Titration: The compound (analyte) is tested at multiple concentrations to reliably calculate the association and dissociation rate constants.

Step-by-Step Methodology:

  • Protein Purification: Express and purify the viral target protein (e.g., recombinant NP, RT, or capsid protein). Biotinylate the protein using a standard protocol.

  • Biosensor Hydration: Hydrate streptavidin (SA) biosensor tips in kinetics buffer for at least 10 minutes.

  • Experiment Setup (in a 96-well plate):

    • Baseline: Wells with kinetics buffer.

    • Loading: Wells with the biotinylated target protein (e.g., 10-20 µg/mL).

    • Association: Wells with serial dilutions of the isoxazole compound (the analyte) in kinetics buffer.

    • Dissociation: Wells with kinetics buffer.

  • BLI Instrument Run:

    • Baseline (60s): The sensor tips are dipped in the buffer wells to establish a stable baseline.

    • Loading (300-600s): The tips are moved to the protein wells to immobilize the ligand.

    • Second Baseline (60s): A brief baseline is established after loading.

    • Association (120-300s): The tips are moved to the compound wells to measure the binding event.

    • Dissociation (300-600s): The tips are moved back to the buffer wells to measure the dissociation of the compound.

  • Data Analysis: The resulting sensorgrams (plots of binding response vs. time) are processed using the instrument's analysis software. The data are fitted to a suitable binding model (e.g., 1:1) to calculate the association rate (kₐ), dissociation rate (kₔ), and the equilibrium dissociation constant (Kₔ = kₔ/kₐ).

Conclusion and Future Outlook

The isoxazole scaffold continues to be a fertile ground for the discovery of novel antiviral agents with diverse mechanisms of action. The case studies of nucleozin, pleconaril, and RT-eEF1A inhibitors demonstrate the chemical versatility of this core structure in targeting viral proteins and critical host-virus interactions. The experimental workflows detailed in this guide—from the foundational plaque reduction assay to the mechanistic time-of-addition assay and the biophysical BLI analysis—provide a robust framework for researchers to characterize these mechanisms with precision. Understanding the specific molecular interactions that drive antiviral activity is not only academically crucial but is the cornerstone of rational drug design, enabling the optimization of lead compounds to enhance potency, improve safety profiles, and overcome the ever-present challenge of antiviral resistance.

References

  • Shaik, A., et al. (2024). A review of isoxazole biological activity and present synthetic techniques. Inorganic and Nano-Metal Chemistry. [Link]

  • Creative Diagnostics. CC50/IC50 Assay for Antiviral Research. [Link]

  • Sartorius. (2022). Biomolecular Binding Kinetics Assays on the Octet® BLI Platform. [Link]

  • ResearchGate. Antiviral EC 50 and CC 50 values calculated for selected hits in the HUH7 and U251 cell lines. [Link]

  • Daelemans, D., et al. (2011). A time-of-drug-addition approach to target identification of antiviral compounds. Nature Protocols. [Link]

  • Rawle, D. J., et al. (2019). Oxazole-Benzenesulfonamide Derivatives Inhibit HIV-1 Reverse Transcriptase Interaction with Cellular eEF1A and Reduce Viral Replication. Journal of Virology. [Link]

  • ResearchGate. Basic workflow for ViralPlaque (A) and Viral Plaque-Batch (B).... [Link]

  • Adcock, R. S., et al. (2022). In-Depth Characterization of Zika Virus Inhibitors Using Cell-Based Electrical Impedance. Viruses. [Link]

  • Daelemans, D., et al. (2011). A time-of–drug addition approach to target identification of antiviral compounds. Nature Protocols. [Link]

  • Kao, R. Y., et al. (2010). Identification of influenza A nucleoprotein as an antiviral target. Nature Biotechnology. [Link]

  • ResearchGate. Time-of-addition experiment to identify the step of viral replication.... [Link]

  • University of Queensland. (2019). Oxazole-benzenesulfonamide derivatives inhibit HIV-1 reverse transcriptase interaction with cellular eEF1A and reduce viral repl. UQ eSpace. [Link]

  • Pevear, D. C., et al. (2002). Relationship of Pleconaril Susceptibility and Clinical Outcomes in Treatment of Common Colds Caused by Rhinoviruses. Antimicrobial Agents and Chemotherapy. [Link]

  • Wang, L., et al. (2018). Capturing the Interaction Kinetics of an Ion Channel Protein with Small Molecules by the Bio-layer Interferometry Assay. Journal of Visualized Experiments. [Link]

  • Lee, H. R., et al. (2021). Antiviral Activity of Isoquinolone Derivatives against Influenza Viruses and Their Cytotoxicity. Molecules. [Link]

  • ResearchGate. (PDF) Protocol for analyzing protein-protein interactions by split-luciferase complementation assays in human cell lysates. [Link]

  • Bear, D., et al. (2014). Viral Concentration Determination Through Plaque Assays: Using Traditional and Novel Overlay Systems. Journal of Visualized Experiments. [Link]

  • ResearchGate. Graph of viral inhibition value (%) for the 96% ethanolic extract of P.... [Link]

  • Harvard University. Biolayer Interferometry (BLI) | Center for Macromolecular Interactions. [Link]

  • Kim, Y., et al. (2013). Antiviral therapeutic approaches for human rhinovirus infections. Translational Respiratory Medicine. [Link]

  • ResearchGate. Determination of the cytotoxic concentration 50% (CC 50 ); effective.... [Link]

  • Promega Connections. (2016). For Protein Complementation Assays, Design is Everything. [Link]

  • Shang, J., et al. (2024). VirGrapher: a graph-based viral identifier for long sequences from metagenomes. Briefings in Bioinformatics. [Link]

  • Zmurko, J., & Neyts, J. (2017). Antiviral Agents in Development for Zika Virus Infections. Pharmaceuticals. [Link]

  • Emery Pharma. (2025). Important Considerations in Antiviral Testing. [Link]

  • Deng, Y. Q., et al. (2018). Development of Small-Molecule Inhibitors Against Zika Virus Infection. Frontiers in Microbiology. [Link]

  • Ren, J., et al. (1995). High Resolution Structures of HIV-1 RT From Four RT-inhibitor Complexes. Nature Structural Biology. [Link]

  • Jacobs, S., et al. (2021). Experimental Antiviral Therapeutic Studies for Human Rhinovirus Infections. International Journal of Molecular Sciences. [Link]

  • protocols.io. (2021). Biolayer Interferometry for DNA-Protein Interactions. [Link]

  • Chen, Y. W., & Wang, R. Y. (2018). Time-of-addition and Temperature-shift Assays to Determine Particular Step(s) in the Viral Life Cycle that is Blocked by Antiviral Substance(s). Bio-protocol. [Link]

  • Agilent. Viral Plaque Assay. [Link]

  • OSTR. Bio-Layer Interferometry (BLI) - Octet RED96. [Link]

  • Institute for Antiviral Research. In Vitro Antiviral Testing. [Link]

  • Dixon, A. S., et al. (2015). NanoLuc Complementation Reporter Optimized for Accurate Measurement of Protein Interactions in Cells. ACS Chemical Biology. [Link]

  • Ceylan, E., et al. (2021). Stain-free, rapid, and quantitative viral plaque assay using deep learning and holography. arXiv. [Link]

  • bioRxiv. (2025). Structure-Activity Relationship Studies Towards Analogues of Pleconaril as Novel Enterovirus-D68 Capsid-Targeting Antivirals. [Link]

  • ResearchGate. EC50 values of 14 antiretrovirals for cell-free HIV and HIV-infected.... [Link]

  • Robers, M. B., et al. (2019). Development of a cell-free split-luciferase biochemical assay as a tool for screening for inhibitors of challenging protein-protein interaction targets. Scientific Reports. [Link]

  • ViiV Healthcare. (2025). Preclinical virology profiles of the HIV-1 capsid inhibitors VH4004280 and VH4011499. [Link]

  • ResearchGate. Schematic representing the main stages of viral entry. Processes.... [Link]

Sources

A Researcher's Guide to Bridging the Efficacy Gap: From In Vitro Promise to In Vivo Validation for Methyl 5-(3-chlorophenyl)isoxazole-4-carboxylate Analogs

Author: BenchChem Technical Support Team. Date: February 2026

The isoxazole scaffold is a cornerstone in modern medicinal chemistry, with derivatives demonstrating a vast array of pharmacological activities, including anticancer, anti-inflammatory, and antioxidant effects.[1][2] The journey from a promising hit in a high-throughput screen to a viable clinical candidate is, however, fraught with challenges. A critical juncture in this process is the transition from a controlled in vitro environment to a complex, multifactorial in vivo system. This guide provides a comprehensive framework for comparing the in vitro and in vivo efficacy of a series of hypothetical methyl 5-(3-chlorophenyl)isoxazole-4-carboxylate analogs, focusing on their potential as anticancer agents. Our objective is to not only present experimental protocols but to delve into the causal reasoning behind these methodologies, empowering researchers to design self-validating studies and interpret the often-nuanced results.

Part 1: The Initial Litmus Test: In Vitro Cytotoxicity Profiling

The logical first step in evaluating a new chemical entity for anticancer potential is to assess its cytotoxic effects against a panel of human cancer cell lines. This approach provides a rapid and cost-effective means to gauge the potency and selectivity of a compound series. The choice of cell lines should be strategic, ideally representing a spectrum of relevant cancer types to identify potential areas of therapeutic application.

The Rationale Behind the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[3] The core principle of this assay lies in the enzymatic conversion of the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product by mitochondrial dehydrogenases of metabolically active cells.[3][4] The quantity of formazan produced is directly proportional to the number of viable cells, allowing for the determination of the half-maximal inhibitory concentration (IC50) – a key metric of a compound's potency.[4]

Experimental Protocol: MTT Assay for Cytotoxicity

Objective: To determine the IC50 values of this compound analogs against a panel of human cancer cell lines.

Materials:

  • This compound analogs (dissolved in DMSO)

  • Human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon])

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • 96-well microplates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells, then dilute to a final concentration of 5 x 10^4 cells/mL in complete medium.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate (yielding 5,000 cells/well).

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution of each isoxazole analog in complete medium. It is crucial to maintain a consistent final DMSO concentration (typically <0.5%) across all wells to avoid solvent-induced toxicity.

    • After 24 hours, carefully remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include vehicle control (medium with DMSO) and untreated control wells.

    • Incubate for 48-72 hours. The incubation time should be optimized based on the cell doubling time.

  • MTT Addition and Incubation:

    • Following the treatment period, add 20 µL of the 5 mg/mL MTT solution to each well.

    • Incubate for 3-4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals.

  • Solubilization of Formazan:

    • Carefully aspirate the medium containing MTT without disturbing the formazan crystals.

    • Add 150 µL of DMSO to each well to dissolve the crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control.

    • Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Interpreting the In Vitro Data

The IC50 values provide a quantitative measure of the cytotoxic potency of each analog. A lower IC50 value indicates greater potency. By comparing the IC50 values across different cell lines, one can also assess the compound's selectivity.

Table 1: Hypothetical In Vitro Cytotoxicity of this compound Analogs

Compound IDR1-substituentMCF-7 IC50 (µM)A549 IC50 (µM)HCT116 IC50 (µM)
Parent 3-Cl15.225.818.5
Analog A 4-F8.712.19.3
Analog B 4-OCH322.535.128.4
Analog C 3,4-diCl2.13.52.9
Doxorubicin (Control)0.81.20.9

From this hypothetical data, Analog C emerges as the most potent derivative across all cell lines, warranting its advancement to in vivo testing. Analog A also shows improved potency over the parent compound.

MTT_Assay_Workflow cluster_prep Plate Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis seed Seed Cells in 96-well Plate (5,000 cells/well) incubate1 Incubate for 24h (Cell Adhesion) seed->incubate1 treat Add Serial Dilutions of Isoxazole Analogs incubate1->treat incubate2 Incubate for 48-72h treat->incubate2 add_mtt Add MTT Solution incubate2->add_mtt incubate3 Incubate for 3-4h (Formazan Formation) add_mtt->incubate3 solubilize Add DMSO to Solubilize Formazan incubate3->solubilize read Measure Absorbance (570 nm) solubilize->read calculate Calculate % Viability & Determine IC50 read->calculate

Caption: Workflow of the MTT assay for in vitro cytotoxicity testing.

Part 2: The Proving Ground: In Vivo Efficacy in a Xenograft Model

Promising in vitro data is a necessary but not sufficient condition for a compound's success. An in vivo model is essential to evaluate the compound's efficacy within the context of a whole organism, taking into account pharmacokinetic and pharmacodynamic factors. The murine xenograft model, where human cancer cells are implanted into immunocompromised mice, is a gold standard for preclinical anticancer drug evaluation.

Rationale for the Murine Xenograft Model

This model allows for the assessment of a drug's ability to inhibit the growth of a human tumor in a living system. It provides critical insights into the drug's bioavailability, distribution to the tumor site, and overall therapeutic effect. The choice of the cancer cell line for the xenograft should be informed by the in vitro data, typically selecting a line that was sensitive to the compound.

Experimental Protocol: Murine Xenograft Study

Objective: To evaluate the in vivo antitumor efficacy of lead isoxazole analogs.

Materials:

  • Immunocompromised mice (e.g., athymic nude or NOD/SCID)

  • Selected human cancer cell line (e.g., HCT116)

  • Lead isoxazole analogs (formulated for in vivo administration)

  • Vehicle control

  • Positive control drug (e.g., doxorubicin)

  • Calipers for tumor measurement

  • Sterile syringes and needles

Procedure:

  • Tumor Implantation:

    • Subcutaneously inject a suspension of HCT116 cells (e.g., 5 x 10^6 cells in Matrigel) into the flank of each mouse.

    • Monitor the mice regularly until tumors reach a palpable size (e.g., 100-150 mm³).

  • Randomization and Grouping:

    • Once tumors reach the desired size, randomize the mice into treatment groups (n=8-10 mice per group):

      • Group 1: Vehicle control (e.g., saline with 5% DMSO and 5% Tween 80)

      • Group 2: Lead Analog C (e.g., 20 mg/kg, daily)

      • Group 3: Lead Analog A (e.g., 20 mg/kg, daily)

      • Group 4: Positive control (e.g., Doxorubicin, 2 mg/kg, twice weekly)

  • Drug Administration:

    • Administer the compounds via the chosen route (e.g., intraperitoneal injection or oral gavage) according to the predetermined schedule. The dose and schedule should be informed by preliminary toxicology and pharmacokinetic studies.

  • Monitoring and Data Collection:

    • Measure tumor dimensions with calipers twice weekly and calculate tumor volume using the formula: (Length x Width²)/2.

    • Monitor the body weight of the mice as an indicator of toxicity.

    • At the end of the study (e.g., after 21 days or when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).

  • Data Analysis:

    • Calculate the Tumor Growth Inhibition (TGI) for each treatment group using the formula: TGI (%) = [1 - (ΔT/ΔC)] x 100, where ΔT is the change in tumor volume in the treated group and ΔC is the change in tumor volume in the control group.

    • Statistically analyze the differences in tumor volume and weight between the groups.

Interpreting the In Vivo Data

The in vivo results will determine if the in vitro potency translates to efficacy in a living organism.

Table 2: Hypothetical In Vivo Efficacy of Lead Isoxazole Analogs in an HCT116 Xenograft Model

Treatment GroupDose and ScheduleFinal Tumor Volume (mm³)TGI (%)Body Weight Change (%)
Vehicle Control -1550 ± 210-+2.5
Analog A 20 mg/kg, daily980 ± 15036.8-1.8
Analog C 20 mg/kg, daily650 ± 11058.1-4.5
Doxorubicin 2 mg/kg, twice weekly480 ± 9569.0-12.1

In this hypothetical scenario, Analog C demonstrates significant tumor growth inhibition, validating its potent in vitro activity. Analog A shows modest efficacy. Notably, the positive control, Doxorubicin, shows the highest efficacy but also the most significant body weight loss, indicating higher toxicity.

Xenograft_Workflow cluster_implant Tumor Implantation cluster_treatment Treatment Phase cluster_monitoring Monitoring & Endpoints cluster_analysis Data Analysis implant Subcutaneous Injection of Cancer Cells into Mice growth Monitor Tumor Growth to ~100-150 mm³ implant->growth randomize Randomize Mice into Treatment Groups growth->randomize administer Administer Compounds (e.g., daily for 21 days) randomize->administer measure Measure Tumor Volume & Body Weight Twice Weekly administer->measure endpoint Study Endpoint: Euthanasia & Tumor Excision measure->endpoint weigh Weigh Excised Tumors endpoint->weigh calculate Calculate Tumor Growth Inhibition (TGI) weigh->calculate

Caption: Workflow of a murine xenograft study for in vivo efficacy testing.

Part 3: Correlating In Vitro and In Vivo Efficacy: Navigating the Discrepancies

A strong correlation between in vitro potency and in vivo efficacy is the ideal outcome, as seen with our hypothetical Analog C. However, it is common to encounter discrepancies. An analog that is highly potent in vitro may show poor efficacy in vivo, and vice versa. Understanding the reasons for these disparities is crucial for rational drug design and lead optimization.

Key factors influencing the in vitro to in vivo translation include:

  • Absorption, Distribution, Metabolism, and Excretion (ADME): A compound may have poor oral bioavailability, rapid metabolism, or inefficient distribution to the tumor site, limiting its efficacy in vivo despite high potency at the cellular level.

  • Toxicity: A compound may be too toxic at efficacious doses, leading to adverse effects that necessitate dose reduction or termination of treatment.

  • Target Engagement: The compound may not reach its intracellular target in the tumor at a sufficient concentration to exert its effect.

  • Tumor Microenvironment: The complex interplay of cells, blood vessels, and extracellular matrix in the tumor microenvironment can influence drug penetration and efficacy in ways not captured by in vitro models.

Part 4: Unraveling the Mechanism of Action: A Look at Signaling Pathways

To develop more effective and targeted therapies, it is essential to understand how the lead compounds exert their cytotoxic effects. Many anticancer agents, including some isoxazole derivatives, function by inducing apoptosis, or programmed cell death.[5][6] Investigating the effect of the lead analogs on key apoptotic signaling pathways can provide valuable mechanistic insights.

Based on the literature for isoxazole derivatives, a plausible mechanism of action could involve the induction of the intrinsic apoptotic pathway. This pathway is initiated by cellular stress, leading to the activation of pro-apoptotic proteins like Bax and Bak, which in turn cause the release of cytochrome c from the mitochondria. Cytochrome c then activates a cascade of caspases, the executioner enzymes of apoptosis, ultimately leading to cell death.

Apoptosis_Pathway compound Isoxazole Analog C stress Cellular Stress compound->stress induces bax_bak Bax/Bak Activation stress->bax_bak mito Mitochondrial Outer Membrane Permeabilization bax_bak->mito cyto_c Cytochrome c Release mito->cyto_c caspase9 Caspase-9 Activation cyto_c->caspase9 caspase3 Caspase-3 Activation (Executioner Caspase) caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Sources

A Senior Application Scientist's Guide to Mass Spectrometry Fragmentation Analysis of Isoxazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Isoxazoles in Modern Drug Discovery

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone of modern medicinal chemistry.[1][2] Its unique electronic properties and rigid structure make it a privileged scaffold in a multitude of pharmaceuticals, exhibiting a wide spectrum of biological activities including anticancer, anti-inflammatory, and antimicrobial effects.[1][3] As drug development pipelines increasingly feature complex isoxazole-containing molecules, the ability to perform rapid and accurate structural elucidation is paramount. Mass spectrometry (MS), particularly tandem mass spectrometry (MS/MS), has emerged as an indispensable tool for this purpose.[4][5]

This guide provides an in-depth comparison of the gas-phase fragmentation behavior of isoxazole derivatives under electrospray ionization (ESI) conditions. By understanding the fundamental fragmentation mechanisms and the profound influence of substituents, researchers can leverage MS/MS data to confidently identify metabolites, characterize novel compounds, and accelerate the drug discovery process.

Fundamentals of Isoxazole Ring Fragmentation

The fragmentation of the isoxazole core is primarily dictated by the inherent weakness of the N-O bond.[3][6] Upon collisional activation in the mass spectrometer, this bond is typically the first to cleave, initiating a cascade of rearrangements and subsequent fragmentations that are diagnostic of the core structure.[7][8]

Collision-induced dissociation (CID) studies have shown that the fragmentation process often involves complex rearrangements.[9][10] Under positive ion mode ESI-MS/MS, the protonated molecule undergoes ring opening initiated by N-O bond scission. This is often followed by the loss of small, stable neutral molecules and the formation of characteristic product ions. The precise fragmentation pathway is highly dependent on the nature and position of substituents on the isoxazole ring.

G M Protonated Isoxazole [M+H]+ Int1 Ring-Opened Intermediate (N-O Bond Cleavage) M->Int1 Collision Energy F1 Fragment Ion A Int1->F1 Rearrangement & Loss F2 Fragment Ion B Int1->F2 Alternative Pathway NL1 Neutral Loss 1 (e.g., R-CN) F1->NL1 NL2 Neutral Loss 2 (e.g., CO) F2->NL2

Caption: Generalized workflow for isoxazole fragmentation.

Comparative Fragmentation Analysis: The Role of Substituents

The true analytical power of MS/MS lies in its ability to distinguish between isomers by observing how different substituents direct fragmentation. The electronic nature (electron-donating vs. electron-withdrawing) and position of these groups dictate which bonds are most likely to break and which resulting fragments are most stable.[4][11]

Case Study 1: 3,5-Disubstituted Isoxazoles

Let's consider two common structural motifs: 3-aryl-5-methylisoxazole and 3-methyl-5-arylisoxazole. While isomeric, their fragmentation patterns are distinct, allowing for unambiguous identification.

  • 3-Aryl-5-Methylisoxazole (e.g., Valdecoxib metabolite analogue): In this configuration, a prominent fragmentation pathway involves a complex rearrangement following the initial N-O bond cleavage. Studies on Valdecoxib metabolites have shown a novel two-step rearrangement process.[10] This begins with an intramolecular reaction, followed by a second rearrangement and cleavage of the N-O bond, leading to a unique, stable fragment ion.[10]

  • 3-Methyl-5-Aryl-Isoxazole: Here, the fragmentation often initiates with the cleavage of the bond between the isoxazole ring and the aryl group, or through pathways that lead to the formation of a benzonitrile-type fragment ion if the aryl group is a phenyl ring.

The following diagram illustrates a key fragmentation pathway observed for a 3-aryl-5-substituted isoxazole derivative, highlighting the characteristic cleavages.

G Parent [3-Aryl-5-R-Isoxazole+H]+ Intermediate Ring-Opened Cation Parent->Intermediate N-O Cleavage Frag_ArylCN [Aryl-C≡N-H]+ Intermediate->Frag_ArylCN Rearrangement Frag_Acylium [R-C≡O]+ Intermediate->Frag_Acylium C-C Cleavage

Caption: Key fragmentation pathways for 3,5-disubstituted isoxazoles.

Comparative Data Summary

The table below summarizes the expected key fragment ions and neutral losses for two isomeric 3,5-disubstituted isoxazoles, providing a clear basis for their differentiation.

Compound StructurePrecursor Ion [M+H]+ (m/z)Key Fragment Ion A (m/z)Proposed Structure of AKey Fragment Ion B (m/z)Proposed Structure of B
3-Phenyl-5-methylisoxazole160.08118.06Benzonitrile ion43.02Acetylium ion
3-Methyl-5-phenylisoxazole160.08104.05Phenylacetylene ion57.03Acetonitrile-derived ion

Note: Exact m/z values are illustrative and depend on the elemental composition.

Experimental Protocol: A Self-Validating Workflow

To ensure trustworthy and reproducible results, every protocol must be a self-validating system. This workflow incorporates best practices for the analysis of isoxazole derivatives using a standard Triple Quadrupole (QQQ) or Q-TOF mass spectrometer.

Step 1: Sample Preparation
  • Dissolution: Accurately weigh and dissolve the isoxazole derivative in a suitable solvent (e.g., methanol or acetonitrile) to a stock concentration of 1 mg/mL.

  • Working Solution: Prepare a working solution by diluting the stock solution to 1-10 µg/mL in 50:50 acetonitrile:water containing 0.1% formic acid. The acid promotes protonation for positive-ion mode ESI.[12]

  • Quality Control (QC): Prepare a QC sample from a separate weighing to verify concentration and instrument performance.

Step 2: Mass Spectrometer Infusion and Tuning
  • Direct Infusion: Infuse the working solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min) using a syringe pump.[13]

  • MS1 Scan: Acquire a full scan mass spectrum (MS1) to identify the protonated molecular ion, [M+H]+.[12]

  • Parameter Optimization: Optimize key ESI source parameters such as capillary voltage, nebulizer gas pressure, and drying gas temperature to maximize the intensity and stability of the [M+H]+ ion signal.[12][14]

Step 3: Tandem Mass Spectrometry (MS/MS) Analysis
  • Product Ion Scan: Select the [M+H]+ ion in the first quadrupole (Q1) and scan for product ions in the third quadrupole (Q3) after fragmentation in the collision cell (Q2).

  • Collision Energy Optimization: Perform a collision energy ramp (e.g., 10-40 eV) to find the optimal energy that produces a rich spectrum of fragment ions. Low energy may not induce sufficient fragmentation, while excessively high energy can lead to excessive fragmentation, losing diagnostic information.[15]

  • Data Acquisition: Acquire product ion spectra for the analyte and any relevant comparators or isomers.

Step 4: Data Analysis and Interpretation
  • Fragment Identification: Identify the m/z values of the major fragment ions.

  • Pathway Proposal: Propose fragmentation pathways based on known chemical principles, such as the cleavage of the N-O bond and rearrangements influenced by substituents.[9][10] Use the comparative data from literature and the principles outlined in this guide to differentiate between potential isomers.

  • Confirmation: If available, compare the fragmentation pattern to that of a certified reference standard to confirm identification.

G cluster_prep Sample Preparation cluster_ms MS Analysis cluster_data Data Interpretation P1 Dissolve Sample (1 mg/mL Stock) P2 Prepare Working Solution (1-10 µg/mL + 0.1% FA) P1->P2 M1 Direct Infusion (5-10 µL/min) P2->M1 M2 Acquire MS1 Scan (Identify [M+H]+) M1->M2 M3 Optimize Source Parameters M2->M3 M4 Acquire MS/MS Scan (Product Ion Scan) M3->M4 M5 Optimize Collision Energy M4->M5 D1 Identify Fragment Ions M5->D1 D2 Propose Fragmentation Pathways D1->D2 D3 Compare & Identify D2->D3

Caption: Experimental workflow for MS/MS analysis of isoxazoles.

Conclusion

The fragmentation analysis of isoxazole derivatives by tandem mass spectrometry is a powerful technique that provides critical structural information for drug development and chemical research. The fragmentation patterns are governed by the cleavage of the weak N-O bond, but are uniquely directed by the position and electronic nature of substituents on the ring. This substituent-dependent fragmentation allows for the confident differentiation of isomers, which is often a significant analytical challenge. By following a systematic and self-validating experimental workflow, researchers can generate high-quality, reproducible data to elucidate the structures of novel isoxazole-containing compounds with a high degree of confidence.

References

  • Priya, H., & Paranjothy, M. (2023). Collision Induced Dissociation of Deprotonated Isoxazole and 3-Methyl Isoxazole via Direct Chemical Dynamics Simulations. Journal of the American Society for Mass Spectrometry. Available from: [Link]

  • Guedes, G. P., et al. (2022). Substituent Effects on EI-MS Fragmentation Patterns of 5-Allyloxy-1-aryl-tetrazoles and 4-Allyl-1-aryl-tetrazole-5-ones; Correlation with UV-Induced Fragmentation Channels. MDPI. Available from: [Link]

  • Uccella, N. A. (1980). MASS SPECTROMETRY OF OXAZOLES. Semantic Scholar. Available from: [Link]

  • Lelyukh, M., et al. (2023). Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. PMC - PubMed Central. Available from: [Link]

  • Kovács, D., et al. (2018). Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. PMC - NIH. Available from: [Link]

  • Liu, Z., et al. (2008). Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. Life Science Journal. Available from: [Link]

  • Sharma, V., et al. (2018). The synthetic and therapeutic expedition of isoxazole and its analogs. PMC. Available from: [Link]

  • Rovira, J., et al. (2000). Electrospray ionization/mass spectrometry study of organosulfur heterocycles found in the aromatic fraction of a Maya crude oil. ResearchGate. Available from: [Link]

  • Wang, C., et al. (2023). Recent Advances in N-O Bond Cleavage of Oximes and Hydroxylamines to Construct N-Heterocycle. MDPI. Available from: [Link]

  • Dahl, T. A., et al. (2002). 3,5-Diarylisoxazoles: Individualized Three-Step Synthesis and Isomer Determination Using 13C NMR or Mass Spectroscopy. Journal of Chemical Education. Available from: [Link]

  • N-Oxyenamine N-O cleavage: Conventional and Recent application to the Synthesis of heterocyclic compounds. (n.d.). SlideShare. Available from: [Link]

  • Ho, C. S., et al. (2003). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. PMC - NIH. Available from: [Link]

  • Al-Mulla, A. (2024). Advances in isoxazole chemistry and their role in drug discovery. PMC - NIH. Available from: [Link]

  • Nakata, H., et al. (1968). The primary fragmentation step of isoxazole upon electron impact. A correlation with photochemistry. Sci-Hub. Available from: [Link]

  • Piekarski, D. G., et al. (2023). Two-body dissociation of isoxazole following double photoionization – an experimental PEPIPICO and theoretical DFT and MP2. MOST Wiedzy. Available from: [Link]

  • Zhang, Y., et al. (2023). Recent Advances in N-O Bond Cleavage of Oximes and Hydroxylamines to Construct N-Heterocycle. PubMed. Available from: [Link]

  • Van Berkel, G. J., et al. (2007). Electrospray Ionization Mass Spectrometric Observation of Oligomers in Paal-Knorr Synthesis of 2,5-Dimethyl-1-phenylpyrrole. ResearchGate. Available from: [Link]

  • Zheng, Y., et al. (2024). Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. RSC Publishing. Available from: [Link]

  • Zhang, J. Y., & Breau, A. P. (2004). Collision-induced dissociation of valdecoxib metabolites: a novel rearrangement involving an isoxazole ring. PubMed. Available from: [Link]

  • Priya, H., & Paranjothy, M. (2023). Collision Induced Dissociation of Deprotonated Isoxazole and 3-Methyl Isoxazole via Direct Chemical Dynamics Simulations Support. Amazon S3. Available from: [Link]

  • Wang, D., & Martin, R. (2022). Unimolecular Fragment Coupling: A New Bond-Forming Methodology via the Deletion of Atom(s). JACS Au. Available from: [Link]

  • Wikipedia. (n.d.). Electrospray ionization. Wikipedia. Available from: [Link]

  • University of Arizona. (n.d.). Fragmentation Mechanisms. Intro to Mass Spectrometry. Available from: [Link]

  • Liu, Y., et al. (2023). Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. MDPI. Available from: [Link]

  • Lu, C., et al. (2022). Extractive electrospray ionization mass spectrometry for analytical evaluation and synthetic preparation of pharmaceutical chemicals. Frontiers. Available from: [Link]

Sources

A Comparative Analysis of 5-Methylisoxazole-3-carboxamide and 5-Methylisoxazole-4-carboxamide: Unraveling the Impact of Isomeric Scaffolds on Biological Activity

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, the isoxazole ring represents a privileged scaffold, integral to a multitude of pharmacologically active agents. The seemingly subtle shift in the position of a carboxamide substituent on the 5-methylisoxazole core, from position 3 to position 4, precipitates a cascade of profound differences in metabolic fate, mechanism of action, and toxicological profile. This guide provides an in-depth comparative study of 5-methylisoxazole-3-carboxamide and 5-methylisoxazole-4-carboxamide, offering experimental insights and data to inform researchers, scientists, and drug development professionals in their pursuit of novel therapeutics.

Introduction: The Criticality of Isomeric Substitution

At first glance, 5-methylisoxazole-3-carboxamide and 5-methylisoxazole-4-carboxamide are closely related isomers. However, the spatial arrangement of the carboxamide group dictates the electronic distribution and steric accessibility of the isoxazole ring, fundamentally influencing how these molecules interact with biological systems. The 4-carboxamide isomer is famously the core scaffold of the disease-modifying antirheumatic drug (DMARD) Leflunomide, which is used in the treatment of rheumatoid arthritis.[1] In contrast, the 3-carboxamide isomer has been explored for a range of different biological activities, including antitubercular and antibacterial applications.[2] This guide will dissect the critical differences stemming from this isomeric variation, from their synthesis and physicochemical properties to their divergent biological activities and underlying mechanisms.

Synthesis and Physicochemical Properties: A Tale of Two Isomers

The synthetic routes to these isomers, while both starting from simple precursors, diverge to yield the distinct substitution patterns. 5-Methylisoxazole-3-carboxamide is typically synthesized from its corresponding carboxylic acid, which can be prepared via a multi-step process.[2] Similarly, 5-methylisoxazole-4-carboxamide is also accessible from its carboxylic acid precursor, a known intermediate in the synthesis of Leflunomide.[1]

A comparative summary of their key physicochemical properties is presented below. It is important to note that while data for the 4-carboxylic acid is readily available, data for the parent 4-carboxamide is less so, and has been estimated based on related structures and general chemical principles.

Property5-Methylisoxazole-3-carboxamide5-Methylisoxazole-4-carboxamide (and its acid precursor)
Molecular Formula C₅H₆N₂O₂C₅H₆N₂O₂
Molecular Weight 126.12 g/mol 126.12 g/mol
Melting Point 166-168 °CAcid: 144-148 °C
Appearance SolidWhite to off-white powder (for the acid)
Solubility DMSO (Slightly), Methanol (Slightly)Acid: DMSO (Slightly), Methanol (Slightly)

Biological Activity and Mechanism of Action: A Fork in the Metabolic Road

The most striking divergence between these two isomers lies in their metabolic pathways and, consequently, their primary mechanisms of action and toxicity profiles.

The 4-Carboxamide Scaffold: A Pro-drug Approach to Immunosuppression

Derivatives of 5-methylisoxazole-4-carboxamide, such as Leflunomide, function as pro-drugs. In vivo, the isoxazole ring undergoes metabolic opening through cleavage of the N-O bond.[1] This transformation yields an active metabolite, teriflunomide, which is a potent inhibitor of the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH).[1] DHODH is a critical enzyme in the de novo pyrimidine synthesis pathway. By inhibiting DHODH, the proliferation of rapidly dividing cells, such as activated lymphocytes, is suppressed, leading to the immunosuppressive and anti-inflammatory effects observed with Leflunomide.[1]

However, this mechanism is also linked to the characteristic toxicities of Leflunomide, including potential liver toxicity and teratogenicity.[1]

DHODH_Inhibition 5-Methylisoxazole-4-carboxamide Derivative (Leflunomide) 5-Methylisoxazole-4-carboxamide Derivative (Leflunomide) Metabolism (N-O bond cleavage) Metabolism (N-O bond cleavage) 5-Methylisoxazole-4-carboxamide Derivative (Leflunomide)->Metabolism (N-O bond cleavage) Active Metabolite (Teriflunomide) Active Metabolite (Teriflunomide) Metabolism (N-O bond cleavage)->Active Metabolite (Teriflunomide) DHODH DHODH Active Metabolite (Teriflunomide)->DHODH Inhibition Orotate Orotate DHODH->Orotate Dihydroorotate Dihydroorotate Dihydroorotate->DHODH Substrate Pyrimidine Synthesis Pyrimidine Synthesis Orotate->Pyrimidine Synthesis Lymphocyte Proliferation Lymphocyte Proliferation Pyrimidine Synthesis->Lymphocyte Proliferation Required for Inflammation Inflammation Lymphocyte Proliferation->Inflammation Contributes to

Caption: Mechanism of action for 5-methylisoxazole-4-carboxamide derivatives.

The 3-Carboxamide Scaffold: A Safer Anti-Inflammatory Profile

In stark contrast, derivatives of 5-methylisoxazole-3-carboxamide exhibit a different metabolic fate. The isoxazole ring remains intact, and metabolism primarily occurs through cleavage of the amide bond.[1] Crucially, these compounds and their metabolites do not inhibit DHODH.[1] This fundamental difference in metabolism and mechanism of action leads to a significantly improved safety profile, with lower acute toxicity and a notable absence of the liver toxicity associated with the 4-carboxamide scaffold.[1] In fact, some derivatives of the 3-carboxamide have demonstrated a liver-protective effect.[1]

While not inhibiting DHODH, the 5-methylisoxazole-3-carboxamide scaffold retains significant anti-inflammatory and antiarthritic properties.[1] The precise mechanism is an area of active investigation, but it is hypothesized that these effects are mediated through other pathways central to the inflammatory response, such as the inhibition of pro-inflammatory cytokines and modulation of signaling cascades like the NF-κB pathway. Many isoxazole-containing compounds are known to exert their anti-inflammatory effects by inhibiting the COX enzymes.[3]

NFkB_Inhibition Inflammatory Stimuli (e.g., LPS, TNF-α) Inflammatory Stimuli (e.g., LPS, TNF-α) IKK Complex IKK Complex Inflammatory Stimuli (e.g., LPS, TNF-α)->IKK Complex Activates IκBα IκBα IKK Complex->IκBα Phosphorylates NF-κB (p50/p65) NF-κB (p50/p65) IκBα->NF-κB (p50/p65) Releases Nucleus Nucleus NF-κB (p50/p65)->Nucleus Translocates to Pro-inflammatory Gene Transcription Pro-inflammatory Gene Transcription Nucleus->Pro-inflammatory Gene Transcription Initiates 5-Methylisoxazole-3-carboxamide Derivative 5-Methylisoxazole-3-carboxamide Derivative 5-Methylisoxazole-3-carboxamide Derivative->IKK Complex Inhibition (Hypothesized)

Caption: Hypothesized anti-inflammatory mechanism of 5-methylisoxazole-3-carboxamide derivatives via NF-κB pathway inhibition.

Comparative Biological Data

Direct comparative data for the parent carboxamides is limited in the public domain. The following table summarizes representative data for derivatives of each scaffold to illustrate their distinct biological profiles.

Parameter5-Methylisoxazole-3-carboxamide Derivative5-Methylisoxazole-4-carboxamide Derivative (Leflunomide/Teriflunomide)Reference
Primary Mechanism DHODH Independent; Potential COX/NF-κB modulationDHODH Inhibition[1]
Metabolism Amide bond cleavage; Intact isoxazole ringN-O bond cleavage of isoxazole ring[1]
Anti-inflammatory Activity SignificantSignificant[1]
DHODH Inhibition NoYes[1]
Acute Toxicity LowerHigher[1]
Hepatotoxicity Potential for liver protectionPotential for liver toxicity[1]
Antitubercular Activity (MIC) As low as 3.125 µM for some derivativesNot a primary indication[2]

Experimental Protocols

To facilitate further research and direct comparison, detailed protocols for key assays are provided below.

Dihydroorotate Dehydrogenase (DHODH) Inhibition Assay

This assay is crucial for characterizing compounds that, like the active metabolite of Leflunomide, target the de novo pyrimidine synthesis pathway.

DHODH_Assay_Workflow start Start prepare_reagents Prepare Reagents: - Recombinant human DHODH - Test Compounds (3- and 4-isomers) - Dihydroorotate (DHO) - Coenzyme Q10 (CoQ10) - DCIP (redox dye) start->prepare_reagents plate_setup Plate Setup (96-well): - Add DHODH enzyme to wells - Add test compounds at various concentrations prepare_reagents->plate_setup pre_incubation Pre-incubate for 30 min at 25°C plate_setup->pre_incubation add_substrates Add CoQ10 and DCIP solution pre_incubation->add_substrates initiate_reaction Initiate reaction by adding DHO add_substrates->initiate_reaction measure_absorbance Measure absorbance decrease at 650 nm over 10 minutes initiate_reaction->measure_absorbance calculate_ic50 Calculate % inhibition and IC50 values measure_absorbance->calculate_ic50 end End calculate_ic50->end

Caption: Workflow for the in vitro DHODH inhibition assay.

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of recombinant human DHODH in an appropriate buffer.

    • Prepare serial dilutions of the 5-methylisoxazole-3-carboxamide and 5-methylisoxazole-4-carboxamide in DMSO.

    • Prepare solutions of dihydroorotate (DHO), Coenzyme Q10 (or a suitable analog like decylubiquinone), and 2,6-dichloroindophenol (DCIP) in the assay buffer.

  • Assay Procedure:

    • In a 96-well plate, add the DHODH enzyme solution to each well.

    • Add the test compounds at a range of final concentrations. Include a vehicle control (DMSO) and a positive control inhibitor (e.g., Teriflunomide).

    • Pre-incubate the plate at 25°C for 30 minutes to allow for inhibitor binding.

    • Add the Coenzyme Q10 and DCIP solution to all wells.

    • Initiate the enzymatic reaction by adding the DHO solution.

    • Immediately measure the decrease in absorbance at 650 nm over a 10-minute period using a microplate reader. The decrease in absorbance corresponds to the reduction of DCIP, which is coupled to the oxidation of DHO by DHODH.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of the test compounds.

    • Determine the percent inhibition relative to the vehicle control.

    • Plot the percent inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

In Vitro Anti-inflammatory Activity Assay (LPS-induced Cytokine Production in Macrophages)

This cell-based assay provides a measure of the anti-inflammatory potential of the compounds.

Protocol:

  • Cell Culture:

    • Culture a macrophage cell line (e.g., RAW 264.7) in appropriate media and conditions.

  • Cytotoxicity Assessment (MTT Assay):

    • Prior to the anti-inflammatory assay, determine the non-toxic concentration range of the test compounds using a standard MTT assay.

  • Anti-inflammatory Assay:

    • Seed the macrophage cells in a 24-well plate and allow them to adhere.

    • Pre-treat the cells with non-toxic concentrations of the 5-methylisoxazole-3-carboxamide and 5-methylisoxazole-4-carboxamide for 1 hour.

    • Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response. Include an unstimulated control and a positive control (e.g., dexamethasone).

    • Incubate the cells for a defined period (e.g., 24 hours).

  • Cytokine Measurement (ELISA):

    • Collect the cell culture supernatant.

    • Measure the concentration of a pro-inflammatory cytokine (e.g., TNF-α or IL-6) in the supernatant using a specific ELISA kit, following the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percent inhibition of cytokine production for each compound concentration relative to the LPS-stimulated control.

    • Determine the IC50 value for the inhibition of cytokine production.

Conclusion and Future Perspectives

The comparative study of 5-methylisoxazole-3-carboxamide and 5-methylisoxazole-4-carboxamide provides a compelling illustration of how subtle structural modifications can lead to vastly different pharmacological profiles. The 4-carboxamide scaffold, exemplified by Leflunomide, offers potent immunosuppression through DHODH inhibition but is accompanied by a significant risk of toxicity. Conversely, the 3-carboxamide scaffold presents a promising alternative, retaining anti-inflammatory efficacy while circumventing the DHODH-mediated toxicity by virtue of its distinct metabolic pathway.

This understanding opens new avenues for drug design and development. The 5-methylisoxazole-3-carboxamide core emerges as a valuable starting point for the development of safer anti-inflammatory and potentially anti-arthritic agents. Further research should focus on elucidating the precise molecular targets and signaling pathways modulated by this scaffold to fully realize its therapeutic potential. The experimental protocols provided herein offer a robust framework for such future investigations, enabling a direct and meaningful comparison of novel derivatives against established benchmarks.

References

  • Pujar, G. V., et al. (2015). Synthesis and Evaluation of new 5-Methylisoxazole-3-Carboxamide Derivatives as Antitubercular Agents. Anti-Infective Agents, 13(2), 133-143.
  • Zhang, C., et al. (2014). Comparison of two molecular scaffolds, 5-methylisoxazole-3-carboxamide and 5-methylisoxazole-4-carboxamide. Bioorganic & Medicinal Chemistry Letters, 24(15), 3468-3472.
  • Al-Ostath, A., et al. (2022). Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents. Journal of Molecular Structure, 1267, 133602.

Sources

A Senior Application Scientist's Guide to Molecular Docking: Comparing Isoxazole Compounds Against Key Therapeutic Targets

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to a comprehensive guide on the molecular docking of isoxazole-containing compounds. In the landscape of medicinal chemistry, the isoxazole ring is considered a "privileged scaffold." Its unique electronic properties, metabolic stability, and ability to engage in various non-covalent interactions have made it a cornerstone in the design of novel therapeutics. This guide is crafted for researchers and drug development professionals, providing an in-depth, practical comparison of how isoxazole derivatives perform against three distinct and highly relevant protein targets: Cyclooxygenase-2 (COX-2), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and bacterial enzymes.

We will move beyond a simple recitation of steps, delving into the causality behind methodological choices, ensuring a self-validating and reproducible workflow. Every claim is grounded in authoritative literature, providing a trustworthy and expert-driven narrative to inform your own research endeavors.

Part 1: Foundational Concepts & Strategic Choices

The Isoxazole Scaffold: A Privileged Player in Drug Design

The five-membered isoxazole ring, with its adjacent nitrogen and oxygen atoms, is more than just a structural motif. Its heteroatoms introduce a dipole moment and the capacity for hydrogen bonding, while the aromatic nature of the ring allows for π-π stacking interactions. This versatility enables isoxazole derivatives to fit into diverse protein active sites, making them potent inhibitors for a range of diseases.

Selecting the Targets: A Cross-Section of Therapeutic Areas

To illustrate the versatility of the isoxazole scaffold, we have selected three protein targets from different pathological contexts:

  • COX-2 (Anti-inflammatory): An enzyme responsible for the synthesis of prostaglandins, key mediators of inflammation and pain. Selective COX-2 inhibitors are sought after to reduce the gastrointestinal side effects associated with non-selective NSAIDs.

  • VEGFR-2 (Anticancer): A receptor tyrosine kinase whose signaling pathway is a critical driver of angiogenesis—the formation of new blood vessels essential for tumor growth and metastasis.[1][2][3] Inhibiting VEGFR-2 can effectively starve tumors of their blood supply.[1][2]

  • Bacterial Enzymes (Antimicrobial): Proteins essential for bacterial survival, such as those involved in cell wall synthesis or metabolic pathways. For this guide, we will reference targets like elastase in P. aeruginosa and KPC-2 carbapenemase in K. pneumonia, which have been studied with isoxazole compounds.[4][5]

Choosing Your Toolkit: A Note on Docking Software

The world of docking software is vast, ranging from open-source academic tools to sophisticated commercial suites.

  • AutoDock Vina: A widely used open-source program known for its speed and accuracy.[6] It's an excellent choice for academic research and initial screening studies. This guide will feature protocols based on AutoDock Vina and its companion tool, AutoDock MGLTools.[7][8][9]

  • Commercial Alternatives (e.g., Schrödinger Suite, GOLD): These platforms often offer more integrated workflows, refined scoring functions, and advanced features like induced-fit docking (IFD) that accounts for protein flexibility. While powerful, they come with significant licensing costs.

For this guide, we will focus on a robust, accessible workflow using AutoDock Vina, providing a solid foundation applicable across different software platforms.

Part 2: The Experimental Protocol: A Self-Validating Workflow

A successful docking study is built on meticulous preparation and logical execution. The following protocol is designed to be a self-validating system, where each step ensures the integrity of the final results.

Workflow Overview

G cluster_prep Phase 1: Preparation cluster_dock Phase 2: Simulation cluster_analysis Phase 3: Analysis PDB 1. Obtain Protein Structure (RCSB PDB) CleanPDB 2. Clean Protein (Remove water, ligands) PDB->CleanPDB PrepProt 3. Prepare Protein (Add hydrogens, charges) (PDBQT format) CleanPDB->PrepProt Grid 6. Define Binding Site (Grid Box Generation) PrepProt->Grid Ligand 4. Obtain/Draw Ligand (2D structure) PrepLig 5. Prepare Ligand (Convert to 3D, set torsions) (PDBQT format) Ligand->PrepLig Dock 7. Run Docking (AutoDock Vina) PrepLig->Dock Grid->Dock Analyze 8. Analyze Poses (Binding Energy, Interactions) Dock->Analyze Validate 9. Validate Protocol (Redocking RMSD < 2Å) Analyze->Validate Visualize 10. Visualize Complex (PyMOL, Discovery Studio) Analyze->Visualize

Caption: A standard workflow for molecular docking.

Phase 1: Preparation of Receptor and Ligands

Causality: The algorithm "sees" atoms, charges, and bonds. Garbage in, garbage out. This phase ensures that both protein and ligand are chemically correct and in a format the software can understand.

Step 1: Receptor Preparation

  • Obtain the Crystal Structure: Download the 3D structure of your target protein from the RCSB Protein Data Bank (PDB).[10] Choose a high-resolution structure, preferably one co-crystallized with a known ligand, which helps validate the binding site.

    • Example PDB IDs: COX-2 (e.g., 4COX), VEGFR-2 (e.g., 4ASD).

  • Clean the PDB File: Open the PDB file in a molecular viewer (e.g., PyMOL, Discovery Studio) or use a text editor. Remove all non-essential molecules, including water (HOH), co-factors, and existing ligands.[11][12] This ensures the docking is not influenced by extraneous atoms.

  • Prepare for Docking (using AutoDock MGLTools):

    • Load the cleaned PDB file.

    • Add Polar Hydrogens: This is critical for correct hydrogen bond formation (Edit > Hydrogens > Add > Polar Only).[8]

    • Add Kollman Charges: These are partial atomic charges that are essential for the scoring function to calculate electrostatic interactions.

    • Save as PDBQT format: This format contains the atomic coordinates, charges, and atom types required by AutoDock Vina.

Step 2: Ligand Preparation

  • Obtain Ligand Structure: Ligands can be drawn using software like ChemDraw and saved as a 2D structure (e.g., SDF file) or downloaded from databases like PubChem or ZINC.[13]

  • Convert to 3D and Prepare:

    • Load the 2D/3D ligand file into AutoDock MGLTools.

    • The software will automatically add hydrogens, compute Gasteiger charges (a common charge model for small molecules), and detect the rotatable bonds. The number of rotatable bonds defines the ligand's flexibility.

    • Save as a PDBQT file. This file now contains multiple conformations if multiple tautomers or stereoisomers are relevant.[14]

Phase 2: Docking Simulation

Causality: We must tell the software where to look for a binding pose. The grid box defines the search space.

Step 3: Grid Box Generation

  • Load Receptor and Ligand PDBQT files into AutoDock MGLTools.

  • Define the Search Space: Open the Grid Box tool. A cube will appear around the protein.

  • Position the Box: Center the grid box on the active site of the protein. If you used a PDB structure with a co-crystallized ligand, the easiest way is to center the box on that ligand.[14] The size of the box should be large enough to accommodate the ligand in various orientations, typically with a 3-6 Å buffer around the known binding site.[14]

  • Note the Coordinates: Record the grid center coordinates and dimensions (x, y, z). These will be needed for the Vina configuration file.

Step 4: Running AutoDock Vina

  • Create a Configuration File: Create a text file (e.g., conf.txt) that tells Vina where to find the input files and the grid parameters.

  • Execute Vina: Run Vina from the command line: vina --config conf.txt --log log.txt

Phase 3: Analysis and Validation

Causality: A low binding energy score is promising, but not sufficient. We must validate the result by examining the physical and chemical realism of the binding pose and by ensuring our protocol can reproduce known results.

Step 5: Analysis of Results

  • Binding Affinity (Score): Open the log.txt file. Vina reports the binding affinity in kcal/mol for the top poses. More negative values indicate stronger predicted binding.

  • Visual Inspection of Poses: Open the results.pdbqt file in a molecular viewer like PyMOL or Discovery Studio.[15] Analyze the top-ranked pose. Does it make chemical sense? Look for key interactions:

    • Hydrogen Bonds: Are there hydrogen bonds with key active site residues?

    • Hydrophobic Interactions: Is the ligand making favorable contacts in hydrophobic pockets?

    • π-π Stacking: Are aromatic rings on the ligand interacting with aromatic residues (e.g., Phe, Tyr, Trp) in the protein?

Step 6: Protocol Validation (The Self-Validating Step)

  • Redocking: Before docking your novel compounds, perform a validation run.[16] Take the original co-crystallized ligand from your PDB file, prepare it, and dock it back into its own receptor.

  • Calculate RMSD: Superimpose your docked pose of the native ligand onto the original crystal structure pose. Calculate the Root Mean Square Deviation (RMSD) between the heavy atoms.

  • Trustworthiness Check: An RMSD value of less than 2.0 Å is considered a successful validation.[17] It demonstrates that your chosen software, preparation steps, and grid parameters are capable of accurately reproducing a known experimental result. If the RMSD is high, you may need to adjust the grid box size or preparation parameters.[18]

Part 3: Comparative Docking Performance of Isoxazole Derivatives

Here, we synthesize data from published studies to compare the performance of isoxazole compounds against our selected targets.

Case Study 1: Isoxazole Derivatives as COX-2 Inhibitors

Isoxazoles can act as potent and selective COX-2 inhibitors. Their structure often mimics the core of known selective inhibitors.

Compound IDTargetBinding Affinity (kcal/mol)Key Interacting ResiduesReference
Compound 5b COX-2-8.7Cys41, Ala151, Arg120[6]
Compound 5c COX-2-8.5Cys41, Ala151, Arg120[6]
Compound 5d COX-2-8.4Cys41, Ala151, Arg120[6]
Compound A13 COX-2(IC50 = 13 nM)Interacts with secondary binding pocket[4][5]
Parecoxib (Control) COX-2(IC50 = 1.9 nM)-[19]

Analysis: The docking studies show that isoxazole derivatives can achieve strong binding affinities for the COX-2 active site.[6] For instance, compounds 5b, 5c, and 5d all show predicted binding energies more favorable than -8.0 kcal/mol and interact with key residues like Arg120.[6] Another study highlighted that specific substitutions (3,4-dimethoxy and a Cl atom) on the phenyl rings attached to the isoxazole core were crucial for pushing the molecule into a secondary binding pocket, enhancing selectivity and potency.[4][5]

G cluster_cox2 COX-2 Active Site cluster_ligand Isoxazole Compound (e.g., 5b) ARG120 Arg120 CYS41 Cys41 ALA151 Ala151 SecondaryPocket Secondary Pocket Isoxazole Isoxazole Core Isoxazole->ARG120 H-Bond Phenyl1 Substituted Phenyl Ring 1 Phenyl1->CYS41 Hydrophobic Phenyl1->ALA151 Hydrophobic Phenyl2 Substituted Phenyl Ring 2 Phenyl2->SecondaryPocket Enhances Selectivity

Caption: Key interactions of isoxazole inhibitors in the COX-2 active site.

Case Study 2: Isoxazoles Targeting VEGFR-2 in Cancer

In the context of cancer, isoxazoles serve as scaffolds for ATP-competitive inhibitors that block the kinase activity of VEGFR-2.

Compound IDTargetBinding Affinity (kcal/mol)Key Interacting ResiduesReference
Generic Isoxazole 1 VEGFR-2Stronger affinity than controlCys919, Asp1046, Glu885[1][2]
Generic Isoxazole 2 VEGFR-2Stronger affinity than controlCys919, Asp1046, Glu885[1][2]
Sorafenib (Control) VEGFR-2-Cys919, Asp1046[20]

Analysis: Molecular docking studies reveal that isoxazole derivatives effectively bind to the ATP-binding pocket of the VEGFR-2 kinase domain.[1][2] The critical interactions often involve forming a hydrogen bond with the "hinge region" residue Cys919 and additional interactions with Asp1046 and Glu885 in the DFG motif.[1][2] These interactions mimic those of established VEGFR-2 inhibitors, preventing ATP from binding and thereby blocking the downstream signaling cascade that leads to angiogenesis.[3]

Case Study 3: Isoxazoles as Antimicrobial Agents

The utility of isoxazoles extends to infectious diseases, where they have been shown to inhibit essential bacterial enzymes.

Compound IDTarget OrganismTarget ProteinMIC ValueKey InteractionsReference
Compound A8 P. aeruginosaElastase2 mg/mLBinds to active site[4][5]
Compound A8 K. pneumoniaKPC-2 Carbapenemase2 mg/mLBinds to active site[4][5]
Compound 7b E. coliBacterial Enzyme-High binding energy[21]
Compound 4f S. aureus--Binding Energy: -7.0 kcal/mol[22]

Analysis: Docking studies have successfully rationalized the observed antimicrobial activity of certain isoxazole derivatives.[4][5][21] For example, Compound A8 demonstrated activity against P. aeruginosa and K. pneumonia, and docking simulations confirmed its potential to bind to key enzymes in these pathogens.[4][5] Similarly, other studies have shown that isoxazole-triazole hybrids and isoxazole-benzimidazole conjugates exhibit promising antibacterial effects, with docking results supporting their interaction with bacterial protein targets.[21][22]

Part 4: Conclusion and Future Outlook

This guide demonstrates that molecular docking is an indispensable tool for comparing and rationalizing the activity of isoxazole compounds across diverse therapeutic targets. The isoxazole scaffold consistently proves its versatility, effectively fitting into the active sites of enzymes driving inflammation (COX-2), cancer (VEGFR-2), and bacterial infections.

The true power of in silico studies lies in their synergy with experimental validation. A strong correlation between predicted binding affinity and measured biological activity (e.g., IC50 or MIC values) provides powerful evidence for a compound's mechanism of action. As a final word of advice, always remember that docking is a predictive tool. The insights gained must be tested on the bench. Molecular dynamics (MD) simulations can further refine these predictions by assessing the stability of the predicted protein-ligand complex over time.[23]

By integrating the robust, self-validating docking workflow presented here, researchers can accelerate the discovery of novel isoxazole-based therapeutics with higher confidence and precision.

References

  • Al-Ostath, O. A., et al. (2022). Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents. National Institutes of Health. [Link]

  • Al-Ostath, O. A., et al. (2022). Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents. ResearchGate. [Link]

  • Beri, S. (n.d.). Introduction to in silico docking. [Link]

  • Kumar, A., et al. (2024). Synthesis, Characterization, Molecular Docking and Pharmacological Evaluation of Isoxazole Derivatives as Potent Anti-Inflammatory Agents. ResearchGate. [Link]

  • Mali, D., et al. (2024). Rational Drug Discovery for Isoxazole Based VEGFR2 Inhibition. PubMed. [Link]

  • Meiler Lab. (n.d.). Protein-Protein Docking Tutorial PDB file preparation and chainbreak closure. [Link]

  • Bapat, S. (2020). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. YouTube. [Link]

  • Jimson, A. (2023). Docking Result Analysis and Validation with Discovery Studio. YouTube. [Link]

  • Bonvin Lab. (n.d.). How to prepare structures for HADDOCK?. [Link]

  • Various Authors. (2024). How to interprete and analyze molecular docking results?. ResearchGate. [Link]

  • Mali, D., et al. (2024). Rational Drug Discovery for Isoxazole Based VEGFR2 Inhibition. ResearchGate. [Link]

  • Bioinformatics Insights. (2024). How to Perform Molecular Docking with AutoDock Vina. YouTube. [Link]

  • Kumar, R., et al. (2023). Synthesis, antimicrobial activity and Molecular docking study of some novel isoxazole incorporated benzimidazole derivatives. International Journal of Pharmaceutical Sciences and Drug Research. [Link]

  • Kumar, A., et al. (2023). Molecular Docking Studies, Synthesis of Novel Isoxazole Derivatives from 3-Methoxy Substituted Chalcone and Evaluation of their Anti-Inflammatory Activity. Oriental Journal of Chemistry. [Link]

  • Singh, K., et al. (2025). Ten quick tips to perform meaningful and reproducible molecular docking calculations. PLOS Computational Biology. [Link]

  • Al-Warhi, T., et al. (2023). New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. ACS Omega. [Link]

  • Scripps Research. (2020). Tutorial – AutoDock Vina. [Link]

  • Jee, B., et al. (2021). Molecular docking, validation, dynamics simulations, and pharmacokinetic prediction of natural compounds against the SARS-CoV-2 main-protease. National Institutes of Health. [Link]

  • Various Authors. (2026). Isoxazole derivatives showing antimicrobial activity. ResearchGate. [Link]

  • Firoz, A. (2022). [MD-2] Protein Preparation for Molecular Docking. YouTube. [Link]

  • Read the Docs. (n.d.). Basic docking — Autodock Vina 1.2.0 documentation. [Link]

  • Galaxy Training. (2019). Protein-ligand docking. [Link]

  • Khan, I., et al. (2023). Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. PubMed Central. [Link]

  • Connect Journals. (n.d.). Docking Studies of Thiazole-Indole-Isoxazole Derivatives as Anticancer Agents. [Link]

  • Fares, M., et al. (2022). New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers. PubMed Central. [Link]

  • Ghioc, J., et al. (2024). New Triazole-Isoxazole Hybrids as Antibacterial Agents: Design, Synthesis, Characterization, In Vitro, and In Silico Studies. MDPI. [Link]

  • ResearchGate. (n.d.). Synthesis, Antimicrobial Activity and Molecular Docking Study of Some Novel Isoxazole Incorporated Benzimidazole Derivatives. [Link]

  • Michigan State University. (n.d.). Lessons from Docking Validation. [Link]

  • Crescent Silico. (2024). Ligands Preparation Tutorial for Docking & Molecular Modelling Via a Free Software (Dockamon). YouTube. [Link]

  • Jahangiri, F. H. (2020). Autodock Vina Tutorial - Molecular Docking. YouTube. [Link]

  • Aboalroub, A. A. (2025). Virtual Screening and Molecular Docking Characterization of Isoxazole-Based Small Molecules as Potential Hsp90 Inhibitors: An in Silico Insight. BonViewPress. [Link]

  • Matter Modeling Stack Exchange. (2020). How I can analyze and present docking results?. [Link]

  • Al-Suwaidan, I. A., et al. (2023). Synthesis and Molecular Docking of Some Novel 3-Thiazolyl-Coumarins as Inhibitors of VEGFR-2 Kinase. MDPI. [Link]

Sources

A Comparative Benchmarking of Isoxazole-Based Histamine H3 Receptor Antagonists: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Strategic Imperative for Targeting the Histamine H3 Receptor with Isoxazole Scaffolds

In the landscape of contemporary drug discovery, the histamine H3 receptor (H3R) has emerged as a compelling G protein-coupled receptor (GPCR) target for addressing a spectrum of neurological and psychiatric disorders.[1][2] As a presynaptic autoreceptor and heteroreceptor, the H3R plays a pivotal role in modulating the release of histamine and other key neurotransmitters, including acetylcholine, dopamine, and norepinephrine.[1] Consequently, antagonists and inverse agonists of the H3R hold immense therapeutic promise for conditions characterized by neurotransmitter dysregulation, such as Alzheimer's disease, attention-deficit hyperactivity disorder (ADHD), and narcolepsy.[3]

Within the medicinal chemist's armamentarium, the isoxazole scaffold has garnered significant attention for its versatile physicochemical properties and its presence in numerous approved pharmaceuticals.[4] This five-membered heterocycle offers a favorable metabolic profile and the capacity for diverse substitutions, enabling fine-tuning of pharmacological activity.[4][5] This guide presents a comparative analysis of isoxazole-based histamine H3 receptor antagonists, offering a synthesis of their in vitro and in vivo pharmacological profiles, and providing detailed experimental protocols to empower researchers in this dynamic field.

The Histamine H3 Receptor Signaling Cascade: A Target for Intervention

The H3 receptor primarily couples to the Gαi/o subunit of the heterotrimeric G protein complex. Upon activation by histamine, the Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. The Gβγ subunits can also modulate the activity of various downstream effectors, including ion channels. Antagonists and inverse agonists of the H3 receptor block this signaling pathway, thereby increasing the synthesis and release of histamine and other neurotransmitters.[2]

H3R_Signaling cluster_membrane Cell Membrane H3R Histamine H3 Receptor G_protein Gαi/oβγ H3R->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts G_protein->AC Inhibits Histamine Histamine Histamine->H3R Activates Antagonist Isoxazole Antagonist Antagonist->H3R Blocks ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Neurotransmitter_Release Inhibition of Neurotransmitter Release PKA->Neurotransmitter_Release Leads to

Caption: Histamine H3 Receptor Signaling Pathway.

Comparative Analysis of Isoxazole-Based H3R Antagonists

Compound IDScaffoldhH3R Ki (nM)Functional Assay (IC50/pA2)Reference
Compound A (Hypothetical Isoxazole) Isoxazole-based5.2IC50 = 12.5 nM (cAMP)N/A
Compound B (Hypothetical Isoxazole) Isoxazole-based15.8pA2 = 7.9 (guinea pig jejunum)N/A
Enerisant Pyrazole-based1.1 (human)IC50 = 2.4 nM (GTPγS)[3]
3-(1H-imidazol-4-yl)propyl-3-cyclopentylpropanoate Imidazole-based-log Ki = 8.5N/A[6]
ADS-531 Thiazole-basedN/ApA2 = 8.27 (guinea pig jejunum)[7]

Note: Data for hypothetical isoxazole compounds are illustrative and based on typical potencies observed for H3R antagonists.

Structure-Activity Relationship (SAR) Insights:

The exploration of isoxazole scaffolds in medicinal chemistry has revealed key structural features that influence biological activity.[4] For H3R antagonists, the general pharmacophore consists of a basic amine moiety connected via a linker to a central core, which in this case is the isoxazole ring, and a lipophilic side chain.[8]

  • Substitution on the Isoxazole Ring: The position and nature of substituents on the isoxazole ring are critical for receptor affinity and selectivity. Electron-withdrawing or donating groups can modulate the electronic properties of the ring and influence interactions with the receptor binding pocket.

  • The Basic Amine Moiety: A basic nitrogen atom is a common feature of H3R antagonists and is believed to interact with a key aspartate residue in the receptor. The nature of the amine (e.g., piperidine, pyrrolidine) and its substitution pattern can impact potency and pharmacokinetic properties.

  • The Linker Region: The length and flexibility of the linker connecting the isoxazole core to the basic amine are crucial for optimal orientation within the binding site.

  • The Lipophilic Side Chain: A lipophilic group is generally required to occupy a hydrophobic pocket in the receptor, contributing significantly to binding affinity.

Experimental Protocols for the Evaluation of H3R Antagonists

To ensure the robust evaluation of novel isoxazole-based H3R antagonists, standardized and validated experimental protocols are paramount. The following sections detail the methodologies for key in vitro and in vivo assays.

In Vitro Assays

1. Radioligand Binding Assay

This assay directly measures the affinity of a test compound for the H3 receptor by competing with a radiolabeled ligand.

Principle: The assay quantifies the displacement of a known high-affinity radioligand (e.g., [³H]-Nα-methylhistamine) from the H3 receptor by the unlabeled test compound. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined, from which the inhibitory constant (Ki) can be calculated.

Step-by-Step Protocol:

  • Membrane Preparation: Prepare cell membranes from a stable cell line expressing the human histamine H3 receptor (e.g., HEK293 or CHO cells).

  • Assay Buffer: Prepare an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Incubation: In a 96-well plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.

  • Separation: Separate the bound from free radioligand by rapid filtration through glass fiber filters.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.

Binding_Assay Membranes H3R-expressing Cell Membranes Incubation Incubate Membranes->Incubation Radioligand [³H]-Nα-methylhistamine Radioligand->Incubation Test_Compound Isoxazole Antagonist Test_Compound->Incubation Filtration Rapid Filtration Incubation->Filtration Scintillation Scintillation Counting Filtration->Scintillation Data_Analysis Calculate Ki Scintillation->Data_Analysis

Caption: Radioligand Binding Assay Workflow.

2. cAMP Functional Assay

This assay determines the functional activity of a compound by measuring its effect on cAMP levels in cells expressing the H3 receptor.

Principle: As the H3 receptor is Gi-coupled, its activation leads to a decrease in intracellular cAMP. Inverse agonists will increase basal cAMP levels, while antagonists will block the agonist-induced decrease in cAMP. This change in cAMP can be quantified using various methods, such as HTRF (Homogeneous Time-Resolved Fluorescence) or AlphaScreen.

Step-by-Step Protocol:

  • Cell Culture: Plate cells stably expressing the H3 receptor in a suitable microplate.

  • Compound Treatment: Treat the cells with varying concentrations of the test compound, with or without a known H3R agonist (e.g., R-α-methylhistamine).

  • Forskolin Stimulation: Stimulate adenylyl cyclase with forskolin to induce cAMP production.

  • Cell Lysis and Detection: Lyse the cells and measure cAMP levels using a commercially available detection kit according to the manufacturer's instructions.

  • Data Analysis: Plot the cAMP levels against the logarithm of the test compound concentration to determine the EC50 (for inverse agonists) or IC50 (for antagonists) values.

cAMP_Assay Cells H3R-expressing Cells Compound Isoxazole Antagonist +/- Agonist Cells->Compound Forskolin Forskolin Stimulation Compound->Forskolin Lysis Cell Lysis Forskolin->Lysis Detection cAMP Detection (HTRF/AlphaScreen) Lysis->Detection Analysis Determine EC50/IC50 Detection->Analysis

Caption: cAMP Functional Assay Workflow.

In Vivo Evaluation

1. Novel Object Recognition (NOR) Test

This test assesses a rodent's ability to recognize a novel object in a familiar environment, providing a measure of learning and memory.

Principle: Rodents have a natural tendency to explore novel objects more than familiar ones. A deficit in memory is indicated by a reduced preference for the novel object. H3R antagonists are expected to enhance performance in this task.

Step-by-Step Protocol:

  • Habituation: Individually habituate rodents to an open-field arena.

  • Training (T1): Place the animal in the arena with two identical objects and allow for exploration.

  • Inter-trial Interval: Remove the animal from the arena for a specific period.

  • Testing (T2): Return the animal to the arena where one of the familiar objects has been replaced with a novel object.

  • Data Collection: Record the time spent exploring each object during T2.

  • Data Analysis: Calculate a discrimination index (e.g., [time with novel object - time with familiar object] / total exploration time). A higher index indicates better memory.

2. In Vivo Receptor Occupancy

This technique measures the extent to which a drug binds to its target receptor in the brain of a living animal.

Principle: A radiolabeled tracer that binds to the H3 receptor is administered to the animal. The displacement of this tracer by the test compound is then measured, typically using positron emission tomography (PET) or by post-mortem brain tissue analysis.

Conclusion and Future Directions

The isoxazole scaffold represents a promising platform for the development of novel histamine H3 receptor antagonists. The versatility of this heterocyclic core allows for extensive structure-activity relationship studies to optimize potency, selectivity, and pharmacokinetic properties. The experimental protocols detailed in this guide provide a robust framework for the comprehensive evaluation of these compounds.

Future research in this area should focus on:

  • Structure-Based Drug Design: Utilizing the crystal structure of the H3 receptor to design isoxazole derivatives with improved binding affinity and selectivity.

  • Multi-Target Ligands: Exploring the potential of isoxazole-based compounds to simultaneously modulate the H3 receptor and other relevant targets for enhanced therapeutic efficacy in complex neurological disorders.[9]

  • Translational Studies: Bridging the gap between preclinical findings and clinical outcomes by employing more predictive animal models and biomarkers.

By leveraging the insights and methodologies presented in this guide, researchers can accelerate the discovery and development of next-generation isoxazole-based H3R antagonists for the treatment of debilitating neurological and psychiatric conditions.

References

  • Holger, S., et al. (2001). Search for novel leads for histamine H3-receptor antagonists: oxygen-containing derivatives. Archiv der Pharmazie, 334(7), 241-244.
  • Kononowicz, T., et al. (2018). Non-Imidazole Histamine H3 Ligands. Part VII. Synthesis, In Vitro and In Vivo Characterization of 5-Substituted-2-thiazol-4-n-propylpiperazines. Molecules, 23(2), 343.
  • Alachkar, A., et al. (2022). Experimental Studies Indicate That ST-2223, the Antagonist of Histamine H3 and Dopamine D2/D3 Receptors, Restores Social Deficits and Neurotransmission Dysregulation in Mouse Model of Autism. International Journal of Molecular Sciences, 23(15), 8235.
  • Jadhav, S. D., et al. (2017). Synthesis and Antimicrobial Studies of Isoxazole Derivatives. International Journal of ChemTech Research, 10(1), 223-229.
  • Kumar, A., et al. (2021). Structure–Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for the Retinoic-Acid-Receptor-Related Orphan Receptor γt. Journal of Medicinal Chemistry, 64(15), 11482-11503.
  • Tashiro, T., et al. (2020). A Novel Potent and Selective Histamine H3 Receptor Antagonist Enerisant: In Vitro Profiles, In Vivo Receptor Occupancy, and Wake-Promoting and Procognitive Effects in Rodents. Journal of Pharmacology and Experimental Therapeutics, 375(1), 119-128.
  • Singh, R., et al. (2024).
  • Khan, I., et al. (2023). Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. Molecules, 28(3), 1422.
  • Sakai, N., et al. (2008). Synthesis, structure-activity relationships, and biological profiles of a quinazolinone class of histamine H3 receptor inverse agonists. Journal of Medicinal Chemistry, 51(17), 5433-5443.
  • Shafi, S., et al. (2024). Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. European Journal of Clinical and Experimental Medicine, 22(2), 223-233.
  • Beniwal, R., & Kapoor, A. (2016). Design, synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. Der Pharmacia Lettre, 8(14), 47-54.
  • Gao, M., et al. (2023). Pharmacological characterization of seven human histamine H3 receptor isoforms. bioRxiv, 2023.12.11.571128.
  • Łażewska, D., et al. (2023). Trisubstituted 1,3,5-Triazines as Histamine H4 Receptor Antagonists with Promising Activity In Vivo. International Journal of Molecular Sciences, 24(10), 8945.
  • Shendarkar, N., et al. (2022). Molecular Docking Studies, Synthesis of Novel Isoxazole Derivatives from 3-Methoxy Substituted Chalcone and Evaluation of their Anti-Inflammatory Activity. Oriental Journal of Chemistry, 38(4), 934-943.
  • Walter, M., et al. (2010). Azole derivatives as histamine H3 receptor antagonists, part I: thiazol-2-yl ethers. Bioorganic & Medicinal Chemistry Letters, 20(19), 5879-5882.
  • Passani, M. B., et al. (2024). Histamine H3 receptor inverse agonists/antagonists influence intra-regional cortical activity and inter-regional synchronization during resting state: an exploratory cortex-wide imaging study in mice. bioRxiv, 2024.01.11.575217.
  • de la Torre-López, E., et al. (2024). Discovery of New Highly Potent Histamine H3 Receptor Antagonists, Calcium Channel Blockers, and Acetylcholinesterase Inhibitors. ACS Chemical Neuroscience, 15(19), 3568-3581.
  • Kumar, A., & Narasimhan, B. (2023). A review of isoxazole biological activity and present synthetic techniques. World Journal of Advanced Research and Reviews, 18(03), 735-755.
  • Rosse, G. (2013). Novel Thiazolobenzodiazepines As Inhibitors of Histamine H3 Receptor. ACS Medicinal Chemistry Letters, 4(5), 444-445.

Sources

Safety Operating Guide

Navigating the Safe Handling of Methyl 5-(3-chlorophenyl)isoxazole-4-carboxylate: A Senior Application Scientist's In-Depth Guide

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our work with novel chemical entities is foundational to scientific progress. Yet, this innovation demands an unwavering commitment to safety. This guide provides a comprehensive, experience-driven framework for the safe handling, use, and disposal of Methyl 5-(3-chlorophenyl)isoxazole-4-carboxylate, a compound class of interest in medicinal chemistry. Our focus extends beyond mere procedural steps to instill a deep understanding of the causality behind each safety recommendation, ensuring a self-validating system of laboratory practice.

Hazard Identification: Understanding the Compound's Profile

While specific toxicological data for this compound is not extensively published, a thorough risk assessment can be constructed by examining data from structurally similar isoxazole and chlorinated aromatic compounds. This approach, rooted in established chemical principles, allows us to anticipate and mitigate potential hazards effectively.

Safety data sheets for analogous compounds reveal a consistent hazard profile that we must extrapolate to our target molecule.[1][2] The primary concerns are irritation and acute toxicity. A product page for a closely related isomer, Methyl 5-(4-chlorophenyl)isoxazole-4-carboxylate, classifies it as an Acute Toxin (Oral, Category 4) and displays the GHS07 "exclamation mark" pictogram, indicating potential for skin and eye irritation, or being harmful if swallowed. Another analogue is noted to potentially cause allergic skin reactions, serious eye damage, and is suspected of damaging fertility.

Table 1: Hazard Profile based on Analogous Compounds

Hazard ClassificationDescriptionPrimary Exposure RouteSource
Acute Toxicity (Oral) Harmful if swallowed.Ingestion
Skin Irritation/Corrosion Causes skin irritation. May cause an allergic skin reaction.Dermal[1][2]
Serious Eye Damage/Irritation Causes serious eye irritation or damage.Ocular[1][2]
Respiratory Irritation May cause respiratory irritation.Inhalation[1]
Reproductive Toxicity Suspected of damaging fertility or the unborn child.Inhalation, Dermal, Ingestion

This synthesized data mandates that we treat this compound as a hazardous substance, requiring stringent engineering controls and a comprehensive personal protective equipment (PPE) strategy.

The Core of Safety: Personal Protective Equipment (PPE)

The foundation of safe chemical handling lies in the appropriate selection and use of PPE. This is not a matter of preference but a critical barrier between the researcher and potential harm. The Occupational Safety and Health Administration (OSHA) mandates that employers provide appropriate PPE for their workers.[3]

Eye and Face Protection: The First Line of Defense

  • Mandatory Equipment: Chemical splash goggles conforming to European Standard EN 166 or OSHA's regulations in 29 CFR 1910.133 are required at all times when handling the compound, whether in solid or solution form.[1][2]

  • Causality: The isoxazole backbone and chlorinated phenyl ring present a significant risk of serious eye irritation.[1][2] Goggles provide a complete seal around the eyes, protecting against splashes, aerosols, and fine dust particles that standard safety glasses cannot. In situations with a higher risk of splashing, such as when transferring solutions, a face shield should be worn in addition to goggles.[4]

Skin and Body Protection: An Impermeable Barrier

  • Hand Protection: Chemically resistant gloves are mandatory. Given the compound's structure, nitrile or neoprene gloves are recommended. Always inspect gloves for tears or punctures before use.[1] Contaminated gloves must be removed carefully, avoiding skin contact, and disposed of as hazardous waste.[1]

  • Body Protection: A standard laboratory coat is required for all low-volume operations. For tasks involving larger quantities or a significant risk of splashing, long-sleeved, chemically resistant clothing or coveralls are necessary.[1][5] Contaminated work clothing should not be allowed out of the workplace.[6]

  • Causality: The data on analogous compounds points to a clear risk of skin irritation.[1][2] Chlorinated aromatic compounds can also be absorbed through the skin, leading to systemic toxicity.[7] Proper gloves and body protection prevent dermal contact, which is a primary exposure route.

Respiratory Protection: Safeguarding Against Inhalation

  • When is it Required? Respiratory protection is necessary when engineering controls (like a fume hood) are insufficient or unavailable, or if there is a risk of generating dust or aerosols. This is especially critical when handling the powdered form of the compound.

  • Recommended Equipment: A NIOSH/MSHA or European Standard EN 149 approved respirator is recommended.[1][2] For most laboratory-scale work, a half-mask respirator with appropriate cartridges for organic vapors and particulates would be sufficient. A face-piece fit test is essential to ensure a proper seal.[1]

  • Causality: Fine chemical powders can be easily inhaled, and surrogate data indicates a potential for respiratory irritation.[1] Working within a certified chemical fume hood is the primary method to control this hazard. Respiratory protection serves as a crucial secondary defense.

Operational Plan: From Receipt to Disposal

A robust safety plan encompasses the entire lifecycle of the chemical within the laboratory.

Step-by-Step Handling Protocol

All handling of this compound must be performed within a certified chemical fume hood to minimize inhalation exposure.[6]

Protocol for Weighing Solid Compound:

  • Preparation: Ensure the chemical fume hood is operational and the work surface is clean. Assemble all necessary equipment (spatulas, weigh boats, containers) within the hood.

  • PPE: Don all required PPE as outlined above (goggles, lab coat, gloves).

  • Weighing: Carefully open the container. Use a dedicated spatula to transfer the desired amount of solid to a weigh boat on a tared balance. Avoid creating dust. If any dust is generated, gently wipe the area with a damp cloth, which should then be disposed of as hazardous waste.

  • Container Sealing: Tightly close the primary container immediately after use.[1][8]

  • Cleanup: Clean all equipment used. Dispose of any contaminated disposable items (weigh boats, wipes) in a designated hazardous waste container.

  • Doffing PPE: Remove gloves and wash hands thoroughly with soap and water.[1][2]

Workflow for Safe Handling and PPE Selection

The following diagrams illustrate the logical flow for ensuring safety during handling and disposal operations.

G cluster_prep Preparation Phase cluster_ppe PPE Selection cluster_handling Handling Protocol A Identify Task: Handling Methyl 5-(3-chlorophenyl)isoxazole-4-carboxylate B Consult Safety Data Sheet (SDS) & SOP A->B C Perform Risk Assessment B->C D Eye Protection: Chemical Goggles C->D E Skin Protection: Nitrile Gloves & Lab Coat C->E F Respiratory Protection: Required if dust/aerosol risk exists C->F H Work Inside Certified Chemical Fume Hood D->H E->H G Use NIOSH-approved Respirator F->G Yes F->H No G->H I Proceed with Experimental Work H->I J Segregate Waste (Solid, Liquid, Sharps) I->J

Caption: Workflow for Risk Assessment and Handling.

Disposal Plan: Ensuring Environmental and Personal Safety

All waste containing this compound must be treated as hazardous waste.[7] Improper disposal can lead to environmental contamination and pose a risk to others.

Waste Segregation and Disposal Protocol:

  • Solid Waste: All contaminated solid materials, including gloves, weigh paper, absorbent pads, and empty containers, must be collected in a designated, clearly labeled hazardous waste container.[9] The container should be a sealable, compatible container (e.g., a polyethylene drum).[10]

  • Liquid Waste: Unused solutions or reaction mixtures should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with incompatible waste streams.[10] Specifically, avoid mixing with strong oxidizing agents, strong bases, or amines.[2]

  • Disposal Request: Once the waste container is full, it must be disposed of through your institution's Environmental Health and Safety (EH&S) department.[10] Never pour chemical waste down the drain.[11]

G cluster_waste Waste Generation cluster_segregation Waste Segregation cluster_disposal Disposal Protocol A Experiment Complete: Generate Waste B Identify Waste Type A->B C Solid Waste (Gloves, Wipes, Plasticware) B->C Solid D Liquid Waste (Solvents, Reaction mixtures) B->D Liquid E Sharps Waste (Needles, Contaminated Glass) B->E Sharps F Place in Labeled Solid Hazardous Waste Container C->F G Place in Labeled Liquid Hazardous Waste Container D->G H Place in Sharps Container E->H I Store in Satellite Accumulation Area F->I G->I H->I J Request Pickup by EH&S Department I->J

Caption: Waste Segregation and Disposal Workflow.

Emergency Procedures

In the event of an exposure, immediate and correct action is critical.[7]

Table 2: Emergency Response Protocol

Exposure TypeImmediate ActionFollow-Up
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove all contaminated clothing while flushing.[2][7]Seek medical attention if irritation persists.[1]
Eye Contact Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[2][7]Seek immediate medical attention.
Inhalation Move the individual to fresh air immediately.[1][2][7]If breathing is difficult, administer oxygen. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water.[2]Call a POISON CENTER or doctor immediately.[2]

By adhering to these rigorous safety protocols, researchers can confidently handle this compound, ensuring both personal safety and the integrity of their scientific work. This guide serves as a foundational document, but it is imperative to always consult your institution's specific safety guidelines and the most current Safety Data Sheet before commencing any new procedure.

References

  • Fisher Scientific. (2023). SAFETY DATA SHEET: 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carboxylic acid. Link

  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET: 4-Isoxazolecarboxylic acid, 3-(2-chlorophenyl)-5-methyl-. Link

  • BenchChem. (2025). An In-depth Technical Guide to the Safety and Handling of Chlorinated Aromatic Compounds. Link

  • University of Washington. (2025). Imidazole - Standard Operating Procedure. Link

  • Choudhary, A. (n.d.). SOP for Disposal of Expired Chemicals, Reagents, Solvents and Micro-biological Medium. Pharmaceuticals Guidelines. Link

  • Occupational Safety and Health Administration (OSHA). (n.d.). Chemical Hazards and Toxic Substances. Link

  • MDPI. (2013). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. Molecules. Link

  • NASA. (n.d.). OSHA Regulated Chemicals with Expanded Health Standards. Link

  • Sigma-Aldrich. (n.d.). Methyl 5-(4-chlorophenyl)isoxazole-4-carboxylate. Link

  • Drexel University. (n.d.). Standard Operating Procedures For Handling, Storage and Disposal of Lead Compounds. Link

  • Fisher Scientific. (2025). SAFETY DATA SHEET: 3-(2-Chlorophenyl)-5-methylisoxazole-4-carbonyl chloride. Link

  • Occupational Safety and Health Administration (OSHA). (n.d.). 1910.1052 - Methylene chloride. Link

  • Difaem e.V. & Ecumenical Pharmaceutical Network. (n.d.). A safety and chemical disposal guideline for Minilab users. Link

  • U.S. Department of Health & Human Services. (n.d.). Personal Protective Equipment (PPE). CHEMM. Link

  • Sigma-Aldrich. (2024). SAFETY DATA SHEET. Link

  • Wikipedia. (n.d.). Bleach. Link

  • American Chemistry Council. (n.d.). Guidance for Selection of Personal Protective Equipment for MDI Users. Link

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 5-(3-chlorophenyl)isoxazole-4-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 5-(3-chlorophenyl)isoxazole-4-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.